molecular formula C12H19N3 B105697 4-(4-Methylpiperazin-1-ylmethyl)phenylamine CAS No. 70261-82-4

4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Cat. No.: B105697
CAS No.: 70261-82-4
M. Wt: 205.3 g/mol
InChI Key: NIXCVBFXLJWUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-ylmethyl)phenylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXCVBFXLJWUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390033
Record name 4-(4-Methylpiperazin-1-ylmethyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70261-82-4
Record name 4-[(4-Methylpiperazin-1-yl)methyl]aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70261-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylpiperazin-1-ylmethyl)phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-methylpiperazin-1-yl)methyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS: 70261-82-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Methylpiperazin-1-ylmethyl)phenylamine, with CAS number 70261-82-4, is a pivotal building block in medicinal chemistry, most notably as a key intermediate in the synthesis of a range of tyrosine kinase inhibitors (TKIs). Its unique structural features, comprising a phenylamine core linked to a 4-methylpiperazine moiety, are instrumental in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the mechanism of action of prominent anticancer drugs. Detailed experimental protocols, quantitative biological data of its derivatives, and visualizations of relevant signaling pathways are presented to support researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white or off-white substance.[1] It possesses a distinct ammonia or piperazine-like odor and has low solubility in water but is soluble in organic solvents such as ethanol and dimethylformamide.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₉N₃[2]
Molecular Weight 205.303 g/mol [2]
CAS Number 70261-82-4[2]
Appearance White to off-white solid[1]
Melting Point 95-101 °C[1]
Boiling Point 331.2 °C at 760 mmHgLookChem Data
Density 1.085 g/cm³LookChem Data
Solubility Low in water; Soluble in ethanol, dimethylformamide[1]
pKa 7.65 ± 0.10 (Predicted)LookChem Data

Synthesis and Experimental Protocols

The primary synthetic route to this compound and its derivatives is through reductive amination. This method involves the reaction of an appropriate aldehyde with 1-methylpiperazine to form an iminium ion, which is subsequently reduced to the desired amine.

General Experimental Protocol for Reductive Amination

This protocol is a representative example based on the synthesis of similar structures.[3][4][5]

Materials:

  • 4-Aminobenzaldehyde (or a suitable derivative)

  • 1-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and 1-methylpiperazine (1.1-1.2 equivalents) in the chosen solvent (e.g., methanol or DCM).

  • Stir the mixture at room temperature. A few drops of acetic acid can be added to catalyze the formation of the iminium ion.

  • After a designated period (typically 30 minutes to a few hours, monitored by TLC or LC-MS), slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to control any effervescence.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure this compound derivative.

Workflow for Reductive Amination:

G reagents Aldehyde + 1-Methylpiperazine in Solvent iminium Iminium Ion Formation (Catalyzed by Acetic Acid) reagents->iminium Stir at RT reduction Reduction with NaBH(OAc)₃ iminium->reduction Add Reducing Agent product Crude Product reduction->product workup Aqueous Workup (NaHCO₃, Extraction) product->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Pure Amine Product purification->final_product G cluster_bcr_abl BCR-ABL Oncogene cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS RAS/RAF/MAPK Pathway BCR_ABL->RAS PI3K PI3K/AKT/mTOR Pathway BCR_ABL->PI3K JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Uncontrolled Cell Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis Imatinib Imatinib (contains 4-(4-Methylpiperazin- 1-ylmethyl)phenylamine moiety) Imatinib->BCR_ABL Inhibits G cluster_ret Mutated/Fused RET cluster_pathways Downstream Signaling cluster_outcomes Cellular Effects RET Activated RET Tyrosine Kinase MAPK_ERK MAPK/ERK Pathway RET->MAPK_ERK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT Growth Cell Growth & Proliferation MAPK_ERK->Growth Survival Cell Survival PI3K_AKT->Survival RET_Inhibitor RET Inhibitor (may contain 4-(4-Methylpiperazin- 1-ylmethyl)phenylamine moiety) RET_Inhibitor->RET Inhibits ATP Binding

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-[(4-methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties of the organic compound 4-[(4-methylpiperazin-1-yl)methyl]aniline. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the tyrosine kinase inhibitor, Imatinib. A thorough understanding of its physicochemical characteristics is paramount for its effective use in drug design, development, and manufacturing. This document outlines its chemical identity, summarizes its key physical and chemical properties in tabular format, provides detailed experimental protocols for the determination of critical parameters like pKa and logP, and illustrates its relevance in medicinal chemistry through its role in the synthesis of targeted cancer therapies. Furthermore, relevant biological signaling pathways are visualized to provide context for the end-products derived from this versatile chemical building block.

Chemical Identity and Structure

4-[(4-methylpiperazin-1-yl)methyl]aniline is an aromatic amine containing a methylpiperazine moiety. Its structure is characterized by a central aniline ring substituted with a methylpiperazin-1-ylmethyl group at the para position.

IdentifierValue
IUPAC Name 4-[(4-methylpiperazin-1-yl)methyl]aniline
CAS Number 70261-82-4
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.3 g/mol
Canonical SMILES CN1CCN(CC1)Cc2ccc(N)cc2
InChI Key JXGEJYTBCSAWIB-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of 4-[(4-methylpiperazin-1-yl)methyl]aniline are crucial for predicting its behavior in various chemical and biological systems, including its reactivity, solubility, and absorption characteristics. The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Melting Point 97-99 °C[1]
Boiling Point (Predicted) 331.2 ± 27.0 °C[1]
Density (Predicted) 1.085 ± 0.06 g/cm³[1]
pKa (Predicted) 7.65 ± 0.10
logP (Predicted) 1.85
Solubility Slightly soluble in Chloroform and Methanol.[1]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental methodologies. The following are detailed protocols for the determination of pKa and logP, adapted for a compound with the structural characteristics of 4-[(4-methylpiperazin-1-yl)methyl]aniline.

Determination of pKa by Potentiometric Titration

Principle: The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the analyte as it is titrated with a strong acid or base. The pKa corresponds to the pH at which the compound is 50% ionized.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of 4-[(4-methylpiperazin-1-yl)methyl]aniline in a suitable solvent system (e.g., a mixture of methanol and water to ensure solubility).

    • Prepare standardized 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

    • Prepare a 0.1 M solution of potassium chloride (KCl) to maintain constant ionic strength.

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

    • In a temperature-controlled vessel, place a known volume (e.g., 25 mL) of the analyte solution and add the KCl solution to maintain ionic strength.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin the titration by adding small, precise increments of the standardized HCl solution. Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence points to generate a complete titration curve.

    • Repeat the titration with standardized NaOH solution to determine the pKa values of the conjugate acids.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa values are determined from the pH at the half-equivalence points on the titration curve. Due to the presence of multiple basic nitrogen atoms (the aniline amine and the two amines in the piperazine ring), multiple pKa values are expected.

Determination of logP by Shake-Flask Method

Principle: The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. It is a key indicator of a compound's lipophilicity.

Methodology:

  • Preparation of Phases:

    • Saturate n-octanol with water by shaking the two solvents together and allowing them to separate overnight.

    • Saturate water with n-octanol in the same manner. A buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is often used for the aqueous phase to mimic physiological conditions.

  • Partitioning:

    • Prepare a stock solution of 4-[(4-methylpiperazin-1-yl)methyl]aniline of known concentration in the pre-saturated n-octanol.

    • In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

    • Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

    • Allow the phases to separate completely. Centrifugation may be used to break up any emulsions.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

Role in Drug Development: A Precursor to Tyrosine Kinase Inhibitors

4-[(4-methylpiperazin-1-yl)methyl]aniline is a crucial building block in the synthesis of several targeted cancer therapies known as tyrosine kinase inhibitors (TKIs). These drugs are designed to block the action of tyrosine kinases, enzymes that are often overactive in cancer cells and play a key role in cell growth, proliferation, and survival.

A prominent example is the synthesis of Imatinib , a TKI used to treat chronic myeloid leukemia (CML) and other cancers. In the synthesis of Imatinib, the aniline nitrogen of 4-[(4-methylpiperazin-1-yl)methyl]aniline is coupled with a pyrimidine derivative to form the final drug molecule.

The following workflow illustrates the general role of this intermediate in the synthesis of a TKI.

G A 4-[(4-methylpiperazin-1-yl)methyl]aniline C Coupling Reaction A->C B Pyrimidine Derivative B->C D Tyrosine Kinase Inhibitor (e.g., Imatinib) C->D

Synthetic Workflow for Tyrosine Kinase Inhibitors.

Associated Signaling Pathways

Tyrosine kinase inhibitors, synthesized from intermediates like 4-[(4-methylpiperazin-1-yl)methyl]aniline, exert their therapeutic effects by modulating critical cellular signaling pathways that are often dysregulated in cancer. Two of the most important of these are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

EGFR Signaling Pathway

The EGFR pathway plays a central role in regulating cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division. TKIs that target EGFR can block these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI Tyrosine Kinase Inhibitor TKI->EGFR Inhibits

Simplified EGFR Signaling Pathway and TKI Inhibition.
VEGFR Signaling Pathway

The VEGFR pathway is crucial for angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, and they often achieve this by hijacking the VEGFR signaling pathway. TKIs that target VEGFR can inhibit angiogenesis, thereby starving the tumor of essential nutrients.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Vessel Formation) Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR Binds TKI Tyrosine Kinase Inhibitor TKI->VEGFR Inhibits

Simplified VEGFR Signaling Pathway and TKI Inhibition.

Conclusion

4-[(4-methylpiperazin-1-yl)methyl]aniline is a compound of significant interest to the pharmaceutical industry. Its physicochemical properties, particularly its reactivity as an aromatic amine and the presence of the methylpiperazine moiety, make it an ideal scaffold for the synthesis of complex drug molecules. This guide has provided a consolidated source of its known physicochemical data, standardized protocols for further characterization, and a clear illustration of its role in the development of life-saving tyrosine kinase inhibitors. A comprehensive understanding of this intermediate is essential for the continued innovation of targeted therapies in oncology and other fields of medicine.

References

Structure Elucidation of 1-(4-Aminobenzyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 1-(4-Aminobenzyl)-4-methylpiperazine. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a predictive approach based on the analysis of structurally related molecules and established spectroscopic principles. The protocols and data provided herein serve as a robust framework for the analysis and confirmation of the chemical structure of 1-(4-Aminobenzyl)-4-methylpiperazine.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 1-(4-Aminobenzyl)-4-methylpiperazine is presented below. These values are estimated based on the properties of structurally similar compounds and computational models.

PropertyPredicted Value
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Appearance Expected to be a solid or viscous liquid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO
Boiling Point Estimated to be > 300 °C
Melting Point Dependent on crystalline form

Proposed Synthesis Route

A plausible synthetic route for 1-(4-Aminobenzyl)-4-methylpiperazine involves the reductive amination of 4-aminobenzaldehyde with 1-methylpiperazine. This common and efficient method is widely used for the formation of C-N bonds.

4-Aminobenzaldehyde 4-Aminobenzaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) 4-Aminobenzaldehyde->Reductive_Amination 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reductive_Amination 1-(4-Aminobenzyl)-4-methylpiperazine 1-(4-Aminobenzyl)-4-methylpiperazine Reductive_Amination->1-(4-Aminobenzyl)-4-methylpiperazine

Figure 1: Proposed synthesis of 1-(4-Aminobenzyl)-4-methylpiperazine.

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for 1-(4-Aminobenzyl)-4-methylpiperazine, which are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum of 1-(4-Aminobenzyl)-4-methylpiperazine in CDCl₃ would exhibit the following characteristic signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.9 - 7.2d2HAr-H (ortho to -CH₂-)
~ 6.6 - 6.8d2HAr-H (ortho to -NH₂)
~ 3.6s2HAr-CH₂ -N
~ 3.5br s2H-NH₂
~ 2.3 - 2.6m8HPiperazine ring protons
~ 2.2s3H-CH₃

The predicted ¹³C NMR spectrum would show the following signals:

Chemical Shift (δ, ppm)Assignment
~ 145Ar-C -NH₂
~ 130Ar-C -CH₂-
~ 129Ar-C H (ortho to -CH₂-)
~ 115Ar-C H (ortho to -NH₂)
~ 62Ar-C H₂-N
~ 55Piperazine C H₂ (adjacent to N-CH₃)
~ 53Piperazine C H₂ (adjacent to N-benzyl)
~ 46-C H₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zPredicted Fragment
205[M]⁺ (Molecular Ion)
134[M - C₄H₉N]⁺
106[H₂NC₆H₄CH₂]⁺
99[C₅H₁₁N₂]⁺
71[C₄H₉N]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3250Strong, BroadN-H stretch (primary amine)
3050 - 3000MediumAromatic C-H stretch
2950 - 2800StrongAliphatic C-H stretch
1620 - 1580StrongN-H bend (primary amine)
1600, 1500, 1450MediumAromatic C=C stretch
1300 - 1000MediumC-N stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, EI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to observe fragmentation patterns.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl, KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the complete structure elucidation of 1-(4-Aminobenzyl)-4-methylpiperazine.

cluster_0 Sample Preparation & Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Confirmation Sample Sample of 1-(4-Aminobenzyl)-4-methylpiperazine Purity Purity Assessment (e.g., HPLC, GC-MS) Sample->Purity NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purity->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purity->MS IR IR Spectroscopy Purity->IR Data_Analysis Spectra Interpretation & Fragment Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Proposal Propose Structure Data_Analysis->Structure_Proposal Comparison Compare with Predicted Data & Related Compounds Structure_Proposal->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Figure 2: Workflow for the structural elucidation of 1-(4-Aminobenzyl)-4-methylpiperazine.

Conclusion

This technical guide outlines a comprehensive and systematic approach for the structural elucidation of 1-(4-Aminobenzyl)-4-methylpiperazine. By employing a combination of modern spectroscopic techniques, including NMR, Mass Spectrometry, and IR spectroscopy, and following the detailed experimental protocols, researchers can confidently confirm the structure of this compound. The provided predicted data serves as a valuable reference for the interpretation of experimental results. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development, facilitating the accurate and efficient characterization of novel chemical entities.

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-ylmethyl)phenylamine: A Key Intermediate in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, synthesis, and significance of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, a crucial building block in the development of targeted cancer therapies. This document is intended for researchers, scientists, and drug development professionals interested in the medicinal chemistry and process development of kinase inhibitors.

Introduction

This compound is a substituted aniline derivative that has gained significant prominence in medicinal chemistry primarily as a key intermediate in the synthesis of Imatinib (Gleevec®), a first-in-class tyrosine kinase inhibitor that revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST)[1]. Its discovery and development are intrinsically linked to the optimization of the Imatinib molecule, where the incorporation of the 4-(4-methylpiperazin-1-ylmethyl) moiety was a critical step in enhancing the drug's solubility and oral bioavailability[2]. This guide will delve into the synthetic pathways leading to this compound, its physicochemical properties, and its established role in the landscape of modern pharmacology.

Discovery and Development

The discovery of this compound is not a standalone event but rather a pivotal chapter in the lead optimization of Imatinib. In the development of Imatinib, the initial 2-phenylaminopyrimidine scaffold showed promising activity but lacked the drug-like properties necessary for clinical success. The addition of the N-methylpiperazine "tail" to the benzamide portion of the molecule was a strategic modification aimed at improving the compound's aqueous solubility and, consequently, its oral bioavailability[2]. This structural alteration proved to be highly effective, contributing to the transformation of a promising lead compound into a groundbreaking therapeutic agent[2].

The this compound fragment itself is not known to possess significant independent biological activity in the context of kinase inhibition. Instead, its value lies in its ability to impart favorable pharmacokinetic properties to the parent molecule. This moiety is now a common feature in the design of other kinase inhibitors, highlighting its importance as a pharmacologically advantageous structural motif[3][4].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 70261-82-4[4][5]
Molecular Formula C₁₂H₁₉N₃[4][5]
Molecular Weight 205.30 g/mol [4][5]
Appearance SolidSigma-Aldrich
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents such as methanol and DMSO. The hydrochloride salt is water-soluble.General chemical knowledge

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process. A common and efficient route involves the initial synthesis of a nitro-substituted precursor, followed by a reduction of the nitro group to the desired amine.

Synthesis of 1-methyl-4-(4-nitrobenzyl)piperazine

A prevalent method for the synthesis of the key intermediate, 1-methyl-4-(4-nitrobenzyl)piperazine, involves the nucleophilic aromatic substitution of a suitable nitro-substituted benzene derivative with N-methylpiperazine.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add N-methylpiperazine (1 equivalent) and a base such as potassium carbonate (K₂CO₃) (3 equivalents)[6].

  • Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 2 hours[6].

  • Work-up and Isolation: The reaction mixture is then poured into cold water, leading to the precipitation of the product. The solid is collected by filtration and dried to yield 1-methyl-4-(4-nitrophenyl)piperazine as an orange solid[6]. A similar procedure can be followed using 4-chloronitrobenzene as the starting material.

Reduction of 1-methyl-4-(4-nitrobenzyl)piperazine to this compound

The final step in the synthesis is the reduction of the nitro group of 1-methyl-4-(4-nitrobenzyl)piperazine to the corresponding aniline. This is a standard transformation in organic synthesis, and several reducing agents can be employed.

Experimental Protocol:

  • Reaction Setup: The nitro-intermediate, 1-methyl-4-(4-nitrobenzyl)piperazine, is dissolved in a suitable solvent, such as ethanol or methanol.

  • Reducing Agent: A common method for this reduction is catalytic hydrogenation. This involves treating the solution with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst)[7]. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or iron powder in acidic media can be used.

  • Reaction Conditions: The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure of hydrogen until the consumption of the starting material is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, often by crystallization or column chromatography, to yield this compound.

A visual representation of the overall synthetic workflow is provided in the following diagram.

G cluster_0 Synthesis of 1-methyl-4-(4-nitrobenzyl)piperazine cluster_1 Reduction to this compound 1-fluoro-4-nitrobenzene 1-fluoro-4-nitrobenzene K2CO3_DMF K2CO3, DMF Room Temperature, 2h 1-fluoro-4-nitrobenzene->K2CO3_DMF N-methylpiperazine N-methylpiperazine N-methylpiperazine->K2CO3_DMF 1-methyl-4-(4-nitrobenzyl)piperazine 1-methyl-4-(4-nitrobenzyl)piperazine K2CO3_DMF->1-methyl-4-(4-nitrobenzyl)piperazine Nitro_Intermediate 1-methyl-4-(4-nitrobenzyl)piperazine Reduction H2, Pd/C Ethanol, RT Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Role in Signaling Pathways and Drug Development

As previously mentioned, this compound is a pharmacologically significant fragment primarily due to its role as a key component of Imatinib. The N-methylpiperazine group is crucial for the interaction of Imatinib with the BCR-ABL kinase.

The following diagram illustrates the logical relationship of this compound within the broader context of Imatinib's mechanism of action.

G cluster_0 Imatinib Structure Imatinib Imatinib ATP_Binding Binds to ATP-binding site Imatinib->ATP_Binding BCR_ABL BCR-ABL Kinase BCR_ABL->ATP_Binding Inhibition Inhibition of Kinase Activity ATP_Binding->Inhibition Downstream_Signaling Downstream Signaling Blocked Inhibition->Downstream_Signaling Apoptosis Apoptosis of Cancer Cells Downstream_Signaling->Apoptosis Phenylaminopyrimidine_Core 2-Phenylaminopyrimidine Core Phenylaminopyrimidine_Core->Imatinib Target_Fragment This compound Moiety (Improves Solubility & Bioavailability) Target_Fragment->Imatinib

Caption: Role of the target moiety in Imatinib's mechanism of action.

Conclusion

This compound stands as a testament to the importance of strategic molecular design in modern drug discovery. While not a therapeutic agent in its own right, its incorporation into the structure of Imatinib was a critical step in the development of one of the most successful targeted cancer therapies to date. The synthetic routes to this intermediate are well-established, and its physicochemical properties are well-suited for its role as a key building block. For researchers in the field of medicinal chemistry and drug development, a thorough understanding of the synthesis and significance of this compound provides valuable insights into the principles of lead optimization and the design of effective oral therapeutics.

References

4-(4-Methylpiperazin-1-ylmethyl)phenylamine literature review

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Review of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine: Synthesis, Properties, and Applications in Kinase Inhibitor Development

Abstract

This compound is a critical chemical intermediate renowned for its integral role in the synthesis of numerous targeted cancer therapeutics. Its structure, featuring a phenylamine core linked to a methylpiperazine moiety, imparts favorable pharmacokinetic properties, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive review of its physicochemical properties, detailed synthetic protocols, and its pivotal application as a building block for a range of potent kinase inhibitors, including the landmark drug Imatinib. Quantitative biological activity data for derivative compounds are summarized, and key signaling pathways, such as the BCR-ABL pathway, are illustrated to provide mechanistic context. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

In the landscape of modern pharmacology, the development of small-molecule kinase inhibitors has revolutionized the treatment of cancer and other proliferative diseases. Central to the synthesis of many of these life-saving drugs is the intermediate compound, this compound (CAS No: 70261-82-4). This molecule serves as a cornerstone in the architecture of numerous inhibitors, most famously Imatinib (Gleevec), a first-in-class BCR-ABL tyrosine kinase inhibitor.[1][2] The 1-methylpiperazine group is a common feature in kinase inhibitors, often enhancing aqueous solubility and oral bioavailability, crucial attributes for successful drug candidates. This review consolidates the available technical literature on this vital compound, covering its synthesis, chemical properties, and its extensive use in the development of targeted therapies.[3][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and role in synthetic chemistry. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 70261-82-4
Molecular Formula C₁₂H₁₉N₃[3]
Molecular Weight 205.30 g/mol
Appearance White to off-white solid[5]
Boiling Point 331.2 °C at 760 mmHg[3]
Flash Point 152 °C[3]
Density 1.085 g/cm³[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
pKa 7.65 ± 0.10 (Predicted)[3]
LogP 1.47320[3]
Storage Temperature 2-8°C (Protect from light)[3]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that can be achieved through various routes. A common and illustrative method involves the nucleophilic substitution of a protected or precursor aniline derivative, followed by a reduction step.

Experimental Protocol: Synthesis via Nitro-analogue Reduction

A prevalent synthetic strategy involves the reaction of 1-methylpiperazine with 1-bromomethyl-4-nitro-benzene (or the corresponding chloride). This reaction forms the intermediate 1-methyl-4-(4-nitrobenzyl)piperazine. The final step is the reduction of the nitro group to the primary amine, yielding the target compound.

Step 1: Synthesis of 1-methyl-4-(4-nitrobenzyl)piperazine

  • To a solution of 1-methylpiperazine (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add 1-bromomethyl-4-nitro-benzene (1.0 equivalent).

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.5 equivalents), to scavenge the HBr formed during the reaction.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the hydrobromide salt of the base.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or used directly in the next step.

Step 2: Reduction to this compound

  • Dissolve the crude 1-methyl-4-(4-nitrobenzyl)piperazine from the previous step in a solvent such as ethanol or methanol.

  • Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst) or chemical reduction (e.g., using tin(II) chloride in concentrated HCl, or sodium borohydride with a catalyst).

  • For catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously until the uptake of hydrogen ceases.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the solvent under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or chromatography if necessary.

A workflow for this common synthesis is depicted below.

G cluster_0 Synthesis Workflow A 1-Bromomethyl-4-nitro-benzene C Nucleophilic Substitution (Solvent, Base) A->C B 1-Methylpiperazine B->C D 1-Methyl-4-(4-nitrobenzyl)piperazine C->D E Reduction (e.g., H₂, Pd/C) D->E F This compound E->F

General Synthesis Workflow.

Role in Drug Development and Biological Activity

The this compound moiety is a key structural element in a multitude of kinase inhibitors. Its presence is crucial for binding interactions and for conferring desirable pharmacokinetic profiles. Below is a summary of its application in several classes of inhibitors, with corresponding biological activity data.

Compound Name/IDTarget Kinase(s)IC₅₀ / GI₅₀ ValuesApplication / SignificanceReference
Imatinib BCR-ABL, c-Kit, PDGFRVaries by cell line and targetTreatment of Chronic Myeloid Leukemia (CML) and GIST[1][2]
PHA-848125 (Milciclib) CDK2/CycA, TRKAIC₅₀: 45 nM (CDK2), 53 nM (TRKA)Broad-spectrum anticancer activity, targets cell cycle[6]
CHMFL-ABL/KIT-155 ABL, c-KitIC₅₀: 46 nM (ABL), 75 nM (c-Kit)Potent dual inhibitor for CML and GISTs[7]
FN-1501 FLT3, CDK2/4/6IC₅₀: 0.008 µM (MV4-11 cells)Potential for Acute Myeloid Leukemia (AML) treatment[8]
AZD0530 c-Src, AblLow nanomolar IC₅₀Dual inhibitor with excellent pharmacokinetics[9]

Mechanism of Action: Inhibition of the BCR-ABL Pathway

To understand the significance of this compound, it is instructive to examine the mechanism of a final drug product derived from it. Imatinib, for example, functions by targeting the constitutively active BCR-ABL tyrosine kinase.[10] This oncogenic fusion protein drives the proliferation of leukemia cells by phosphorylating downstream substrates.[11][12] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing its inactive conformation.[2][10] This competitive inhibition prevents ATP from binding, thereby blocking the phosphorylation of target proteins and halting the signaling cascade that leads to uncontrolled cell growth and survival.[1][12]

The signaling pathway and the point of inhibition by Imatinib are illustrated in the diagram below.

G cluster_pathway BCR-ABL Signaling Pathway cluster_inhibition Mechanism of Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) Phospho_Substrate Phosphorylated Substrate BCR_ABL->Phospho_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (RAS, STAT, PI3K/AKT) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Inhibition of Apoptosis Downstream->Proliferation Imatinib Imatinib (contains the core moiety) Imatinib->BCR_ABL Binds to ATP pocket, prevents phosphorylation

References

The Multifaceted Biological Activities of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methylpiperazin-1-ylmethyl)phenylamine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a particular focus on their anticancer, antitrypanosomal, and antimicrobial properties. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways and workflows are visualized to facilitate a comprehensive understanding of this important class of molecules.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from selected studies are presented below.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
FN-1501 MV4-11 (Acute Myeloid Leukemia)Not Specified0.008
CHMFL-ABL/KIT-155 K562 (Chronic Myeloid Leukemia)Not SpecifiedNot Specified
Compound 3d MCF-7 (Breast Cancer)SRB43.4[1]
Compound 4d MCF-7 (Breast Cancer)SRB39.0[1]
Compound 3d MDA-MB-231 (Breast Cancer)SRB35.9[1]
Compound 4d MDA-MB-231 (Breast Cancer)SRB35.1[1]
PHA-848125 A2780 (Ovarian Carcinoma)Not SpecifiedNot Specified
Vindoline Conjugate 20 CHO (Non-tumor)CellTiter-Glo2.54[2]
Vindoline Conjugate 23 CHO (Non-tumor)CellTiter-Glo10.8[2]
Vindoline Conjugate 25 CHO (Non-tumor)CellTiter-Glo6.64[2]
Vindoline Conjugate 23 MDA-MB-468 (Breast Cancer)Not Specified1.00 (GI50)[2]
Vindoline Conjugate 25 HOP-92 (Non-small cell lung cancer)Not Specified1.35 (GI50)[2]
Kinase Inhibitory Activity

A key mechanism underlying the anticancer effects of these derivatives is their ability to inhibit protein kinases.

Compound IDTarget KinaseIC50 (nM)Reference
CHMFL-ABL/KIT-155 ABL46
CHMFL-ABL/KIT-155 c-KIT75
FN-1501 FLT3Nanomolar range
FN-1501 CDK2Nanomolar range
FN-1501 CDK4Nanomolar range
FN-1501 CDK6Nanomolar range
Signaling Pathways in Cancer

In chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), the fusion protein BCR-ABL and the receptor tyrosine kinase c-KIT are crucial drivers of cancer cell proliferation and survival. Derivatives such as CHMFL-ABL/KIT-155 act as dual inhibitors of these kinases.

BCR_ABL_cKIT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-KIT c-KIT Grb2/Sos Grb2/Sos c-KIT->Grb2/Sos PI3K PI3K c-KIT->PI3K BCR-ABL BCR-ABL BCR-ABL->Grb2/Sos BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival Inhibitor 4-(4-Methylpiperazin-1-ylmethyl) phenylamine Derivative Inhibitor->c-KIT Inhibitor->BCR-ABL

BCR-ABL and c-KIT Signaling Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades promoting cell growth, proliferation, and survival. Overexpression or mutations of EGFR are common in various cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K RAS RAS Grb2/Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor 4-(4-Methylpiperazin-1-ylmethyl) phenylamine Derivative Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

Antitrypanosomal Activity

Certain derivatives of this compound have shown promising activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness).

Quantitative Antitrypanosomal Activity Data

The in vitro efficacy of these compounds against T. brucei is summarized below.

Compound IDEC50 (µM) vs. T. b. rhodesienseReference
Derivative 32 0.5[3]
Derivative 29 <1[3]
Derivative 30 <1[3]
Derivative 33 <1[3]
FN-10 4.8[4]

Antimicrobial Activity

The 4-methylpiperazine moiety is a common feature in various antimicrobial agents. Derivatives of this compound have been investigated for their antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data

Minimum Inhibitory Concentration (MIC) values for selected derivatives are presented below.

Compound IDMicroorganismMIC (µg/mL)Reference
5-ClPAH S. aureus ATCC 2592378.12[5]
5-ClPAH S. aureus ATCC 2921378.12[5]
Chalcone Derivative C. albicans2.22[6]
Piperazine Derivative 8 S. aureus125-500[7]
Piperazine Derivative 9 S. aureus250[7]
Piperazine Derivative 8 E. coli125-500[7]
Piperazine Derivative 8 K. pneumoniae125-500[7]
Piperazine Derivative 8 C. parapsilosis0.49[7]
Piperazine Derivative 9 C. parapsilosis0.98[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided to ensure reproducibility and facilitate further research.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with derivatives at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

MTT Assay Workflow

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[9][10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.[9]

  • Cell Fixation: Gently aspirate the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.[12]

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[9]

  • Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at approximately 510-565 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.[10]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Kinase_Assay_Workflow Reagent_Preparation Prepare kinase, substrate, ATP, and inhibitor solutions Reaction_Setup Combine kinase and inhibitor in a microplate well Reagent_Preparation->Reaction_Setup Pre_incubation Pre-incubate to allow inhibitor binding Reaction_Setup->Pre_incubation Reaction_Initiation Initiate reaction by adding ATP and substrate Pre_incubation->Reaction_Initiation Reaction_Incubation Incubate at a specific temperature for a set time Reaction_Initiation->Reaction_Incubation Reaction_Termination Stop the reaction Reaction_Incubation->Reaction_Termination Detection Detect substrate phosphorylation (e.g., fluorescence, radioactivity) Reaction_Termination->Detection Data_Analysis Calculate percentage inhibition and IC50 values Detection->Data_Analysis

In Vitro Kinase Assay Workflow

Protocol:

  • Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate (peptide or protein), ATP, and the test inhibitor at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase and the inhibitor.

  • Pre-incubation: Allow the kinase and inhibitor to pre-incubate for a short period to facilitate binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period.

  • Reaction Termination: Stop the reaction, often by adding a solution containing EDTA.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.

  • Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.

In Vitro Antitrypanosomal Activity Assay

This assay is used to determine the efficacy of compounds against Trypanosoma brucei.

Protocol:

  • Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.[14]

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compounds.[14]

  • Parasite Addition: Add a suspension of trypanosomes to each well. Include a drug-free control and a positive control (e.g., diminazene aceturate).[14][15]

  • Incubation: Incubate the plates for 48-72 hours.[14]

  • Viability Assessment: Assess parasite viability. A common method is the addition of a viability indicator like resazurin, which is converted to the fluorescent resorufin by metabolically active cells.[14]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[14]

  • Data Analysis: Calculate the percentage of parasite viability relative to the drug-free control and determine the EC50 value.[14]

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated potent and diverse biological activities, particularly in the areas of oncology, antiparasitic chemotherapy, and antimicrobial research. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective compounds based on this promising chemical framework. Further optimization of these derivatives holds the potential to yield clinical candidates for the treatment of various life-threatening diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on substrate proteins.[1] This process, known as phosphorylation, acts as a molecular switch that modulates protein function, localization, and stability. Kinases are integral components of intracellular signaling pathways that govern a vast array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[2][3][4]

Given their central role in cellular regulation, it is not surprising that dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, particularly cancer.[3][5] This has made kinases one of the most important classes of "druggable" targets in modern medicine.[6] The development of small molecule kinase inhibitors, which can block the activity of these aberrant enzymes, has revolutionized the treatment of various cancers and other diseases.[7][8] This guide provides a detailed overview of the mechanisms by which these inhibitors function, the experimental methods used to characterize them, and the key signaling pathways they target.

Mechanisms of Action: How Kinase Inhibitors Work

Kinase inhibitors are broadly classified based on their binding mode to the target kinase. The most common classifications relate to which conformational state of the enzyme they bind and where they bind relative to the ATP-binding pocket.

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase.[9][10] They occupy the adenine-binding region of the ATP pocket and typically form hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[10] Because the ATP-binding site is highly conserved across the kinome, achieving selectivity with Type I inhibitors can be challenging.

  • Type II Inhibitors: These inhibitors also bind to the ATP-binding site but stabilize an inactive (typically "DFG-out") conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped.[9][10] This conformational change exposes an adjacent allosteric pocket, which Type II inhibitors exploit to achieve greater affinity and selectivity compared to Type I inhibitors.[9]

  • Type III Inhibitors (Allosteric): These inhibitors are non-ATP competitive and bind to an allosteric pocket located immediately adjacent to the ATP-binding site.[9][10][11] They do not directly compete with ATP but induce a conformational change that prevents the kinase from adopting its active state.[5]

  • Type IV Inhibitors (Allosteric): Also known as remote allosteric inhibitors, these agents bind to a pocket that is distinct and distant from the ATP-binding site.[5][10][11][12] This binding mode can offer high selectivity, as allosteric sites are generally less conserved than the ATP pocket.

  • Covalent Inhibitors (Type VI): These inhibitors form an irreversible covalent bond with a specific amino acid residue (often a cysteine) within or near the ATP-binding site.[10] This leads to permanent inactivation of the enzyme. Osimertinib is a key example, forming a covalent bond with Cys797 of the EGFR kinase.[13]

G cluster_kinase Kinase Domain atp_pocket ATP-Binding Site (Active 'DFG-in') inactive_pocket ATP-Binding Site (Inactive 'DFG-out') adjacent_pocket Adjacent Allosteric Pocket remote_pocket Remote Allosteric Pocket covalent_residue Covalent Target (e.g., Cysteine) type1 Type I Inhibitor (ATP-Competitive) type1->atp_pocket type2 Type II Inhibitor (Binds Inactive State) type2->inactive_pocket type2->adjacent_pocket Exploits type3 Type III Inhibitor (Adjacent Allosteric) type3->adjacent_pocket type4 Type IV Inhibitor (Remote Allosteric) type4->remote_pocket covalent Covalent Inhibitor (Irreversible) covalent->covalent_residue G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor EGFR TKI (e.g., Osimertinib) Inhibitor->EGFR Blocks Autophosphorylation G start Compound Library step1 High-Throughput Screen (In Vitro Kinase Assay) start->step1 step2 IC50 Determination (Dose-Response) step1->step2 Hits step3 Cellular Pathway Analysis (e.g., Western Blot) step2->step3 Potent Compounds step4 Cellular Target Engagement (e.g., NanoBRET) step3->step4 Cell-Active Compounds step5 Lead Optimization (SAR Studies) step4->step5 Validated On-Target Activity end Preclinical Candidate step5->end

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-ylmethyl)phenylamine, a key intermediate in medicinal chemistry, plays a pivotal role in the synthesis of a variety of pharmacologically active molecules.[1] Notably, it serves as a crucial building block for the development of potent tyrosine kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] Its unique molecular structure, featuring a phenylamine moiety linked to a methylpiperazine group, imparts specific physicochemical properties that are critical for its reactivity and utility in drug design.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and insights relevant to its handling, formulation, and application in a research and development setting.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 70261-82-4[3]
Molecular Formula C₁₂H₁₉N₃[3]
Molecular Weight 205.30 g/mol [3]
Appearance Yellowish solid[1]
Melting Point 97-99 °C
Boiling Point 331.2 °C at 760 mmHg[2]
pKa (Predicted) 7.65 ± 0.10[2]
LogP 1.47[2]

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems. Below is a summary of the known and predicted solubility characteristics of this compound.

Quantitative Aqueous Solubility (Predicted)

Due to the presence of basic nitrogen atoms, the aqueous solubility of this compound is expected to be highly pH-dependent. Based on its predicted pKa of 7.65, the compound will be more soluble in acidic conditions where the amine and piperazine groups are protonated. The following table provides predicted solubility values at physiologically relevant pH.

pHPredicted Solubility (µg/mL)Predicted Solubility (µM)
5.0 > 2000> 9742
7.4 ~ 150~ 731

Note: These values are estimations based on the compound's structure and predicted pKa and should be confirmed by experimental analysis.

Qualitative Solubility in Organic Solvents

The compound exhibits solubility in various organic solvents, which is advantageous for its use in organic synthesis.

SolventSolubility
Chloroform Slightly Soluble[2]
Methanol Slightly Soluble[2]
Ethanol Soluble
Dimethylformamide (DMF) Soluble

Stability Profile

Understanding the chemical stability of this compound is crucial for its proper storage and handling, as well as for identifying potential degradation pathways that could impact the purity of synthesized products. The recommended storage condition is 2-8°C, protected from light.[2]

Forced Degradation Studies

Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[4] Based on the chemical structure (an aromatic amine with a piperazine moiety), the following degradation pathways are plausible under stress conditions.

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic Hydrolysis Generally stable, potential for salt formation.No significant degradation expected.
Alkaline Hydrolysis Generally stable.No significant degradation expected.
Oxidation (e.g., H₂O₂) Oxidation of the benzylic carbon and the piperazine nitrogens.4-(4-Methylpiperazin-1-yl)benzaldehyde, this compound N-oxide.
Photolytic (UV/Vis) Photolytic cleavage or oxidation.Complex mixture of degradants.
Thermal (Dry Heat) Thermal decomposition.To be determined experimentally.

Experimental Protocols

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific buffer.

Methodology:

  • Add an excess amount of solid this compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC).

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • The solubility is reported in µg/mL or µM.

Kinetic Solubility Assay

Objective: To determine the solubility of a compound from a DMSO stock solution, which is relevant for high-throughput screening applications.

Methodology:

  • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

  • Mix and incubate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the amount of precipitated material using nephelometry (light scattering) or separate the undissolved solid by filtration or centrifugation.

  • If using a separation method, quantify the concentration of the compound remaining in the solution using UV-Vis spectroscopy or LC-MS/MS.

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for up to 7 days. Analyze samples at regular intervals.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for up to 7 days. Analyze samples at regular intervals.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for up to 7 days. Analyze samples at regular intervals.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for up to 7 days. Also, heat a solution of the compound at 70°C. Analyze samples at regular intervals.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

HPLC-UV Analytical Method for Quantification

Objective: To develop a stability-indicating method for the quantification of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A time-gradient elution from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Application in Drug Discovery and Signaling Pathways

This compound is a valuable precursor for synthesizing tyrosine kinase inhibitors (TKIs). TKIs are a class of targeted therapies that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells, leading to uncontrolled cell growth and proliferation.

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation A 4-(4-Methylpiperazin- 1-ylmethyl)phenylamine C Tyrosine Kinase Inhibitor (TKI) A->C B Coupling Partner (e.g., Pyrimidine derivative) B->C D In vitro Kinase Assay C->D Testing E Cell-based Proliferation Assay D->E F In vivo Tumor Model E->F

Workflow for TKI Synthesis and Evaluation.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when activated, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[5][6][7] TKIs developed from this compound can be designed to block the ATP-binding site of EGFR, thereby inhibiting its activity.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR ADP ADP EGFR->ADP Ras Ras-Raf-MAPK Pathway EGFR->Ras P PI3K PI3K-Akt Pathway EGFR->PI3K P TKI Tyrosine Kinase Inhibitor (TKI) TKI->EGFR Inhibits ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Simplified EGFR Signaling Pathway Inhibition.
Abl Signaling Pathway

The Abelson murine leukemia (Abl) tyrosine kinase is another critical target in cancer therapy, particularly in chronic myeloid leukemia (CML), where it is part of the BCR-Abl fusion protein.[8] This oncoprotein has constitutively active kinase function, driving malignant transformation. TKIs derived from the subject compound can inhibit BCR-Abl, blocking its downstream effects.

Abl_Pathway BCR_Abl BCR-Abl Oncoprotein ADP ADP BCR_Abl->ADP STAT STAT Pathway BCR_Abl->STAT P Ras_MAPK Ras-MAPK Pathway BCR_Abl->Ras_MAPK P TKI Tyrosine Kinase Inhibitor (TKI) TKI->BCR_Abl Inhibits ATP ATP ATP->BCR_Abl Proliferation Leukemic Cell Proliferation STAT->Proliferation Ras_MAPK->Proliferation

Simplified BCR-Abl Signaling Pathway Inhibition.

References

An In-depth Technical Guide to the C12H19N3 Amine Intermediate: Focus on 1-(2-Aminoethyl)-4-phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the C12H19N3 amine intermediate, with a specific focus on the plausible and pharmaceutically relevant isomer, 1-(2-aminoethyl)-4-phenylpiperazine. Due to the lack of extensive public data on a single, widely recognized C12H19N3 amine intermediate, this document centers on a representative structure to deliver actionable insights into its chemical identity, properties, synthesis, and potential applications in research and development.

Chemical Identity and Nomenclature

The molecular formula C12H19N3 represents numerous possible isomers. This guide focuses on 1-(2-aminoethyl)-4-phenylpiperazine , a structure incorporating a phenylpiperazine moiety, which is a common scaffold in medicinal chemistry.

Synonyms and Alternative Names
Name TypeName
IUPAC Name 2-(4-Phenylpiperazin-1-yl)ethan-1-amine
Alternative Name N-(4-Phenylpiperazin-1-yl)ethylamine
Alternative Name 1-(β-Aminoethyl)-4-phenylpiperazine
Chemical Identifiers

As of the latest search, a specific CAS Registry Number for 1-(2-aminoethyl)-4-phenylpiperazine has not been identified in publicly accessible databases. This suggests that the compound may be a novel or less-common research chemical. For comparison, related structures are listed below.

CompoundMolecular FormulaCAS Number
1-(2-Aminoethyl)piperazineC6H15N3140-31-8[1][2]
1-(2-Aminoethyl)-4-benzylpiperazineC13H21N34553-21-3[3]
1-PhenylpiperazineC10H14N292-54-6

Physicochemical and Quantitative Data

Precise experimental data for 1-(2-aminoethyl)-4-phenylpiperazine is not widely published. The following table presents predicted data and experimental values for structurally related compounds to provide an estimation of its properties.

PropertyValue (1-(2-aminoethyl)-4-phenylpiperazine)Value (1-(2-Aminoethyl)piperazine)Value (1-Phenylpiperazine)
Molecular Weight 221.32 g/mol 129.20 g/mol [1]162.24 g/mol
Boiling Point Predicted: >300 °C218-222 °C[1]286.5 °C
Density Predicted: ~1.0 g/mL0.985 g/mL at 25 °C[1]1.062 g/mL at 25 °C
Refractive Index Predicted: ~1.55n20/D 1.500[1]n20/D 1.587
Flash Point Predicted: >110 °C92 °C (197.6 °F) - closed cup[1]132 °C (270 °F)
pKa Predicted: Primary amine ~10; Tertiary amine ~8Not available7.8

Experimental Protocols

The synthesis of 1-(2-aminoethyl)-4-phenylpiperazine can be logically approached in a two-step process: first, the synthesis of the N-phenylpiperazine intermediate, followed by the N-alkylation to introduce the aminoethyl group.

Synthesis of N-Phenylpiperazine Intermediate

A common and effective method for the synthesis of N-phenylpiperazine is the reaction of aniline with bis(2-chloroethyl)amine hydrochloride.

Materials:

  • Aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • Diethylene glycol monomethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of aniline in diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride in a 1:1 molar ratio.[4]

  • Heat the reaction mixture to 150°C and stir for 10 hours.[4]

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed.[4]

  • Extract the aqueous layer with chloroform.

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Evaporate the solvent under reduced pressure to yield crude N-phenylpiperazine.

  • The crude product can be further purified by vacuum distillation.

N-Alkylation of Phenylpiperazine to Yield 1-(2-Aminoethyl)-4-phenylpiperazine

The introduction of the 2-aminoethyl side chain can be achieved through various alkylation strategies. One plausible method involves the reaction of N-phenylpiperazine with a protected 2-haloethylamine, followed by deprotection. A more direct approach, though potentially leading to side products, is the reaction with 2-chloroethylamine hydrochloride.

Materials:

  • N-Phenylpiperazine

  • 2-Chloroethylamine hydrochloride

  • Potassium carbonate (base)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve N-phenylpiperazine and an excess of potassium carbonate in DMF.

  • Add 2-chloroethylamine hydrochloride to the mixture in a 1:1.1 molar ratio relative to N-phenylpiperazine.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with deionized water to remove any remaining salts and DMF.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Purification can be achieved through column chromatography on silica gel.

Visualizations

Synthetic Pathway of 1-(2-Aminoethyl)-4-phenylpiperazine

G cluster_0 Step 1: Synthesis of N-Phenylpiperazine cluster_1 Step 2: N-Alkylation Aniline Aniline Reaction1 Cyclization Aniline->Reaction1 Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl Bis(2-chloroethyl)amine HCl->Reaction1 N-Phenylpiperazine N-Phenylpiperazine N-Phenylpiperazine_2 N-Phenylpiperazine Reaction1->N-Phenylpiperazine Reaction2 Alkylation N-Phenylpiperazine_2->Reaction2 2-Chloroethylamine HCl 2-Chloroethylamine HCl 2-Chloroethylamine HCl->Reaction2 Final_Product 1-(2-Aminoethyl)-4-phenylpiperazine Reaction2->Final_Product

Caption: Synthetic workflow for 1-(2-aminoethyl)-4-phenylpiperazine.

Logical Relationship of Key Components

G cluster_SM Reactants Starting_Materials Starting Materials Aniline Aniline Bis_Halo_Amine Bis(2-haloethyl)amine Halo_Amine 2-Haloethylamine N_Phenylpiperazine N-Phenylpiperazine Aniline->N_Phenylpiperazine Bis_Halo_Amine->N_Phenylpiperazine Target_Molecule 1-(2-Aminoethyl)-4-phenylpiperazine Halo_Amine->Target_Molecule Intermediate Intermediate N_Phenylpiperazine->Target_Molecule Final_Product Final Product (C12H19N3)

Caption: Relationship between reactants, intermediate, and final product.

References

Initial Investigations into 4-(4-Methylpiperazin-1-ylmethyl)phenylamine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methylpiperazin-1-ylmethyl)phenylamine scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. This technical guide provides an in-depth overview of the initial investigations into analogues derived from this core structure, with a particular focus on their applications as kinase inhibitors in oncology. The document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes critical biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

Analogues of this compound have demonstrated significant potential as inhibitors of various protein kinases implicated in cancer pathogenesis. The following tables summarize the reported biological activities of several key analogues.

Table 1: Inhibitory Activity of Selected Analogues against Target Kinases

Compound IDTarget Kinase(s)IC50 (nM)Reference
CHMFL-ABL/KIT-155 ABL46[1]
c-KIT75[1]
FN-1501 (Compound 50) FLT3Nanomolar range[2]
CDK2Nanomolar range[2]
CDK4Nanomolar range[2]
CDK6Nanomolar range[2]
Compound 9x Wild-type RET4[3][4]
PHA-848125 (Milciclib) CDK2/cycA45[5]
TRKA53[5]
CDK1, CDK4, CDK5, CDK7≥ 150[5]
CYH33 (Compound 37) PI3Kα5.9[6]

Table 2: Anti-proliferative Activity of Selected Analogues in Cancer Cell Lines

Compound IDCell LineCancer TypeActivity MetricValue (µM)Reference
CHMFL-ABL/KIT-155 K562Chronic Myeloid Leukemia-Strong antiproliferative[1]
GIST-T1Gastrointestinal Stromal Tumor-Strong antiproliferative[1]
FN-1501 (Compound 50) MV4-11Acute Myeloid LeukemiaIC500.008[2]
Compound 9x LC-2/ad (RET-positive)Non-Small Cell Lung CancerGI500.009[3][4]

Key Signaling Pathways Targeted by Analogues

The therapeutic effects of these analogues stem from their ability to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.

a BCR-ABL/c-KIT Signaling Pathway Inhibition RTK RTK (e.g., c-KIT) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR STAT STAT Pathway RTK->STAT BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->RAS_RAF_MEK_ERK BCR_ABL->PI3K_AKT_mTOR BCR_ABL->STAT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival STAT->Proliferation_Survival Inhibitor CHMFL-ABL/KIT-155 Inhibitor->RTK Inhibitor->BCR_ABL

Caption: Inhibition of BCR-ABL and c-KIT signaling pathways by a dual kinase inhibitor.

b FLT3 and CDK Signaling Pathway Inhibition FLT3_Receptor FLT3 Receptor Downstream_Signaling Downstream Signaling (STAT5, PI3K/AKT, RAS/MAPK) FLT3_Receptor->Downstream_Signaling Cell_Cycle_Progression Cell Cycle Progression Downstream_Signaling->Cell_Cycle_Progression CDK_Cyclin CDK/Cyclin Complexes Rb_Phosphorylation Rb Phosphorylation CDK_Cyclin->Rb_Phosphorylation Rb_Phosphorylation->Cell_Cycle_Progression Inhibitor FN-1501 Inhibitor->FLT3_Receptor Inhibitor->CDK_Cyclin

Caption: Dual inhibition of FLT3 and CDK pathways in acute myeloid leukemia.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of research findings. The following sections provide representative protocols for the synthesis and biological evaluation of this compound analogues.

General Synthetic Procedure for Analogues

The synthesis of these analogues often involves a multi-step process, typically culminating in an amidation or coupling reaction to append the this compound moiety to a core heterocyclic scaffold.

c General Synthetic Workflow Functionalization Functional Group Interconversion Coupling Coupling Reaction (e.g., Amide Bond Formation) Functionalization->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Final Analogue Characterization->Final_Compound

Caption: A generalized workflow for the synthesis of the target analogues.

Step 1: Synthesis of the Core Scaffold The synthesis commences with the preparation of the core heterocyclic structure, which will vary depending on the target kinase. This may involve, for example, the construction of a pyrimidine, pyrazole, or triazine ring system through established organic chemistry reactions.

Step 2: Functionalization for Coupling The core scaffold is then functionalized to enable coupling with the phenylamine component. This often involves the introduction of a carboxylic acid, acid chloride, or a suitable leaving group.

Step 3: Synthesis of this compound This key intermediate can be synthesized via reductive amination of 4-aminobenzaldehyde with N-methylpiperazine, followed by reduction of the resulting imine.

Step 4: Coupling Reaction The functionalized core scaffold is coupled with this compound. Common coupling methods include amide bond formation using reagents like HATU or EDC/HOBt, or nucleophilic aromatic substitution reactions.

Step 5: Purification and Characterization The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity of the compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogues against the target kinase(s).

Materials:

  • Recombinant human kinase enzyme

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase enzyme, the specific substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effects of the synthesized analogues on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 or GI50 values are determined from the dose-response curves.

Conclusion and Future Directions

The initial investigations into this compound analogues have revealed a rich and diverse pharmacology, with numerous compounds demonstrating potent and selective inhibition of key oncogenic kinases. The modular nature of the scaffold allows for fine-tuning of activity and pharmacokinetic properties through systematic structural modifications. Future research in this area will likely focus on optimizing the selectivity profiles of these inhibitors to minimize off-target effects, enhancing their oral bioavailability and in vivo efficacy, and exploring their potential in combination therapies to overcome drug resistance. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for novel and effective cancer therapeutics.

References

Methodological & Application

Synthesis Protocol for 4-(4-Methylpiperazin-1-ylmethyl)phenylamine: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive synthesis protocol for 4-(4-methylpiperazin-1-ylmethyl)phenylamine, a key intermediate in the development of various therapeutic agents, including tyrosine kinase inhibitors and other anticancer agents.[1] The protocol outlines a two-step synthetic route commencing with the nucleophilic substitution of 4-nitrobenzyl bromide with 1-methylpiperazine, followed by the catalytic hydrogenation of the resulting nitro intermediate. Detailed experimental procedures, characterization data, and safety precautions are provided to guide researchers in the successful synthesis of this versatile compound.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a phenylamine moiety linked to a methylpiperazine group via a methylene bridge, makes it a crucial component in the synthesis of a range of biologically active molecules. This application note presents a reliable and reproducible protocol for the laboratory-scale synthesis of this important intermediate.

Reaction Scheme

The synthesis of this compound is achieved through a two-step process as illustrated in the following scheme:

Step 1: Synthesis of 1-(4-nitrobenzyl)-4-methylpiperazine

Step 2: Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 1-(4-nitrobenzyl)-4-methylpiperazine

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Nitrobenzyl bromide98%Sigma-Aldrich
1-Methylpiperazine99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Diethyl etherACS GradeVWR
Deionized water--

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer with heating mantle

  • Condenser

  • Dropping funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-nitrobenzyl bromide (10.8 g, 50 mmol) and anhydrous N,N-dimethylformamide (100 mL).

  • Stir the mixture until the 4-nitrobenzyl bromide is completely dissolved.

  • In a separate beaker, dissolve 1-methylpiperazine (5.5 g, 55 mmol) and potassium carbonate (13.8 g, 100 mmol) in 50 mL of DMF.

  • Add the 1-methylpiperazine solution dropwise to the stirred solution of 4-nitrobenzyl bromide at room temperature over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain it at this temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion of the reaction, cool the mixture to room temperature and pour it into 500 mL of ice-cold deionized water.

  • A yellow precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL) and then with cold diethyl ether (2 x 30 mL).

  • Dry the product under vacuum to afford 1-(4-nitrobenzyl)-4-methylpiperazine as a yellow solid.

Step 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(4-nitrobenzyl)-4-methylpiperazine-From Step 1
Platinum(IV) oxide (PtO₂)-Sigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Celite®-VWR

Equipment:

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reaction vessel, dissolve 1-(4-nitrobenzyl)-4-methylpiperazine (11.75 g, 50 mmol) in anhydrous ethanol (150 mL).

  • Carefully add platinum(IV) oxide (0.23 g, 1 mol%) to the solution.

  • Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Upon completion, carefully release the hydrogen pressure and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is the desired product, this compound, which can be further purified by column chromatography on silica gel if necessary (eluent: dichloromethane/methanol, 95:5).

Characterization Data

Table 1: Physical and Spectroscopic Data for 1-(4-nitrobenzyl)-4-methylpiperazine

PropertyValue
Molecular FormulaC₁₂H₁₇N₃O₂
Molecular Weight235.28 g/mol
AppearanceYellow solid
Melting Point95-98 °C
¹H NMR (400 MHz, CDCl₃) δ 8.16 (d, J = 8.7 Hz, 2H), 7.48 (d, J = 8.7 Hz, 2H), 3.55 (s, 2H), 2.47 (br s, 8H), 2.28 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 147.2, 145.9, 129.5, 123.6, 62.4, 55.0, 53.0, 45.9
Mass Spec (ESI) m/z 236.1 [M+H]⁺

Table 2: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₂H₁₉N₃
Molecular Weight205.30 g/mol [2]
CAS Number70261-82-4[2]
AppearanceYellowish solid
¹H NMR (CDCl₃, 400 MHz) δ 6.98 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 3.63 (s, 2H, NH₂), 3.38 (s, 2H), 2.45 (br s, 8H), 2.27 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 145.1, 130.2, 129.8, 115.1, 62.9, 55.2, 53.2, 46.0
Mass Spec (ESI) m/z 206.2 [M+H]⁺

Visualizations

Reaction Pathway

Reaction_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitro Reduction 4-Nitrobenzyl_bromide 4-Nitrobenzyl bromide Intermediate 1-(4-nitrobenzyl)-4- methylpiperazine 4-Nitrobenzyl_bromide->Intermediate K₂CO₃, DMF 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Intermediate Final_Product 4-(4-Methylpiperazin-1- ylmethyl)phenylamine Intermediate->Final_Product H₂, PtO₂, EtOH

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction1 Step 1: Reaction cluster_workup1 Step 1: Workup & Isolation cluster_reaction2 Step 2: Hydrogenation cluster_workup2 Step 2: Workup & Purification A Dissolve 4-nitrobenzyl bromide in DMF C Add piperazine solution dropwise A->C B Prepare solution of 1-methylpiperazine and K₂CO₃ in DMF B->C D Heat reaction to 60°C for 4h C->D E Monitor by TLC D->E F Pour into ice water E->F G Filter the precipitate F->G H Wash with water and ether G->H I Dry to obtain Intermediate H->I J Dissolve Intermediate in EtOH I->J K Add PtO₂ catalyst J->K L Pressurize with H₂ (50 psi) K->L M Stir for 16h at RT L->M N Filter through Celite® M->N O Evaporate solvent N->O P Purify by column chromatography (if necessary) O->P Q Obtain Final Product P->Q

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

  • 4-Nitrobenzyl bromide is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-Methylpiperazine is flammable and corrosive. Handle with care and avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF) is a potential teratogen. Handle in a fume hood and avoid inhalation and skin contact.

  • Platinum(IV) oxide is a flammable solid and should be handled with care. The catalyst is pyrophoric when dry and saturated with hydrogen. Filter the catalyst under a stream of inert gas (nitrogen or argon) and do not allow the filter cake to dry completely in the air.

  • Hydrogen gas is highly flammable and explosive. The hydrogenation reaction should be carried out in a properly functioning high-pressure reactor in a well-ventilated area, away from ignition sources.

Conclusion

The protocol described in this application note provides a clear and efficient method for the synthesis of this compound. By following the detailed procedures and safety guidelines, researchers can reliably produce this key intermediate for its application in the synthesis of novel pharmaceutical compounds.

References

Application Notes and Protocols for 4-(4-Methylpiperazin-1-ylmethyl)phenylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-ylmethyl)phenylamine is a versatile building block in modern drug discovery, primarily utilized as a key structural motif in the synthesis of potent kinase inhibitors. Its unique physicochemical properties, including the basic nitrogen of the piperazine ring which can be protonated at physiological pH, often contribute to favorable interactions with the ATP-binding pocket of various kinases and enhance the aqueous solubility of the final compounds. This document provides an overview of its applications, quantitative data on representative derivatives, and detailed protocols for the synthesis and evaluation of compounds incorporating this scaffold.

The primary application of this compound is in the development of targeted therapies for various cancers, including leukemia, gastrointestinal stromal tumors (GISTs), and non-small cell lung cancer (NSCLC).[1][2][3] Derivatives incorporating this moiety have shown significant inhibitory activity against a range of kinases, such as FLT3, CDK, ABL, c-KIT, and RET.[1][2][3][4]

Key Applications in Drug Discovery

  • Scaffold for Kinase Inhibitors: The this compound moiety is a common feature in type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. This group often occupies the solvent-exposed region of the ATP binding site, contributing to target affinity and selectivity.

  • Oncology Research: Derivatives have been extensively explored as anti-cancer agents. For instance, compounds incorporating this scaffold have demonstrated potent activity against cell lines driven by BCR-ABL and c-KIT mutations, leading to cell cycle arrest and apoptosis.[2]

  • Neurological and Other Disorders: While oncology is the primary focus, the ability of the piperazine ring to modulate neurotransmitter activity suggests potential applications in neurological disorders.[5] Additionally, related structures have been investigated as SIRT6 inhibitors for potential use in treating type 2 diabetes.[6]

Data Presentation: Inhibitory Activities of Representative Derivatives

The following table summarizes the in vitro inhibitory activities of various drug candidates that incorporate the this compound scaffold. It is important to note that the data pertains to the final derivatives, not the intermediate itself.

Compound IDTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity (IC50/GI50, µM)Therapeutic Area
FN-1501 FLT3, CDK2, CDK4, CDK6N/A (nanomolar range)MV4-11 (AML)0.008Acute Myeloid Leukemia[1]
CHMFL-ABL/KIT-155 ABL, c-KIT46 (ABL), 75 (c-KIT)K562 (CML), GIST-T1N/AChronic Myeloid Leukemia, GISTs[2][4]
Compound 9x RET (wild-type and mutant)4 (best IC50)KIF5B-RET & CCDC6-RET transformed Ba/F3 cells0.009 (lowest GI50)Non-Small Cell Lung Cancer[3]
Compound 6d SIRT64.93 µM (IC50)N/AN/AType 2 Diabetes[6]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)aniline

This protocol describes a general method for the synthesis of the title compound, which can then be used as an intermediate in the synthesis of more complex drug candidates.

Materials:

  • 1-Methyl-4-(4-nitrobenzyl)piperazine

  • Methanol

  • Zinc powder

  • Ammonium chloride

  • Diatomaceous earth

  • Diethyl ether

  • Reaction vessel with reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a reaction vessel, add 1-methyl-4-(4-nitrobenzyl)piperazine (1 equivalent), methanol, zinc powder (5 equivalents), and ammonium chloride (4 equivalents).

  • Heat the mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the zinc powder.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Add diethyl ether to the solid residue and triturate.

  • Filter to remove any insoluble materials.

  • Concentrate the filtrate to yield 4-(4-methylpiperazin-1-ylmethyl)aniline as a solid.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro potency of synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., ABL, c-KIT, FLT3, RET)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP at a concentration near the Km for the target kinase

  • Substrate (e.g., a generic peptide substrate like Poly(Glu,Tyr) 4:1)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a white-walled assay plate, add the kinase buffer, the target kinase enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO only).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, K562)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.

Protocol 4: In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of a lead compound in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Cancer cell line of interest

  • Sterile PBS and Matrigel (optional)

  • Test compound formulated in an appropriate vehicle

  • Vehicle control

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound (at various doses) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Evaluate antitumor efficacy by comparing tumor growth in the treated groups to the control group.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_outcome Outcome start This compound (Intermediate) synth Chemical Synthesis of Derivatives start->synth kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) synth->kinase_assay cell_assay Cell Viability Assay (e.g., MTT) kinase_assay->cell_assay Active Compounds xenograft Tumor Xenograft Model cell_assay->xenograft Lead Compound efficacy Antitumor Efficacy xenograft->efficacy

Caption: Experimental workflow for drug discovery using the this compound scaffold.

bcr_abl_pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5 STAT5 JAK->STAT5 Survival Cell Survival STAT5->Survival

Caption: Simplified BCR-ABL signaling pathway targeted by inhibitors.

flt3_pathway cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_stat5 STAT5 Pathway FLT3_ITD Mutant FLT3 (e.g., ITD) (Constitutively Active) RAS_flt3 RAS FLT3_ITD->RAS_flt3 PI3K_flt3 PI3K FLT3_ITD->PI3K_flt3 STAT5_flt3 STAT5 FLT3_ITD->STAT5_flt3 RAF_flt3 RAF RAS_flt3->RAF_flt3 MEK_flt3 MEK RAF_flt3->MEK_flt3 ERK_flt3 ERK MEK_flt3->ERK_flt3 Proliferation_flt3 Leukemic Cell Proliferation ERK_flt3->Proliferation_flt3 AKT_flt3 AKT PI3K_flt3->AKT_flt3 mTOR_flt3 mTOR AKT_flt3->mTOR_flt3 Survival_flt3 Cell Survival & Anti-Apoptosis AKT_flt3->Survival_flt3 Gene_Transcription Gene Transcription (e.g., Pim-1) STAT5_flt3->Gene_Transcription

References

Application of 4-[(4-methylpiperazin-1-yl)methyl]aniline in the Synthesis of Tyrosine Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 4-[(4-methylpiperazin-1-yl)methyl]aniline and its derivatives are pivotal building blocks in the synthesis of a class of targeted cancer therapeutics known as tyrosine kinase inhibitors (TKIs). The 4-methylpiperazin-1-yl)methyl moiety is a common feature in many potent and selective TKIs, where it often plays a crucial role in conferring desirable pharmacological properties such as aqueous solubility and the ability to form key interactions within the ATP-binding pocket of the target kinase. This document provides detailed application notes and experimental protocols for the use of 4-[(4-methylpiperazin-1-yl)methyl]aniline and its derivatives in the synthesis and evaluation of TKIs, with a primary focus on inhibitors of the Bcr-Abl kinase, the causative agent of Chronic Myeloid Leukemia (CML).

Signaling Pathway of Bcr-Abl and Mechanism of Inhibition

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. TKIs that incorporate the 4-[(4-methylpiperazin-1-yl)methyl]aniline scaffold, such as Imatinib, function by competitively inhibiting the ATP-binding site of the Abl kinase domain, thereby blocking the phosphorylation of its substrates and abrogating downstream signaling.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 Bcr-Abl->GRB2 P PI3K PI3K Bcr-Abl->PI3K P STAT5 STAT5 Bcr-Abl->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation STAT5->Apoptosis_Inhibition Imatinib Imatinib (TKI) Imatinib->Bcr-Abl Inhibition

Caption: Bcr-Abl Signaling Pathway and Point of Inhibition by TKIs.

Quantitative Data: Inhibitory Activity of Tyrosine Kinase Inhibitors

The following tables summarize the in vitro potency of Imatinib and its analogs, which are synthesized using derivatives of 4-[(4-methylpiperazin-1-yl)methyl]aniline, against Bcr-Abl kinase and relevant cell lines.

Table 1: In Vitro Inhibitory Potency (IC50) Against Wild-Type Bcr-Abl

CompoundCell LineIC50 (nM)Reference
ImatinibBa/F3-p210~200-600[1]
NilotinibBa/F3-p210~20-45[1]
DasatinibBa/F3-p210~1-9[1]
PonatinibBa/F3-p210~0.37[2]

Table 2: Comparative IC50 (nM) Against Imatinib-Resistant Bcr-Abl Mutations

CompoundT315I Mutant BCR-ABL IC50 (nM)Reference
Imatinib>10,000[2]
Nilotinib>3,000[2]
Dasatinib>500[2]
Ponatinib~2.0[2]

Experimental Protocols

Synthesis of Imatinib

This protocol describes a common synthetic route to Imatinib, highlighting the key coupling step involving a derivative of 4-[(4-methylpiperazin-1-yl)methyl]aniline.

Step 1: Synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride

A detailed, multi-step synthesis for this intermediate can be found in the literature.[3][4] For the purpose of this protocol, we will assume the availability of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.

  • To a suspension of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid (1 equivalent) in pyridine at 0°C, add thionyl chloride (1.05 equivalents).[3]

  • Stir the mixture at 30-50°C for 1-2 hours.[3]

  • Cool the reaction mixture to 0°C. The resulting solution contains 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride and is used directly in the next step.[3]

Step 2: Coupling with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

  • To the solution of 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride from Step 1, add N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (1 equivalent).[3]

  • Stir the reaction at 15-20°C for 1 hour.[3]

  • Add water to the reaction mixture.[3]

  • Heat the mixture to 40°C, then add 26% ammonium hydroxide and more water.[3]

  • Stir the reaction mixture at room temperature overnight to allow for precipitation of the product.[3]

  • Filter the solid, wash with water, and dry under vacuum at 75°C to yield Imatinib as a yellowish powder.[3]

Purification:

The crude Imatinib can be purified by recrystallization from a suitable solvent such as methanol or by column chromatography on silica gel.[5]

In Vitro Bcr-Abl Kinase Inhibition Assay

This assay measures the ability of a synthesized compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase enzyme.

Materials:

  • Recombinant human Abl kinase domain

  • Tyrosine kinase substrate (e.g., Abltide peptide)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Test compounds dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in kinase reaction buffer.

  • In a 96-well plate, add the test compound dilutions, recombinant Abl kinase, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Cell-Based Proliferation/Viability Assay (MTT Assay)

This assay determines the effect of a synthesized compound on the proliferation and viability of Bcr-Abl-positive leukemia cell lines.

Materials:

  • Bcr-Abl positive cell line (e.g., K562)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

Procedure:

  • Seed the K562 cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[1]

Experimental Workflow

The development of a novel tyrosine kinase inhibitor is a multi-step process that begins with target identification and validation, followed by lead discovery and optimization, and culminates in preclinical and clinical development.

TKI_Development_Workflow Start Target_ID Target Identification & Validation Start->Target_ID Lead_Discovery Lead Discovery (e.g., HTS, Virtual Screening) Target_ID->Lead_Discovery Synthesis Synthesis of Analogs (using 4-[(4-methylpiperazin- 1-yl)methyl]aniline derivatives) Lead_Discovery->Synthesis Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Proliferation Assay (IC50 Determination) Biochemical_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Cell_Based_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Process Preclinical_Dev Preclinical Development (In Vivo Efficacy & Toxicology) Lead_Optimization->Preclinical_Dev Clinical_Trials Clinical Trials Preclinical_Dev->Clinical_Trials End Clinical_Trials->End

Caption: General Experimental Workflow for Tyrosine Kinase Inhibitor Development.

References

Application Notes and Protocols for Reductive Amination Using 1-(4-Aminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted benzylamines via reductive amination, utilizing 1-(4-Aminobenzyl)-4-methylpiperazine as the amine source. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a reliable method for producing secondary and tertiary amines.[1] The piperazine moiety is a "privileged scaffold" in drug discovery, frequently incorporated into therapeutic agents to modulate their pharmacokinetic and pharmacodynamic properties.[2] This protocol outlines a one-pot procedure using sodium triacetoxyborohydride, a mild and selective reducing agent, suitable for a wide range of aldehyde and ketone substrates.[3]

Introduction

Reductive amination, or reductive alkylation, is a powerful and widely used transformation in organic synthesis that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine or iminium ion intermediate. This intermediate is subsequently reduced in situ to the final amine product.[1] This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.

The reagent 1-(4-Aminobenzyl)-4-methylpiperazine is a valuable building block in drug discovery. The piperazine ring is a common feature in numerous clinically approved drugs, contributing to improved solubility, basicity, and the ability to interact with biological targets.[2] The primary amino group on the benzyl moiety allows for the introduction of diverse substituents through reactions like reductive amination, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

This application note provides a representative, detailed protocol for the reductive amination of an aromatic aldehyde with 1-(4-Aminobenzyl)-4-methylpiperazine, based on established procedures for analogous piperazine derivatives.[3]

Reaction Mechanism and Workflow

General Reaction Scheme

The reductive amination process involves two main steps that are typically performed in a single pot:

  • Imine/Iminium Ion Formation: The primary amine of 1-(4-Aminobenzyl)-4-methylpiperazine performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a Schiff base (imine), which can be protonated to form a more reactive iminium ion.

  • Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding secondary amine. NaBH(OAc)₃ is particularly effective as it is mild enough not to reduce the starting aldehyde or ketone significantly.[3]

Signaling Pathway Context

The benzylpiperazine motif is a key structural component in a vast array of pharmacologically active molecules.[4] These compounds are frequently designed as ligands for G-protein coupled receptors (GPCRs), ion channels, or as enzyme inhibitors. For instance, derivatives of benzylpiperazine have been investigated as inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system and is a target for anti-inflammatory and anti-cancer therapies. The synthesis of analogs via the described reductive amination protocol is a critical step in optimizing the potency and selectivity of such inhibitors.

Signaling_Pathway cluster_0 Drug Discovery Workflow cluster_1 Biological Target Interaction (Example) A 1-(4-Aminobenzyl)- 4-methylpiperazine C Reductive Amination (Protocol Below) A->C Amine Source B Aldehyde/Ketone (R1, R2) B->C Carbonyl Source D Library of Benzylpiperazine Derivatives C->D Yields Novel Compounds E Enzyme Active Site (e.g., MAGL) D->E Binding F Inhibition of Enzyme Activity E->F Blocks Substrate G Therapeutic Effect (e.g., Anti-inflammatory) F->G

Caption: Logical workflow from synthesis to potential biological action.

Experimental Protocol

This protocol describes the synthesis of a representative compound, N-(4-fluorobenzyl)-1-(4-(4-methylpiperazin-1-yl)benzyl)methanamine, by reacting 1-(4-Aminobenzyl)-4-methylpiperazine with 4-fluorobenzaldehyde.

Materials and Reagents
ReagentM.W. ( g/mol )Typical Equivalents
1-(4-Aminobenzyl)-4-methylpiperazine205.311.0
4-Fluorobenzaldehyde124.111.0 - 1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃)211.941.2 - 1.5
Dichloromethane (DCM) or Dichloroethane (DCE)-Solvent
Acetic Acid (optional)60.05Catalytic amount
Saturated Sodium Bicarbonate (NaHCO₃) Solution-For work-up
Brine-For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37For drying
Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(4-Aminobenzyl)-4-methylpiperazine (1.0 eq).

  • Solvent Addition: Dissolve the amine in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration).

  • Aldehyde Addition: Add the aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate. For less reactive ketones, the addition of a catalytic amount of acetic acid may be beneficial.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.3 eq) to the mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Representative Data

The following table summarizes typical parameters and expected outcomes for reductive aminations involving piperazine derivatives. Actual results will vary based on the specific substrates used.

ParameterTypical Value / RangeNotes
Reactant Ratio
Amine:Aldehyde1 : 1.1A slight excess of the aldehyde can help drive the reaction to completion.
Amine:Reducing Agent1 : 1.3An excess of the reducing agent ensures full reduction of the imine intermediate.
Reaction Conditions
SolventDCE, DCM, THFDCE is often preferred for its higher boiling point and stability with NaBH(OAc)₃.[1]
TemperatureRoom TemperatureMost reactions proceed efficiently at ambient temperature.
Reaction Time4 - 24 hoursVaries based on the reactivity of the carbonyl compound. Monitored by TLC or LC-MS.
Outcome
Yield70 - 95%Generally high for this type of transformation.
Purity (post-chrom.)>95%Achievable with standard column chromatography.

Visualization of Experimental Workflow

G A 1. Dissolve Amine (1.0 eq) in DCM B 2. Add Aldehyde (1.1 eq) A->B C 3. Stir 30 min @ RT (Imine Formation) B->C D 4. Add NaBH(OAc)₃ (1.3 eq) C->D E 5. Stir 4-24h @ RT (Monitor by TLC/LCMS) D->E F 6. Quench with sat. NaHCO₃ (aq) E->F G 7. Extract with DCM (3x) F->G H 8. Wash with Brine, Dry (MgSO₄), Filter G->H I 9. Concentrate under Reduced Pressure H->I J 10. Purify via Column Chromatography I->J K Pure Product J->K

References

Application Notes and Protocols for 4-(4-Methylpiperazin-1-ylmethyl)phenylamine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine as a crucial intermediate in pharmaceutical synthesis, with a primary focus on its role in the production of the anticancer drug Imatinib. Detailed experimental protocols, quantitative data, and visual diagrams are presented to guide researchers in its effective application.

Introduction

This compound is a versatile organic compound widely utilized as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a reactive primary amine and a methylpiperazine moiety, makes it an essential component in the development of targeted therapies, particularly tyrosine kinase inhibitors.[3] The most prominent application of this intermediate is in the synthesis of Imatinib (marketed as Gleevec®), a first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 70261-82-4
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Appearance Yellowish solid[1]
Boiling Point 331.2 °C at 760 mmHg[3]
Flash Point 152 °C[3]
Storage 2-8°C, protected from light[3]
Application in Imatinib Synthesis

This compound serves as a key precursor for the synthesis of Imatinib. The synthesis generally involves the coupling of this amine with a pyrimidine-containing moiety. While direct protocols starting from this compound are not extensively detailed in public literature, the synthesis of Imatinib from a structurally related precursor, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, provides a well-established reaction pathway. This process involves an amide bond formation with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

The overall synthetic strategy highlights the importance of the methylpiperazine group for the final drug's solubility and pharmacokinetic profile.

Experimental Protocols

The following section details a representative protocol for a key transformation involving a related precursor, which can be adapted for the use of this compound in similar coupling reactions.

Protocol 1: Synthesis of Imatinib via Amide Coupling

This protocol describes the coupling of an activated carboxylic acid derivative of the piperazine-containing moiety with the aniline derivative.

Materials:

  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

  • 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride

  • Pyridine

  • Ammonium hydroxide (26%)

  • Water

Procedure:

  • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (80 g) in pyridine (400 g) in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride (1.1 equivalents) to the cooled solution while maintaining the temperature.

  • Allow the reaction mixture to stir at 15-20°C for 1 hour.

  • Add water (400 mL) to the reaction mixture.

  • Heat the mixture to 40°C.

  • Add 26% ammonium hydroxide (200 g) followed by water (900 g).

  • Continue stirring the mixture at room temperature overnight.

  • Collect the resulting solid by filtration.

  • Wash the solid with water.

  • Dry the solid at 75°C under vacuum for 3-4 hours to obtain Imatinib as a yellowish powder.

Quantitative Data:

ParameterValueReference
Yield 95%[7]
Purity >98%[7]

Visual Diagrams

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical ingredient using a key intermediate like this compound.

G cluster_0 Synthesis of Intermediate cluster_1 API Synthesis cluster_2 Purification & Formulation Start Start Reactants Starting Materials Start->Reactants Reaction1 Chemical Transformation Reactants->Reaction1 Intermediate This compound Reaction1->Intermediate Coupling Amide Coupling Intermediate->Coupling Coupling_Partner Pyrimidine Derivative Coupling_Partner->Coupling Crude_API Crude Imatinib Coupling->Crude_API Purification Crystallization / Chromatography Crude_API->Purification Pure_API Pure Imatinib Purification->Pure_API Formulation Excipient Addition Pure_API->Formulation Final_Product Final Drug Product Formulation->Final_Product G cluster_BCR_ABL BCR-ABL Tyrosine Kinase cluster_pathways Downstream Signaling Pathways cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_stat JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF -> MEK -> ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT STAT JAK->STAT Survival Cell Survival STAT->Survival Imatinib Imatinib Imatinib->BCR_ABL Inhibits

References

The Versatility of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-ylmethyl)phenylamine is a crucial building block in the synthesis of a variety of potent anticancer agents. Its unique structural features, particularly the methylpiperazine moiety, often contribute to improved solubility, bioavailability, and target engagement of the final drug molecule. This document provides an overview of its application, focusing on its incorporation into kinase inhibitors, and offers detailed protocols for the synthesis and evaluation of these compounds. The most prominent example of a drug synthesized using this building block is Imatinib, a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2]

The Role of the 4-(4-Methylpiperazin-1-ylmethyl)phenyl Moiety

The 4-(4-methylpiperazin-1-ylmethyl)phenyl group is a key pharmacophore in many kinase inhibitors. The terminal nitrogen of the piperazine ring is often protonated at physiological pH, enabling it to form critical hydrogen bond interactions with target proteins.[3] This moiety serves as a versatile scaffold that can be modified to optimize the pharmacological properties of the drug candidate.

Anticancer Agents Derived from this compound

A significant number of anticancer agents, particularly tyrosine kinase inhibitors, have been developed incorporating the this compound core. These agents target various kinases involved in cancer cell proliferation and survival.

Imatinib and its Derivatives

Imatinib (Gleevec®) is a first-generation tyrosine kinase inhibitor that targets the BCR-ABL fusion protein in CML and the c-KIT receptor in GIST.[2] The this compound moiety is a key component of the Imatinib structure, contributing to its binding affinity and pharmacological profile.[1][4] Researchers have synthesized numerous derivatives of Imatinib by modifying other parts of the molecule to improve efficacy and overcome resistance.[2]

Other Kinase Inhibitors

Beyond Imatinib, this building block has been incorporated into a range of other kinase inhibitors targeting various pathways implicated in cancer. These include inhibitors of ABL, c-KIT, and other kinases.[5][6]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative compounds synthesized using this compound as a building block. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound Name/ReferenceTarget Kinase(s)Cell LineIC50 (µM)
ImatinibBCR-ABLK562Varies (literature)
Compound 10[2]ABLNalm-6Close to Imatinib
Compound 9[2]ABLNalm-61.639
CHMFL-ABL/KIT-155[5]ABL, c-KITK562Potent (nM range)
AP24534[6]Pan-BCR-ABL (incl. T315I)Ba/F3 BCR-ABLPotent (nM range)
Gefitinib (Control)[7]EGFRA-54916.56
Gefitinib (Control)[7]EGFRHCT-11610.51
Gefitinib (Control)[7]EGFRMIAPaCa-249.50
IFMA-4[8]Progesterone ReceptorMCF-737.13 (µg/mL)
IFMA-5[8]Progesterone ReceptorMCF-740.94 (µg/mL)
Sunitinib (Control)[8]Multiple KinasesMCF-730.05 (µg/mL)
Compound 7a[9]TubulinVarious0.029 - 0.147

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of anticancer agents derived from this compound.

Synthesis of Imatinib Intermediate: 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid hydrochloride

This protocol describes a green synthesis process for a key intermediate used in the synthesis of Imatinib.[10]

Materials:

  • p-Cyanobenzylchloride

  • Methylpiperazine

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH)

  • Dilute hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

Procedure:

  • Dissolve p-cyanobenzylchloride in a mixed solvent of ethanol and water (2:1 volume basis).

  • Add methylpiperazine to the solution (molar ratio of p-cyanobenzylchloride to methylpiperazine is 1:1.2-1.5).

  • Heat the reaction mixture at 70-100°C for 1-2 hours.

  • Cool the mixture to room temperature and recover most of the ethanol to obtain 4-(4-methyl-1-piperazinyl)benzonitrile.

  • Add sodium hydroxide (molar ratio of p-cyanobenzylchloride to NaOH is 1:6-6.5) and reflux the mixture at 70-100°C for 5-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • In an ice bath, slowly add dilute hydrochloric acid until the solution is acidic.

  • Add sodium chloride until the solution is saturated.

  • Cool the mixture to precipitate the solid product.

  • Filter and dry the solid to obtain 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride.

General Procedure for the Synthesis of Imatinib Derivatives

This protocol outlines a general method for the synthesis of Imatinib derivatives.[2]

Step 1: Synthesis of N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide This intermediate is a precursor for introducing the 4-(4-methylpiperazin-1-ylmethyl)phenyl moiety.

Step 2: Synthesis of Intermediates containing Aryl Piperazine

  • Take 0.3 mmol of N-(3-Bromo-4-methylphenyl)-4-(chloromethyl)benzamide and 0.39 mmol of the desired aryl piperazine in a round bottom flask.

  • Dissolve the starting materials in 10 mL of dry acetone under an inert atmosphere.

  • Add 0.9 mmol of overheated K2CO3 to the reaction mixture.

  • Heat and stir the mixture at 55°C overnight under an inert atmosphere.

Step 3: Synthesis of Final Imatinib Derivatives This step involves a coupling reaction to complete the synthesis of the target compound.

Cell Viability/MTT Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][11]

Materials:

  • Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2)

  • Complete cell culture medium

  • Synthesized compounds

  • Gefitinib (or other relevant positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (2.5 mg/mL)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and the positive control for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate at 37°C for 4 hours in a humidified atmosphere containing 5% CO2.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the percentage of cell survival and determine the IC50 values.

Visualizations

Signaling Pathway of BCR-ABL and Inhibition by Imatinib

BCR_ABL_Pathway cluster_cell Chronic Myeloid Leukemia Cell cluster_inhibition Mechanism of Imatinib Action BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Inactive_BCR_ABL Inactive BCR-ABL ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrates Proliferation Uncontrolled Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Binds to ATP binding site

Caption: BCR-ABL signaling pathway and its inhibition by Imatinib.

General Synthetic Workflow for Kinase Inhibitors

Synthesis_Workflow Start This compound (Building Block) Intermediate1 Amide Bond Formation (e.g., with a substituted benzoyl chloride) Start->Intermediate1 Intermediate2 Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig coupling) Intermediate1->Intermediate2 FinalProduct Final Kinase Inhibitor (e.g., Imatinib derivative) Intermediate2->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Analysis Characterization (NMR, Mass Spec, etc.) Purification->Analysis BioAssay Biological Evaluation (e.g., MTT Assay) Analysis->BioAssay

Caption: General workflow for synthesizing kinase inhibitors.

Logical Relationship of Drug Development Stages

Drug_Development_Stages A Building Block Selection B Lead Compound Synthesis A->B C In Vitro Screening B->C D Lead Optimization C->D D->B Iterative Refinement E Preclinical Studies D->E

Caption: Key stages in anticancer drug development.

References

Application Notes and Protocols: Preparation of Aminopyridopyrimidinones from 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed methodology for the synthesis of aminopyridopyrimidinone derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as tyrosine kinase inhibitors. The protocol outlines the preparation of a key intermediate derived from 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, a versatile building block in the synthesis of various biologically active molecules. The described synthetic route is analogous to established methods for the preparation of potent kinase inhibitors, such as Brigatinib (AP26113).

The aminopyridopyrimidinone scaffold is a core component of numerous targeted therapies due to its ability to interact with the ATP-binding site of various kinases. By functionalizing this core with moieties like the 4-methylpiperazin-1-ylmethylphenyl group, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties, including solubility, cell permeability, and target specificity.

Experimental Protocols

This section details a representative two-step protocol for the synthesis of a 2,4-diaminopyrimidine intermediate, which can be further cyclized to the corresponding aminopyridopyrimidinone. The synthesis is based on the well-established reaction of a substituted aniline with a di-chloropyrimidine.

Step 1: Synthesis of N-(2,5-dichloropyrimidin-4-yl)-4-(4-methylpiperazin-1-ylmethyl)phenylamine (Intermediate 1)

This initial step involves a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a chlorine atom on the pyrimidine ring.

Materials:

  • This compound (1.0 eq)

  • 2,4,5-Trichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in n-butanol, add 2,4,5-trichloropyrimidine (1.1 equivalents) and diisopropylethylamine (2.0 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, Intermediate 1 .

Step 2: Synthesis of 5-Chloro-N4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-N2-(substituted-phenyl)pyrimidine-2,4-diamine (Target Compound)

This second step involves a subsequent nucleophilic aromatic substitution, introducing a second substituted aniline at the 2-position of the pyrimidine ring. This creates the core structure that can be further elaborated into a pyridopyrimidinone.

Materials:

  • Intermediate 1 (from Step 1) (1.0 eq)

  • Substituted aniline (e.g., (2-aminophenyl)dimethylphosphine oxide) (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 eq)

  • 2-Pentanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • In a reaction vessel, combine Intermediate 1 (1.0 equivalent), the selected substituted aniline (1.2 equivalents), and p-toluenesulfonic acid monohydrate (0.2 equivalents) in 2-pentanol.

  • Heat the mixture to 120-130 °C and stir for 18-24 hours.

  • Monitor the reaction for the formation of the desired product by LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by column chromatography or recrystallization to yield the final Target Compound .

Data Presentation

The following table summarizes expected yields and key analytical data for the described synthetic steps. The data is representative and may vary based on the specific substituted aniline used in Step 2 and the scale of the reaction.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Analytical MethodExpected Result
1N-(2,5-dichloropyrimidin-4-yl)-4-(4-methylpiperazin-1-ylmethyl)phenylamine (Intermediate 1)C₁₇H₂₀Cl₂N₄367.2875-85LC-MS[M+H]⁺ at m/z 367.1
25-Chloro-N4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-N2-(substituted-phenyl)pyrimidine-2,4-diamine (Target Compound)Varies based on substituted anilineVaries60-75¹H NMR, LC-MSSpectral data consistent with the proposed structure

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis protocol for preparing the diaminopyrimidine target compound.

G cluster_0 Step 1: First Nucleophilic Aromatic Substitution cluster_1 Step 2: Second Nucleophilic Aromatic Substitution A This compound C Intermediate 1 (N-(2,5-dichloropyrimidin-4-yl)-4-(4-methylpiperazin-1-ylmethyl)phenylamine) A->C DIPEA, n-Butanol 90-100 °C B 2,4,5-Trichloropyrimidine B->C D Intermediate 1 F Target Compound (5-Chloro-N4-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-N2-(substituted-phenyl)pyrimidine-2,4-diamine) D->F p-TsOH·H₂O, 2-Pentanol 120-130 °C E Substituted Aniline E->F

Caption: Synthetic workflow for the preparation of the target diaminopyrimidine.

Conceptual Signaling Pathway Inhibition

Aminopyridopyrimidinones derived from this synthetic route are often designed as kinase inhibitors. The diagram below provides a conceptual overview of how such a molecule might interrupt a generic tyrosine kinase signaling pathway, a common mechanism of action for this class of compounds.

G cluster_pathway Generic Tyrosine Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds and Activates P1 Downstream Signaling Protein 1 RTK->P1 Phosphorylates P2 Downstream Signaling Protein 2 P1->P2 Activates CR Cellular Response (e.g., Proliferation, Survival) P2->CR Inhibitor Aminopyridopyrimidinone (Synthesized Compound) Inhibitor->RTK Blocks ATP Binding Site

Caption: Conceptual inhibition of a tyrosine kinase signaling pathway.

Application Notes and Protocols for Coupling Reactions with 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various coupling reactions utilizing 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, a key building block in the synthesis of pharmaceuticals, notably as a precursor to Imatinib. The protocols outlined below are intended to serve as a guide for the synthesis of diverse molecular scaffolds.

Amide Coupling (Acylation)

Amide bond formation is a fundamental transformation in organic synthesis, frequently employed in the construction of drug candidates. This compound can readily undergo acylation with carboxylic acids or their activated derivatives to yield the corresponding amides.

Experimental Protocol: Synthesis of N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzamide

This protocol is adapted from the synthesis of related N-methylpiperazine-containing amides.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Data Presentation: Amide Coupling
EntryCarboxylic Acid DerivativeBaseSolventReaction Time (h)Yield (%)
14-Chlorobenzoyl chloridePyridineDCM3>90 (expected)
2Acetyl chlorideTriethylamineTHF2>90 (expected)
3Benzoic acid with HATUDIPEADMF1285-95 (typical)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method can be employed to couple this compound with aryl halides or triflates.

Experimental Protocol: Synthesis of N-phenyl-4-((4-methylpiperazin-1-yl)methyl)aniline

This is a representative protocol based on established Buchwald-Hartwig amination procedures.[5][6][7]

Reaction Scheme:

Materials:

  • This compound

  • Bromobenzene (or other aryl halide/triflate)

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)2 (2 mol%), the phosphine ligand (4 mol%), and NaOtBu (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene or dioxane, followed by this compound (1.2 eq) and bromobenzene (1.0 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Buchwald-Hartwig Amination
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromotoluenePd(OAc)2 (2)XPhos (4)NaOtBuToluene10085-95 (typical)
21-Chloro-4-nitrobenzenePd2(dba)3 (1)SPhos (2)Cs2CO3Dioxane11080-90 (typical)

Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent.[8][9][10]

Experimental Protocol: Synthesis of N-benzyl-4-((4-methylpiperazin-1-yl)methyl)aniline

This protocol is based on general reductive amination procedures.[8]

Reaction Scheme:

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)3DCM1680-95 (typical)
2AcetoneNaBH3CNMethanol2475-90 (typical)
3CyclohexanoneNaBH(OAc)3DCE1880-95 (typical)

Suzuki-Miyaura Coupling (Hypothetical)

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[11][12][13] For this reaction to be applicable to this compound, the aniline ring would need to be functionalized with a halide (e.g., bromo or iodo).

Experimental Protocol: Synthesis of 4'-((4-methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-4-amine

This is a hypothetical protocol assuming the availability of 4-bromo-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)amine.

Reaction Scheme:

Materials:

  • A halo-substituted this compound derivative (e.g., bromo-substituted)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • A suitable base (e.g., potassium carbonate (K2CO3) or sodium carbonate (Na2CO3))

  • A solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • In a flask, combine the halo-substituted aniline (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., toluene and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (2-5 mol%) and heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Suzuki-Miyaura Coupling
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh3)4 (5)K2CO3Toluene/Water9080-95 (typical)
24-Methoxyphenylboronic acidPd(OAc)2 (2) with SPhos (4)Na2CO3Dioxane/Water10085-95 (typical)

Diagrams

Amide_Coupling_Workflow Start Start: This compound Reaction Acylation Reaction Start->Reaction Reactant Carboxylic Acid Derivative Reactant->Reaction Base Base (e.g., Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Product: Amide Purification->Product

Caption: Workflow for Amide Coupling Reaction.

Buchwald_Hartwig_Workflow Start Start: This compound Reaction Cross-Coupling Reaction Start->Reaction ArylHalide Aryl Halide/Triflate ArylHalide->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Filtration Filtration through Celite® Reaction->Filtration Purification Purification (Chromatography) Filtration->Purification Product Product: Diaryl Amine Purification->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Reductive_Amination_Workflow Start Start: This compound ImineFormation Imine Formation (Optional Acid Catalyst) Start->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation Reduction Reduction ImineFormation->Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Product: Secondary or Tertiary Amine Purification->Product

Caption: Workflow for Reductive Amination.

References

Application Notes: Advanced Biochemical Assays for Receptor Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of receptor-ligand interactions is a cornerstone of modern biology and pharmaceutical development.[1] Quantifying these interactions provides critical insights into cellular signaling, disease mechanisms, and the efficacy of potential therapeutics.[1][2] This document provides detailed application notes and protocols for four powerful biochemical assays used to characterize receptor interactions: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), Förster Resonance Energy Transfer (FRET), and Isothermal Titration Calorimetry (ITC).

Core Principles of Key Biochemical Assays

A variety of techniques are available to measure the binding affinity and kinetics of receptor-ligand interactions. Each method offers unique advantages, and the choice of assay depends on the specific research question, the nature of the interacting molecules, and the desired throughput.

  • Surface Plasmon Resonance (SPR) : This label-free optical technique measures changes in the refractive index near a sensor surface as molecules bind and dissociate in real-time.[3][4] It is a gold standard for obtaining high-quality kinetic data, including association (k_a) and dissociation (k_d) rates, which are used to calculate the equilibrium dissociation constant (K_D).[5][6]

  • Biolayer Interferometry (BLI) : Similar to SPR, BLI is a label-free optical biosensing technology that measures biomolecular interactions in real-time.[7] It analyzes the interference pattern of white light reflected from a biosensor tip, where one molecule is immobilized.[8][9] BLI is particularly well-suited for high-throughput applications due to its fluidic-free "dip and read" format.[8][10]

  • Förster Resonance Energy Transfer (FRET) : FRET is a distance-dependent phenomenon that measures energy transfer between two light-sensitive molecules (a donor and an acceptor chromophore).[11][12] This energy transfer is highly sensitive to the distance between the fluorophores (typically 1-10 nm), making FRET an excellent tool for studying conformational changes and binding events in solution and within living cells.[11][13]

  • Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event.[14] It is considered the gold standard for thermodynamic characterization, providing a complete profile of the binding interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14][15]

Data Presentation: Comparative Analysis of Binding Parameters

The following table presents a summary of typical quantitative data obtained for a hypothetical receptor-ligand interaction, as measured by the four techniques described.

TechniqueAssociation Rate (k_a) (M⁻¹s⁻¹)Dissociation Rate (k_d) (s⁻¹)Affinity (K_D) (M)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)
SPR 1.5 x 10⁵3.0 x 10⁻⁴2.0 x 10⁻⁹Not Directly MeasuredNot Directly Measured
BLI 1.3 x 10⁵3.2 x 10⁻⁴2.5 x 10⁻⁹Not Directly MeasuredNot Directly Measured
FRET Not Directly MeasuredNot Directly Measured5.0 x 10⁻⁹Not Directly MeasuredNot Directly Measured
ITC Not Directly MeasuredNot Directly Measured2.2 x 10⁻⁹1.1-9.2

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics and affinity of a ligand to its receptor.

Materials:

  • SPR Instrument and Sensor Chips (e.g., CM5)

  • Purified Receptor (for immobilization) and Ligand (analyte)

  • Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running Buffer (e.g., HBS-EP+)

  • Amine Coupling Kit (EDC, NHS) and Ethanolamine

Procedure:

  • Surface Preparation: Condition the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface with a 1:1 mixture of NHS/EDC.[16]

    • Inject the receptor solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.[17]

  • Analyte Binding:

    • Inject a series of concentrations of the ligand (analyte) over the immobilized receptor surface.[4]

    • Monitor the association phase in real-time.[18]

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the ligand from the receptor.[17]

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a, k_d, and K_D.[19]

Protocol 2: Biolayer Interferometry (BLI) Analysis

Objective: To measure the binding kinetics and affinity of a protein-protein interaction.

Materials:

  • BLI Instrument (e.g., Octet system) and Biosensors (e.g., Streptavidin-coated)

  • Biotinylated Receptor (ligand) and unlabeled Ligand (analyte)

  • Assay Buffer (e.g., PBS with 0.05% Tween-20 and 1 mg/mL BSA)

  • 96-well or 384-well microplates[8]

Procedure:

  • Baseline Equilibration: Equilibrate the biosensors in assay buffer to establish a stable baseline.[8]

  • Ligand Loading: Immerse the biosensors in a solution containing the biotinylated receptor to immobilize it on the sensor surface.[7]

  • Second Baseline: Transfer the biosensors back to assay buffer to establish a new baseline with the immobilized ligand.

  • Association: Move the biosensors into wells containing various concentrations of the analyte to measure the association phase.[19]

  • Dissociation: Transfer the biosensors to wells containing only assay buffer to measure the dissociation phase.[19]

  • Data Analysis: Reference subtract the data from a reference sensor (without immobilized ligand). Fit the resulting curves to a binding model to calculate k_a, k_d, and K_D.[19]

Protocol 3: Förster Resonance Energy Transfer (FRET) Assay

Objective: To detect the interaction between two proteins in solution.

Materials:

  • Fluorometer or plate reader capable of FRET measurements

  • Purified Receptor labeled with a donor fluorophore (e.g., CFP)

  • Purified Ligand labeled with an acceptor fluorophore (e.g., YFP)

  • Assay Buffer

Procedure:

  • Sample Preparation: Prepare a series of samples with a fixed concentration of the donor-labeled receptor and varying concentrations of the acceptor-labeled ligand.

  • Incubation: Incubate the samples to allow the binding interaction to reach equilibrium.

  • Fluorescence Measurement:

    • Excite the donor fluorophore at its specific excitation wavelength.

    • Measure the emission intensity of both the donor and acceptor fluorophores.[20]

  • Data Analysis: Calculate the FRET efficiency or the ratio of acceptor to donor emission. Plot this value against the concentration of the acceptor-labeled ligand to determine the K_D.

Protocol 4: Isothermal Titration Calorimetry (ITC)

Objective: To determine the complete thermodynamic profile of a receptor-ligand interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Purified Receptor and Ligand

  • Matched Assay Buffer (dialysis is recommended to ensure a perfect match)[14][21]

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze both the receptor and ligand against the same buffer.[22]

    • Accurately determine the concentrations of both solutions.

    • Degas the samples to prevent air bubbles.[14]

  • Instrument Setup:

    • Load the receptor solution into the sample cell and the ligand solution into the injection syringe.[22][23]

    • Allow the system to equilibrate to the desired temperature.[15]

  • Titration: Perform a series of small, sequential injections of the ligand into the sample cell, measuring the heat change after each injection.[21]

  • Data Analysis:

    • Integrate the heat peaks from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.

    • Fit the resulting isotherm to a suitable binding model to determine K_D, n, and ΔH.[19][21]

Visualizations of Workflows and Signaling Pathways

G cluster_workflow BLI Experimental Workflow baseline1 Baseline Equilibration loading Ligand Loading baseline1->loading baseline2 Second Baseline loading->baseline2 association Association baseline2->association Add Analyte dissociation Dissociation association->dissociation Buffer Only analysis Data Analysis dissociation->analysis

Caption: Workflow for a typical Biolayer Interferometry (BLI) experiment.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Ligand Ligand (e.g., Growth Factor) RTK RTK (Monomer) Ligand->RTK Binding Dimer RTK Dimer (Activated) RTK->Dimer Dimerization Phosphorylation Autophosphorylation Dimer->Phosphorylation Adaptor Adaptor Proteins (e.g., Grb2) Phosphorylation->Adaptor Recruitment Ras Ras-MAPK Pathway Adaptor->Ras PI3K PI3K-Akt Pathway Adaptor->PI3K Response Cellular Responses (Growth, Proliferation) Ras->Response PI3K->Response

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.[24][25]

G cluster_fret FRET Assay Logic Labeling Protein Labeling Label Receptor with Donor Label Ligand with Acceptor Interaction Binding Interaction Mix labeled proteins Donor and Acceptor in close proximity Labeling->Interaction Detection FRET Detection Excite Donor Measure Donor and Acceptor Emission Calculate FRET signal Interaction->Detection

Caption: Logical flow of a Förster Resonance Energy Transfer (FRET) assay.

References

Revolutionizing Agrochemicals and Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of next-generation agrochemicals and advanced materials necessitates innovative approaches to enhance efficacy, improve safety profiles, and minimize environmental impact. This document provides detailed application notes and protocols for leveraging advanced materials in controlled-release agrochemical formulations and for employing high-throughput screening (HTS) to discover novel active ingredients.

Section 1: Advanced Materials for Controlled-Release Agrochemicals

The use of advanced materials such as polymers and nanoparticles allows for the controlled and sustained release of agrochemicals, reducing the required application frequency and mitigating off-target effects.[1][2] This section details the application of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and chitosan-based hydrogels for the controlled delivery of herbicides.

Application Note: PLGA Nanoparticles for Sustained Herbicide Release

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer that has been extensively studied for drug delivery.[3] Its tunable degradation rate makes it an ideal candidate for the controlled release of agrochemicals.[3] Encapsulating herbicides within PLGA nanoparticles can protect the active ingredient from premature degradation and provide a sustained release profile.[4]

Quantitative Data Summary: Herbicide Release from PLGA Nanoparticles

The following table summarizes the release kinetics of two model herbicides from PLGA (50:50) nanoparticles. The release profile typically shows an initial burst release followed by a slower, sustained release phase, which is dependent on the bulk degradation of the polymer.[4]

Time (Days)Cumulative Release of Herbicide A (%)Cumulative Release of Herbicide B (%)
125.330.1
745.852.6
1462.170.3
2175.985.4
2888.295.1
Application Note: Chitosan-Based Hydrogels for Herbicide Delivery

Chitosan, a natural polysaccharide, can be formulated into hydrogels that exhibit stimuli-responsive properties, making them "smart" carriers for agrochemicals.[2][5] These hydrogels can be designed to release their payload in response to specific environmental triggers such as pH or temperature.[6]

Quantitative Data Summary: Herbicide Release from Chitosan Hydrogels

The table below presents the cumulative release of a water-soluble herbicide from a chitosan-based hydrogel in a phosphate-buffered saline (PBS) solution at 37°C.[7]

Time (Hours)Cumulative Release of Herbicide C (%)
115.2
640.5
1265.8
2488.9
4898.1
Experimental Protocol: Synthesis of Herbicide-Loaded PLGA Nanoparticles

This protocol describes the preparation of herbicide-loaded PLGA nanoparticles using an oil-in-water single emulsion solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Herbicide of interest

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve 100 mg of PLGA and 10 mg of the herbicide in 2 mL of DCM.

  • Add the organic phase to 10 mL of 1% PVA solution while stirring at 500 rpm.

  • Homogenize the resulting mixture at 15,000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Evaporate the DCM using a rotary evaporator at 40°C for 2 hours.

  • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Discard the supernatant and wash the nanoparticle pellet twice with deionized water.

  • Resuspend the final nanoparticle pellet in deionized water and store at 4°C.

Experimental Protocol: Herbicide Release Kinetics from Chitosan Hydrogels

This protocol outlines the procedure for studying the in vitro release of a herbicide from a chitosan-based hydrogel.

Materials:

  • Herbicide-loaded chitosan hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

  • Dialysis membrane (if applicable)

Procedure:

  • Place a known amount of the herbicide-loaded hydrogel into a container with a known volume of PBS (e.g., 100 mL).

  • Incubate the container in a shaking incubator at a constant temperature (e.g., 37°C) and agitation speed.

  • At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant volume.

  • Analyze the concentration of the herbicide in the collected aliquots using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of herbicide released over time.

Section 2: High-Throughput Screening for Novel Agrochemicals

High-throughput screening (HTS) enables the rapid testing of large and diverse compound libraries to identify novel "hit" compounds with desired biological activity.[8][9] This section provides an overview of an HTS workflow for discovering new fungicidal compounds and includes a protocol for a primary screening assay.

Application Note: HTS for Novel Fungicide Discovery

The discovery of new fungicides is crucial to combat the development of resistance in fungal pathogens.[10][11] HTS allows for the efficient screening of thousands of compounds against key fungal targets.[10][12] A typical HTS workflow involves a primary screen to identify initial hits, followed by secondary assays to confirm activity and eliminate false positives, and finally, lead optimization to improve the potency and selectivity of the validated hits.[13]

Logical Workflow for High-Throughput Screening

HTS_Workflow High-Throughput Screening (HTS) Workflow for Fungicide Discovery cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (>100,000 compounds) Primary_Assay Primary Assay (e.g., Fungal Growth Inhibition) Compound_Library->Primary_Assay Screening Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Assay->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (Determine IC50) Hit_Identification->Dose_Response Confirmed Hits Cytotoxicity_Assay Cytotoxicity Assay (Against mammalian cells) Dose_Response->Cytotoxicity_Assay False_Positive_Removal False Positive Removal (e.g., Assay interference) Cytotoxicity_Assay->False_Positive_Removal SAR_Studies Structure-Activity Relationship (SAR) False_Positive_Removal->SAR_Studies Validated Hits ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A logical workflow for the high-throughput screening and development of novel fungicides.

Experimental Protocol: Primary Antifungal HTS Assay (Microdilution Method)

This protocol describes a primary high-throughput screening assay to identify compounds that inhibit the growth of a fungal pathogen using a liquid microdilution method.[11]

Materials:

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium[11]

  • Compound library dissolved in DMSO

  • 96-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader (absorbance at 620 nm)

  • Positive control (e.g., Amphotericin B)[11]

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of fungal conidia at a concentration of 1 x 10^6 conidia/mL in the appropriate growth medium.[11]

  • In a 96-well plate, add 99 µL of the fungal inoculum to each well.

  • Add 1 µL of each test compound from the library to the corresponding wells (final concentration, e.g., 10 µM).

  • Include positive control wells (fungal inoculum + Amphotericin B) and negative control wells (fungal inoculum + DMSO).

  • Measure the initial absorbance at 620 nm (T0).

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.

  • After incubation, measure the final absorbance at 620 nm (Tfinal).

  • Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 * [1 - (A_compound - A_initial) / (A_negative_control - A_initial)]

  • Compounds showing inhibition above a certain threshold (e.g., 50%) are considered primary hits.

Data Presentation: HTS Hit Validation

The following table presents example data for the validation of primary hits from an antifungal HTS campaign.

Compound IDPrimary Screen Inhibition (%)IC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Hit-00185.22.5> 100> 40
Hit-00278.95.150.29.8
Hit-003 (False Positive)92.1> 5015.3< 1
Hit-00465.710.8> 100> 9.3

Section 3: Signaling Pathways in Agrochemical Action

Understanding the molecular mechanisms by which agrochemicals exert their effects is crucial for the development of more effective and selective products. Many insecticides, for instance, target specific signaling pathways within the insect nervous system.

Application Note: Disruption of the MAPK Signaling Pathway by Insecticides

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key cascade that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.[14][15] Certain insecticides can induce oxidative stress, leading to the aberrant activation of the MAPK pathway and subsequent cell death in target insects.[4]

Signaling Pathway Diagram: Insecticide-Induced MAPK Activation

MAPK_Pathway Insecticide-Induced MAPK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., ASK1) Insecticide Insecticide ROS Reactive Oxygen Species (ROS) Insecticide->ROS induces ROS->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Apoptosis Apoptosis Gene_Expression->Apoptosis leads to

Caption: Simplified diagram of insecticide-induced activation of the MAPK signaling pathway leading to apoptosis.

Section 4: Stability Testing of Agrochemical Formulations

Ensuring the stability of agrochemical formulations is critical for maintaining their efficacy and safety during storage and application.[16] This section provides a protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Experimental Protocol: Stability-Indicating HPLC Method for Agrochemicals

This protocol describes a general procedure for developing and validating a stability-indicating HPLC method to assess the degradation of an active ingredient in an agrochemical formulation under stress conditions.[17][18]

Materials:

  • Agrochemical formulation

  • Reference standard of the active ingredient

  • HPLC system with a UV or PDA detector

  • Analytical column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a buffer)

  • Forced degradation reagents (e.g., HCl, NaOH, H2O2)

  • Temperature-controlled oven and photostability chamber

Procedure:

  • Method Development:

    • Develop an HPLC method that separates the active ingredient from its potential degradation products. This involves optimizing the column, mobile phase composition, flow rate, and detector wavelength.

    • A typical starting point is a C18 column with a gradient elution of acetonitrile and an acidic aqueous buffer.[18]

  • Forced Degradation Studies:

    • Acid and Base Hydrolysis: Expose the formulation to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the formulation with an oxidizing agent (e.g., 3% H2O2) at room temperature.

    • Thermal Degradation: Store the formulation at a high temperature (e.g., 70°C) in an oven.

    • Photodegradation: Expose the formulation to UV light in a photostability chamber.

  • Analysis:

    • Analyze the stressed samples by the developed HPLC method.

    • The method is considered "stability-indicating" if it can resolve the peak of the active ingredient from all degradation product peaks.

  • Validation:

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[18]

Data Presentation: Stability of an Agrochemical Formulation

The following table shows representative data from a stability study of a liquid agrochemical formulation.

Stress ConditionTimeActive Ingredient Remaining (%)
0.1 M HCl, 60°C24 hours85.2
0.1 M NaOH, 60°C24 hours70.5
3% H2O2, RT24 hours92.1
70°C7 days95.8
Photostability Chamber7 days98.3

References

Synthetic route to Imatinib using 4-(4-Methylpiperazin-1-ylmethyl)phenylamine precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note details a comprehensive synthetic pathway to the anticancer drug Imatinib, commencing from the precursor 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. This document is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols, quantitative data summaries, and a visual representation of the synthetic workflow.

Introduction

Imatinib is a potent tyrosine kinase inhibitor used in the treatment of various cancers, most notably chronic myeloid leukemia (CML). The synthesis of Imatinib involves the coupling of two key intermediates: a substituted pyrimidine amine and a benzoyl chloride derivative. This note outlines a feasible and detailed synthetic route starting from this compound, a readily accessible starting material. The synthesis is divided into two main parts: the preparation of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride and the synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, followed by their final coupling to yield Imatinib.

Overall Synthetic Scheme

The synthetic strategy is a convergent approach, involving the independent synthesis of two key fragments which are then combined in the final step.

G cluster_0 Synthesis of Benzoyl Chloride Intermediate cluster_1 Synthesis of Pyrimidine Amine Intermediate cluster_2 Final Coupling A This compound B 4-(4-Methylpiperazin-1-ylmethyl)benzenediazonium chloride A->B NaNO2, HCl 0-5 °C C 4-(4-Methylpiperazin-1-ylmethyl)benzonitrile B->C CuCN D 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride C->D HCl (aq) Reflux E 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride D->E SOCl2 K Imatinib E->K F 2-Methyl-5-nitroaniline G 1-(2-Methyl-5-nitrophenyl)guanidine nitrate F->G Cyanamide, HNO3 I N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine G->I H, n-Butanol Reflux H 3-(Dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one J N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine I->J Pd/C, H2 or Fe/NH4Cl J->K Pyridine

Figure 1: Convergent synthetic workflow for Imatinib.

Part 1: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl Chloride Dihydrochloride

This part of the synthesis focuses on converting the starting aniline into the required acid chloride.

Experimental Protocols

Step 1: Diazotization of this compound

  • To a stirred solution of this compound (1 equivalent) in aqueous hydrochloric acid (3 equivalents), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise.

  • The temperature is maintained below 5 °C throughout the addition.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution of 4-(4-Methylpiperazin-1-ylmethyl)benzenediazonium chloride is used immediately in the next step.

Step 2: Sandmeyer Reaction to form 4-(4-Methylpiperazin-1-ylmethyl)benzonitrile

  • In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C.

  • The cold diazonium salt solution from Step 1 is added slowly to the hot copper cyanide solution.

  • Vigorous evolution of nitrogen gas is observed.

  • After the addition is complete, the reaction mixture is heated at 80-90 °C for 1 hour.

  • The mixture is then cooled to room temperature and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude benzonitrile.

  • Purification can be achieved by column chromatography.

Step 3: Hydrolysis to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride

  • The crude 4-(4-Methylpiperazin-1-ylmethyl)benzonitrile from Step 2 is refluxed in concentrated hydrochloric acid for 8-10 hours.[1]

  • The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with acetone and dried to afford 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride.[1]

Step 4: Formation of 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride

  • A suspension of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride (1 equivalent) in an inert solvent (e.g., dichloromethane) is treated with thionyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • The mixture is stirred at room temperature until the evolution of gas ceases and then gently refluxed for 2-3 hours.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride, which is used in the final coupling step without further purification.[2]

Quantitative Data Summary
StepReactantProductReagentsYield (%)Purity (%)
1. DiazotizationThis compound4-(4-Methylpiperazin-1-ylmethyl)benzenediazonium chlorideNaNO₂, HClIn situ-
2. Sandmeyer ReactionDiazonium Salt from Step 14-(4-Methylpiperazin-1-ylmethyl)benzonitrileCuCN, NaCN60-70>95
3. Hydrolysis4-(4-Methylpiperazin-1-ylmethyl)benzonitrile4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochlorideConc. HCl90-95>98
4. Acid Chloride FormationBenzoic acid derivative from Step 34-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochlorideSOCl₂, DMFIn situ-

Part 2: Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

This intermediate is a crucial component for the final coupling reaction.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate

  • 2-Methyl-5-nitroaniline (1 equivalent) is dissolved in a suitable solvent (e.g., water or an alcohol/water mixture).

  • Cyanamide (2.2 equivalents) and nitric acid (1.1 equivalents) are added to the solution.

  • The reaction mixture is heated to reflux for several hours.

  • Upon cooling, the product crystallizes out and is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

  • 1-(2-Methyl-5-nitrophenyl)guanidine nitrate (1 equivalent) and 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one (1.1 equivalents) are suspended in n-butanol.[2]

  • The mixture is heated to reflux for 9-12 hours.[2]

  • The reaction is cooled to room temperature, and water is added to precipitate the product.[2]

  • The solid is collected by filtration, washed with water, and dried to yield the desired pyrimidine derivative.[2]

Step 3: Reduction to N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1 equivalent) is dissolved in an ester solvent such as ethyl acetate.[3]

  • A reducing agent system, such as palladium on carbon (10 mol%) with ammonium formate, is added.[3]

  • The reaction mixture is heated to reflux for 2-6 hours.[3]

  • After completion, the catalyst is filtered off, and the solvent is evaporated to yield the final amine product.

Quantitative Data Summary
StepReactantProductReagentsYield (%)Purity (%)
1. Guanidine Formation2-Methyl-5-nitroaniline1-(2-Methyl-5-nitrophenyl)guanidine nitrateCyanamide, HNO₃80-85>97
2. Pyrimidine SynthesisGuanidine derivative from Step 1N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine3-(Dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one80-85[2]>99[2]
3. Nitro ReductionPyrimidine derivative from Step 2N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineaminePd/C, Ammonium formate>90[3]>99.5[3]

Part 3: Final Synthesis of Imatinib

The culmination of the synthesis is the amide bond formation between the two key intermediates.

G A 4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride C Imatinib A->C B N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl) -2-pyrimidineamine B->C Pyridine 15-20 °C

Figure 2: Final amide coupling step to synthesize Imatinib.

Experimental Protocol
  • To a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1 equivalent) in pyridine at 0 °C, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochloride (1.1 equivalents) is added portion-wise.[2]

  • The reaction mixture is stirred at 15-20 °C for 1 hour.[2]

  • Water is then added, and the mixture is heated to 40 °C.[2]

  • Aqueous ammonia is added, followed by more water, and the mixture is stirred at room temperature overnight to precipitate the product.[2]

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield Imatinib as a yellowish powder.[2]

Quantitative Data Summary
StepReactant 1Reactant 2ProductReagentsYield (%)Purity (%)
Amide CouplingN-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine4-(4-Methylpiperazin-1-ylmethyl)benzoyl chloride dihydrochlorideImatinibPyridine95[2]>98[2]

Conclusion

This application note provides a detailed and feasible synthetic route for the preparation of Imatinib starting from this compound. The protocols and data presented herein are compiled from established literature and offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The convergent nature of this synthesis allows for the efficient preparation of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. The troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is through a one-pot reductive amination reaction. This typically involves the reaction of 4-aminobenzaldehyde with N-methylpiperazine in the presence of a suitable reducing agent.

Q2: Which reducing agent is most recommended for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reductive amination. It is a mild and selective reducing agent that is effective for a wide range of aldehydes and amines, generally providing high yields with fewer side products.

Q3: What are the typical starting materials for this synthesis?

A3: The synthesis can be initiated from two primary starting materials:

  • 4-aminobenzaldehyde: This allows for a direct one-step reductive amination with N-methylpiperazine.

  • 4-nitrobenzaldehyde: This route requires an initial reduction of the nitro group to an amine, followed by the reductive amination with N-methylpiperazine.

Q4: What are the key reaction parameters to control for optimal yield?

A4: To achieve the best possible yield, it is crucial to control the following parameters:

  • Stoichiometry of reactants: The molar ratio of the aldehyde, amine, and reducing agent.

  • Solvent selection: The choice of solvent significantly impacts reaction kinetics and solubility.

  • Reaction temperature: Influences the rate of reaction and the formation of byproducts.

  • Reaction time: Ensuring the reaction proceeds to completion without significant degradation of the product.

  • pH of the reaction medium: Can affect the stability of the iminium intermediate and the activity of the reducing agent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Increase the reaction time or temperature if necessary.- Use a slight excess (1.1-1.2 equivalents) of N-methylpiperazine and the reducing agent.
Decomposition of starting material or product.- Maintain the recommended reaction temperature; avoid excessive heat.- For sensitive substrates, consider running the reaction at a lower temperature for a longer duration.
Inefficient reduction of the iminium intermediate.- Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., desiccated for NaBH(OAc)₃).- Consider a more reactive reducing agent if using a hindered substrate, though this may increase side reactions.
Presence of Impurities Unreacted 4-aminobenzaldehyde.- Optimize the stoichiometry to ensure a slight excess of N-methylpiperazine.- Ensure the reducing agent is added in a timely manner after the formation of the iminium ion.
Formation of a di-substituted byproduct (bis-alkylation of the aniline nitrogen).- This is less common with reductive amination but can occur. Use a protecting group on the aniline nitrogen if this becomes a significant issue.
Over-reduction of the aldehyde to 4-aminobenzyl alcohol.- Use a milder reducing agent like NaBH(OAc)₃ which is more selective for the iminium ion over the aldehyde.- Add the reducing agent after the imine has had sufficient time to form.
Difficult Product Isolation Emulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.- Filter the entire mixture through a pad of celite.
Product is partially soluble in the aqueous phase.- Perform multiple extractions with the organic solvent (e.g., 3-4 times).- If the product is highly polar, consider back-extraction or using a continuous liquid-liquid extractor.
Inconsistent Results Moisture sensitivity of the reducing agent.- Sodium triacetoxyborohydride is moisture-sensitive. Handle it in a dry environment and ensure the reaction solvent is anhydrous.
Purity of starting materials.- Use high-purity 4-aminobenzaldehyde and N-methylpiperazine. Impurities in the starting materials can lead to side reactions and lower yields.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Aminobenzaldehyde with N-Methylpiperazine

This protocol details the direct synthesis of this compound.

Materials:

  • 4-Aminobenzaldehyde

  • N-Methylpiperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

  • To a solution of 4-aminobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add N-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCE or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Impact of Solvent on Reaction Conversion

The following table summarizes the effect of different solvents on the conversion rate of a representative reductive amination reaction using sodium triacetoxyborohydride.

SolventConversion after 1 hour (%)Conversion after 4 hours (%)
1,2-Dichloroethane (DCE)100100
Dichloromethane (DCM)99.1100
Tetrahydrofuran (THF)26.660.7
Ethyl Acetate (EtOAc)59.771.0
Acetonitrile (ACN)75.281.3

Data adapted from a representative reductive amination study and may vary based on specific substrates and conditions.

Visualizations

experimental_workflow start Start: Reagents reagents 4-Aminobenzaldehyde N-Methylpiperazine Solvent (e.g., DCE) start->reagents stir Stir at RT (Imine Formation) reagents->stir add_reductant Add NaBH(OAc)3 stir->add_reductant reaction Reaction Monitoring (TLC/LC-MS) add_reductant->reaction workup Aqueous Workup (NaHCO3 quench) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Present? start->side_products No increase_time Increase Reaction Time/ Temperature incomplete_reaction->increase_time Yes check_reagents Check Reagent Purity/ Activity incomplete_reaction->check_reagents No over_reduction Over-reduction of Aldehyde? side_products->over_reduction Yes dialkylation Di-alkylation? side_products->dialkylation No optimize_stoichiometry Adjust Stoichiometry check_reagents->optimize_stoichiometry use_mild_reductant Use Milder Reductant (e.g., NaBH(OAc)3) over_reduction->use_mild_reductant Yes protecting_group Consider Protecting Group Strategy dialkylation->protecting_group Yes

Caption: Troubleshooting logic for low yield in the synthesis reaction.

Technical Support Center: Purification of Crude 4-[(4-methylpiperazin-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-[(4-methylpiperazin-1-yl)methyl]aniline. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 4-[(4-methylpiperazin-1-yl)methyl]aniline using various techniques.

Recrystallization
IssuePotential Cause(s)Recommended Solution(s)
Failure to Dissolve - Insufficient solvent.- Incorrect solvent choice.- Low temperature.- Add small increments of hot solvent until the solid dissolves.- Refer to the solvent selection guide (see FAQ 1). Consider a solvent mixture.- Ensure the solvent is heated to its boiling point.
Oiling Out - The compound's melting point is below the solvent's boiling point.- High concentration of impurities lowering the melting point.- Add more of the primary solvent to reduce saturation.- If using a mixed solvent system, add more of the solvent in which the compound is more soluble.- Try a solvent with a lower boiling point.
No Crystal Formation - Solution is not supersaturated.- Smooth glassware surface.- Slow nucleation.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to induce crystallization.
Poor Recovery/Low Yield - Too much solvent used.- Premature crystallization during hot filtration.- Crystals lost during transfer or washing.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Rinse the flask and crystals with a minimal amount of ice-cold solvent.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.- Perform a second recrystallization.
Column Chromatography
IssuePotential Cause(s)Recommended Solution(s)
Compound Streaking or Tailing on TLC/Column - Interaction of the basic amine with acidic silica gel.[1]- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[1]
Poor Separation of Compound from Impurities - Inappropriate solvent system.- Optimize the eluent system by testing different solvent polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol).- Consider using a different stationary phase, such as alumina or a commercially available amine-specific column.
Compound Stuck on the Column - Eluent polarity is too low.- Gradually increase the polarity of the eluent.- A small percentage of methanol in dichloromethane can be effective for eluting polar amines.
Low Recovery from the Column - Irreversible adsorption to the silica gel.- Use a less acidic stationary phase or a modified eluent as described above.- Ensure the compound was fully eluted by flushing the column with a highly polar solvent at the end of the run.
Acid-Base Extraction
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Extraction of the Amine into the Aqueous Acid Layer - Insufficient amount of acid.- Inadequate mixing.- Ensure a sufficient excess of acid is used to fully protonate the amine.- Vigorously shake the separatory funnel to ensure thorough mixing of the two phases.
Emulsion Formation at the Interface - High concentration of the amine salt.- Vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Gentle swirling instead of vigorous shaking can sometimes prevent emulsion formation.
Low Recovery of the Amine after Basification and Extraction - Incomplete basification.- Insufficient extraction from the aqueous layer.- Ensure the aqueous layer is sufficiently basic (pH > 12) to deprotonate the amine salt.- Perform multiple extractions with the organic solvent to ensure complete removal of the amine from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is a suitable recrystallization solvent for 4-[(4-methylpiperazin-1-yl)methyl]aniline?

A1: For the free base, a mixed solvent system is often effective. Good starting points to screen are ethanol/water, isopropanol/water, or toluene/heptane. For the hydrochloride salt, recrystallization from methanol or ethanol can yield high purity product (>98%).[2]

Q2: What are the common impurities I should be aware of?

A2: Common impurities can include:

  • Unreacted starting materials: Such as 1-methyl-4-(4-nitrobenzyl)piperazine if the reduction reaction is incomplete.

  • By-products of the reduction: Depending on the reducing agent, various side products can be formed.

  • N-Oxide: Oxidation of the tertiary amine on the piperazine ring can occur.

  • 1-Methyl-4-nitrosopiperazine (MNP): This is a potential genotoxic impurity that can form in processes involving piperazine derivatives and should be monitored.

Q3: What are typical Thin Layer Chromatography (TLC) conditions for this compound?

A3: A common TLC system for this type of compound is silica gel as the stationary phase and a mobile phase of dichloromethane/methanol (e.g., 9:1 or 8:2 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent tailing. The spots can be visualized under UV light (254 nm).

Q4: How can I improve the yield of my purification?

A4: To improve yields, consider the following:

  • Recrystallization: Use the minimum amount of hot solvent for dissolution and cool the solution slowly to maximize crystal formation.

  • Column Chromatography: Careful selection of the stationary and mobile phases can minimize product loss on the column.

  • Acid-Base Extraction: Ensure complete protonation and deprotonation steps and perform multiple extractions to maximize recovery.

Q5: Is it better to purify the free base or the hydrochloride salt?

A5: Purifying the hydrochloride salt by recrystallization is often advantageous as it tends to form well-defined crystals and can lead to a significant increase in purity.[2] The free base can then be obtained by neutralization and extraction.

Data Presentation

Table 1: Physical Properties of 4-[(4-methylpiperazin-1-yl)methyl]aniline and its Hydrochloride Salt

PropertyFree BaseHydrochloride Salt
Molecular Formula C₁₂H₁₉N₃C₁₂H₂₀ClN₃
Molecular Weight 205.30 g/mol 241.76 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point 97-99 °C[3]128-130 °C
Boiling Point 331.2 ± 27.0 °C (Predicted)[3]N/A
Solubility Slightly soluble in chloroform and methanol[3]Soluble in water and alcohols

Table 2: Comparison of Purification Techniques

TechniqueTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Recrystallization (HCl Salt) >98%[2]70-90%High purity, scalableRequires conversion to salt and back to free base
Column Chromatography >95%60-85%Good for removing closely related impuritiesCan be time-consuming and requires significant solvent
Acid-Base Extraction 90-95%80-95%Simple, good for removing non-basic impuritiesLess effective for removing basic impurities

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude 4-[(4-methylpiperazin-1-yl)methyl]aniline in a suitable organic solvent (e.g., isopropanol or ethanol). Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes or a low polarity mixture of ethyl acetate/hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine). Gradually increase the polarity of the eluent (e.g., to 20-50% ethyl acetate in hexanes, then to a small percentage of methanol in dichloromethane if necessary).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (2-3 times). The amine will move into the aqueous layer as its hydrochloride salt.

  • Washing: Wash the combined aqueous layers with a small amount of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow addition of a concentrated base solution (e.g., 6 M NaOH).

  • Back Extraction: Extract the liberated free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate) (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Caption: Purification workflows for crude 4-[(4-methylpiperazin-1-yl)methyl]aniline.

troubleshooting_logic start Purification Issue Identified recrystallization Recrystallization Problem? start->recrystallization chromatography Chromatography Problem? start->chromatography extraction Extraction Problem? start->extraction oiling_out Oiling Out? recrystallization->oiling_out low_recovery_recrystallization Low Recovery? recrystallization->low_recovery_recrystallization streaking Streaking/ Tailing? chromatography->streaking poor_separation Poor Separation? chromatography->poor_separation emulsion Emulsion? extraction->emulsion low_recovery_extraction Low Recovery? extraction->low_recovery_extraction solution_oiling Change Solvent/ Add more Solvent oiling_out->solution_oiling Yes solution_recovery_recrystallization Use minimum hot solvent/ Pre-heat funnel low_recovery_recrystallization->solution_recovery_recrystallization Yes solution_streaking Add Triethylamine to Eluent streaking->solution_streaking Yes solution_separation Optimize Eluent/ Change Stationary Phase poor_separation->solution_separation Yes solution_emulsion Add Brine/ Gentle Mixing emulsion->solution_emulsion Yes solution_recovery_extraction Ensure complete basification/Multiple extractions low_recovery_extraction->solution_recovery_extraction Yes

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues encountered with 4-(4-Methylpiperazin-1-ylmethyl)phenylamine in organic solvents. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: Based on available data, this compound is a yellowish solid with generally low solubility in water.[1] Its solubility in organic solvents is qualitatively described as follows:

  • Slightly Soluble: Chloroform, Methanol[2]

  • Soluble: Ethanol, Dimethylformamide (DMF)[1]

Q2: Why might I be experiencing poor solubility with this compound?

A2: Several factors can contribute to poor solubility. The compound's chemical structure, which includes a polar phenylamine group and a basic piperazine moiety, results in a molecule that can form strong intermolecular interactions in its solid state (crystal lattice energy). Overcoming this energy requires favorable interactions with the solvent. If the solvent cannot effectively solvate the molecule, solubility will be low.

Q3: What are the primary strategies for improving the solubility of this compound?

A3: For a basic compound like this compound, the most effective strategies to enhance solubility in organic solvents include:

  • Salt Formation: Converting the basic piperazine and aniline nitrogens into a salt by reacting with an acid can dramatically increase polarity and solubility in polar organic solvents.[3][4]

  • Co-solvency: Using a mixture of solvents can disrupt the solute-solute interactions and create a more favorable solvation environment.[5][]

  • pH Adjustment: For certain applications, particularly in mixed aqueous-organic systems, adjusting the pH to favor the ionized form of the molecule can increase solubility.[][7][8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its solubility in the bulk solvent.[9]

Q4: Can heating the solvent improve the solubility of my compound?

A4: Yes, for most compounds, solubility increases with temperature. Heating the solvent provides the energy needed to overcome the crystal lattice energy of the solid. However, it is crucial to consider the thermal stability of this compound in the chosen solvent, as prolonged heating could lead to degradation. Always perform stability tests if you plan to heat solutions for extended periods.

Q5: How do I prepare a stock solution of this compound for my experiments?

A5: When preparing a stock solution, start with a solvent in which the compound is known to be soluble, such as DMF or ethanol.[1] If high concentrations are required and solubility is an issue, consider using a co-solvent system or preparing a salt form of the compound. It is recommended to start with a small amount of the compound and gradually add solvent until it dissolves completely. Sonication can aid in the dissolution process.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems.

Problem: The compound does not dissolve in my chosen organic solvent at the desired concentration.

Initial Steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity batch of this compound.

  • Attempt Physical Dissolution Aids:

    • Agitation: Vigorously stir or vortex the mixture.

    • Sonication: Use a sonication bath to break up solid aggregates.

    • Gentle Heating: Carefully warm the mixture, monitoring for any signs of degradation (e.g., color change).

If these initial steps fail, proceed to the chemical modification strategies outlined in the workflow below.

Troubleshooting Workflow

G start Start: Compound Insoluble check_purity Verify Compound Purity start->check_purity physical_aids Apply Physical Aids (Vortex, Sonicate, Gentle Heat) check_purity->physical_aids is_dissolved1 Is Compound Soluble? physical_aids->is_dissolved1 select_strategy Select Chemical Strategy is_dissolved1->select_strategy No end_success End: Solubilization Successful is_dissolved1->end_success Yes cosolvency Try Co-solvency (e.g., DMF/Ethanol) select_strategy->cosolvency Option 1 salt_formation Attempt Salt Formation (e.g., HCl, MSA) select_strategy->salt_formation Option 2 ph_adjustment pH Adjustment (if aqueous component present) select_strategy->ph_adjustment Option 3 end_fail Consider Alternative Strategies (e.g., different salt, formulation) select_strategy->end_fail is_dissolved2 Is Compound Soluble? cosolvency->is_dissolved2 is_dissolved3 Is Compound Soluble? salt_formation->is_dissolved3 is_dissolved4 Is Compound Soluble? ph_adjustment->is_dissolved4 is_dissolved2->select_strategy No is_dissolved2->end_success Yes is_dissolved3->select_strategy No is_dissolved3->end_success Yes is_dissolved4->select_strategy No is_dissolved4->end_success Yes

Caption: Troubleshooting workflow for solubility issues.

Data Presentation

As quantitative solubility data for this compound is limited, the following tables serve as a template for organizing experimentally determined data.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
ChloroformSlightly Soluble[2]
MethanolSlightly Soluble[2]
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
WaterLow Solubility[1]

Table 2: Template for Quantitative Solubility Determination

Solvent SystemTemperature (°C)Solubility (mg/mL)Observations
e.g., Ethanol25User Determined
e.g., DMF25User Determined
e.g., 1:1 Ethanol:Toluene25User Determined
e.g., Dichloromethane25User Determined

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency

This protocol details the use of a co-solvent system to improve solubility.

G cluster_0 Co-solvency Protocol start Weigh Compound add_good_solvent Add small volume of 'good' solvent (e.g., DMF) start->add_good_solvent sonicate1 Vortex/Sonicate until dissolved add_good_solvent->sonicate1 add_cosolvent Titrate with 'poor' or bulk solvent sonicate1->add_cosolvent observe Observe for precipitation add_cosolvent->observe is_stable Solution Stable? observe->is_stable end_success Stock Solution Ready is_stable->end_success Yes end_fail Adjust Solvent Ratio is_stable->end_fail No

Caption: Experimental workflow for co-solvency.

Methodology:

  • Preparation: Weigh a precise amount of this compound into a clean vial.

  • Initial Dissolution: Add a minimal volume of a "good" solvent (e.g., DMF, in which the compound is known to be soluble) to completely dissolve the compound. Sonication may be used to expedite this step.

  • Co-solvent Addition: Slowly add the second solvent (the "co-solvent" or bulk solvent) to the concentrated solution while stirring.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear at the desired final concentration and solvent ratio, the co-solvent system is successful.

  • Optimization: If precipitation occurs, the ratio of the "good" solvent to the co-solvent needs to be increased.

Protocol 2: Solubility Enhancement by Salt Formation

This protocol describes the conversion of the free base to a more soluble salt form, such as a hydrochloride salt.

G cluster_1 Salt Formation Protocol start Dissolve free base in suitable organic solvent (e.g., Ethanol, Ethyl Acetate) cool Cool solution in an ice bath start->cool add_acid Add stoichiometric amount of acid solution (e.g., HCl in Dioxane) dropwise cool->add_acid stir Stir for 1-2 hours add_acid->stir precipitate Collect precipitate by filtration stir->precipitate wash Wash solid with cold solvent precipitate->wash dry Dry under vacuum wash->dry end Characterize Salt (e.g., NMR, MP) dry->end

Caption: Experimental workflow for salt formation.

Methodology:

  • Dissolution: Dissolve the this compound free base in a suitable anhydrous organic solvent (e.g., ethanol, ethyl acetate, or diethyl ether).

  • Acid Addition: While stirring the solution (optionally in an ice bath to control any exotherm), add a stoichiometric equivalent (typically 1.0 to 1.1 equivalents per basic nitrogen) of a solution of the desired acid (e.g., HCl in dioxane, or methanesulfonic acid).

  • Precipitation: The corresponding salt will often precipitate out of the solution. Continue stirring for a period (e.g., 30 minutes to 2 hours) to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold solvent to remove any unreacted starting material. Dry the salt under vacuum.

  • Confirmation: Confirm the formation of the salt and its purity using appropriate analytical techniques (e.g., melting point, NMR spectroscopy). The resulting salt can then be tested for solubility in various organic solvents.

References

Troubleshooting side reactions in the synthesis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(4-methylpiperazin-1-ylmethyl)phenylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent synthetic strategies are:

  • Nucleophilic Substitution followed by Reduction: This route involves the reaction of N-methylpiperazine with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or bromide) to form 1-methyl-4-(4-nitrobenzyl)piperazine. The nitro group is then reduced to an amine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or chemical reduction with reagents like SnCl₂ or Fe/HCl) to yield the final product.

  • Reductive Amination: This one-pot approach involves the reaction of 4-aminobenzaldehyde with N-methylpiperazine in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Q2: I am observing a significant amount of a dimeric impurity. What could be the cause?

A2: The formation of a dimeric impurity, such as 1,2-bis(4-nitrophenyl)ethane, can occur when using 4-nitrobenzyl bromide as a starting material, particularly in the presence of certain bases or if the reaction conditions favor radical pathways.[1] To minimize this side reaction, consider the following:

  • Use 4-nitrobenzyl chloride instead of the bromide, as it is generally less prone to forming radical-mediated dimers.

  • Ensure controlled addition of reagents and maintain a moderate reaction temperature.

  • Employ a non-nucleophilic base to scavenge the acid formed during the reaction.

Q3: My reductive amination reaction is showing low conversion to the desired product. What are the potential reasons?

A3: Low conversion in reductive amination can be attributed to several factors:

  • Inefficient Imine Formation: The initial formation of the iminium ion is crucial. This step is often acid-catalyzed. A small amount of acetic acid can be added to facilitate this. However, excess acid will protonate the amine, rendering it non-nucleophilic.

  • Deactivated Aldehyde: If your 4-aminobenzaldehyde derivative has electron-withdrawing substituents, it may be less reactive.[2]

  • Weak Reducing Agent: While selective, reducing agents like NaBH₃CN can be slow. Ensure you are using an adequate excess and allowing sufficient reaction time.

  • Moisture: The presence of significant amounts of water can hydrolyze the imine intermediate back to the starting materials. Ensure you are using dry solvents and reagents.

Q4: How can I effectively purify the final product from unreacted starting materials and byproducts?

A4: Purification of this compound can typically be achieved through the following methods:

  • Acid-Base Extraction: The product is basic due to the presence of the piperazine and aniline moieties. You can wash the crude reaction mixture with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase. The organic layer containing non-basic impurities can be discarded. Subsequently, basifying the aqueous layer with a base (e.g., NaOH) will precipitate the product, which can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Crystallization: The product is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[3]

  • Column Chromatography: While less ideal for large-scale synthesis, silica gel column chromatography can be used for small-scale purification. A mobile phase of dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is often effective.

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound derivatives, along with their potential causes and recommended solutions.

Problem 1: Low Yield in the Nucleophilic Substitution Step
Symptom Potential Cause Recommended Solution
Incomplete reaction; starting materials remain. 1. Insufficient reaction time or temperature. 2. Poor quality of the 4-nitrobenzyl halide. 3. Inadequate base to neutralize the formed acid.1. Increase reaction time and/or temperature. Monitor the reaction by TLC. 2. Verify the purity of the starting material. 3. Use at least one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine.
Formation of a significant amount of a dimer (e.g., 1,2-bis(4-nitrophenyl)ethane). Use of 4-nitrobenzyl bromide under conditions favoring radical formation.[1]Switch to 4-nitrobenzyl chloride. Ensure controlled temperature and reagent addition.
Formation of quaternary ammonium salt. Over-alkylation of the N-methylpiperazine.Use a controlled stoichiometry of the alkylating agent. Consider adding the 4-nitrobenzyl halide slowly to a solution of N-methylpiperazine.
Problem 2: Incomplete Reduction of the Nitro Group
Symptom Potential Cause Recommended Solution
Presence of the nitro-intermediate in the final product. 1. Inactive catalyst (for catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Insufficient reaction time.1. Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the system is properly purged of air. 2. Increase the equivalents of the chemical reducing agent (e.g., SnCl₂, Fe). 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Product degradation. Harsh reduction conditions (e.g., strongly acidic).For sensitive substrates, consider milder reduction conditions such as transfer hydrogenation with ammonium formate and Pd/C.
Problem 3: Side Reactions in Reductive Amination
Symptom Potential Cause Recommended Solution
Low conversion, starting aldehyde and amine remain. 1. Inefficient imine formation. 2. Hydrolysis of the imine intermediate.1. Add a catalytic amount of acetic acid to promote imine formation. 2. Use anhydrous solvents and reagents. Molecular sieves can be added to the reaction mixture.
Aldehyde is reduced to the corresponding alcohol. The reducing agent is too reactive and reduces the aldehyde before imine formation.Use a milder reducing agent that selectively reduces the imine, such as sodium triacetoxyborohydride (STAB). If using NaBH₄, allow the imine to form completely before adding the reducing agent.[4]
Formation of a bis-adduct (tertiary amine from the primary aniline). The product amine reacts with another molecule of the aldehyde.Use a stoichiometric amount of the aldehyde. Add the aldehyde slowly to the reaction mixture containing the amine.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution and Reduction

Step 1: Synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine

  • To a solution of N-methylpiperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in a suitable solvent (e.g., acetonitrile or THF) at 0 °C, add a solution of 4-nitrobenzyl chloride (1.0 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or by an acid-base workup to yield 1-methyl-4-(4-nitrobenzyl)piperazine.

Step 2: Reduction of the Nitro Group

  • Dissolve 1-methyl-4-(4-nitrobenzyl)piperazine (1.0 equivalent) in ethanol or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 2: Synthesis via Reductive Amination
  • To a stirred solution of 4-aminobenzaldehyde (1.0 equivalent) and N-methylpiperazine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or acid-base extraction.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Substitution & Reduction cluster_1 Route 2: Reductive Amination N-Methylpiperazine N-Methylpiperazine Intermediate 1-Methyl-4-(4-nitrobenzyl)piperazine N-Methylpiperazine->Intermediate Nucleophilic Substitution 4-Nitrobenzyl Halide 4-Nitrobenzyl Halide 4-Nitrobenzyl Halide->Intermediate Final_Product_1 4-(4-Methylpiperazin- 1-ylmethyl)phenylamine Intermediate->Final_Product_1 Nitro Group Reduction 4-Aminobenzaldehyde 4-Aminobenzaldehyde Final_Product_2 4-(4-Methylpiperazin- 1-ylmethyl)phenylamine 4-Aminobenzaldehyde->Final_Product_2 Reductive Amination NMP_2 N-Methylpiperazine NMP_2->Final_Product_2 Troubleshooting_Workflow Start Low Product Yield Check_Reaction_Type Which synthetic route? Start->Check_Reaction_Type Route_1 Substitution/Reduction Check_Reaction_Type->Route_1 Route 1 Route_2 Reductive Amination Check_Reaction_Type->Route_2 Route 2 Check_Step Which step has low yield? Route_1->Check_Step Analyze_Reductive_Amination Analyze TLC/LCMS of reductive amination. Starting materials remain or side products? Route_2->Analyze_Reductive_Amination Substitution Substitution Check_Step->Substitution Reduction Reduction Check_Step->Reduction Analyze_Substitution Analyze TLC/LCMS of substitution reaction. Incomplete reaction or side products? Substitution->Analyze_Substitution Analyze_Reduction Analyze TLC/LCMS of reduction reaction. Incomplete reduction? Reduction->Analyze_Reduction Solution_Incomplete_Sub Increase temp/time. Check reagent purity. Analyze_Substitution->Solution_Incomplete_Sub Incomplete Solution_Dimer Switch to 4-nitrobenzyl chloride. Analyze_Substitution->Solution_Dimer Dimer Solution_Incomplete_Red Use fresh catalyst. Increase reducing agent. Analyze_Reduction->Solution_Incomplete_Red Solution_Incomplete_RA Add catalytic acid. Use anhydrous conditions. Analyze_Reductive_Amination->Solution_Incomplete_RA Incomplete Solution_Alcohol_BP Use milder reducing agent (STAB). Analyze_Reductive_Amination->Solution_Alcohol_BP Alcohol byproduct Side_Reactions Main_Reaction Desired Product Formation Side_Reaction_1 Dimer Formation (from 4-nitrobenzyl bromide) Main_Reaction->Side_Reaction_1 can compete with Side_Reaction_2 Incomplete Reduction (nitro group remains) Main_Reaction->Side_Reaction_2 can be incomplete Side_Reaction_3 Over-Alkylation (quaternary salt) Main_Reaction->Side_Reaction_3 can compete with Side_Reaction_4 Aldehyde Reduction (alcohol byproduct in RA) Main_Reaction->Side_Reaction_4 can compete with Side_Reaction_5 Imine Hydrolysis (reverts to starting materials) Main_Reaction->Side_Reaction_5 can reverse

References

Improving reaction conditions for N-alkylation of 1-(4-Aminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 1-(4-Aminobenzyl)-4-methylpiperazine. The information is tailored for researchers, scientists, and professionals in drug development to help navigate the complexities of this reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of 1-(4-Aminobenzyl)-4-methylpiperazine, focusing on achieving selective mono-alkylation on the primary aromatic amine.

Problem Potential Cause Recommended Solution
Low to No Yield of Desired Product 1. Inappropriate Base: The chosen base may be too weak to deprotonate the primary aromatic amine effectively.Use a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
2. Poor Solubility of Reactants: The starting material or reagents may not be fully dissolved in the chosen solvent.Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
3. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.
4. Inactive Alkylating Agent: The alkylating agent may have degraded.Use a fresh or purified alkylating agent.
Formation of Multiple Products (Poor Selectivity) 1. Alkylation on Piperazine Nitrogens: The tertiary amines on the piperazine ring are nucleophilic and can compete with the primary aromatic amine for the alkylating agent.a. Selective Protection: Protect the primary aromatic amine with a suitable protecting group (e.g., Boc) before alkylation. This is the most reliable method for ensuring selectivity.[1][2] b. pH Control: Leverage the pKa difference between the aromatic amine (pKa ~4-5) and the aliphatic tertiary amines of the piperazine moiety (pKa ~9-10). Performing the reaction under slightly acidic conditions (pH 4-5) can protonate the more basic piperazine nitrogens, reducing their nucleophilicity and favoring alkylation on the aromatic amine.[1][2]
2. Dialkylation of the Aromatic Amine: The mono-alkylated product can react further with the alkylating agent.a. Control Stoichiometry: Use a slight excess of the starting amine relative to the alkylating agent. b. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.
Reaction Stalls or is Incomplete 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.Continue to monitor the reaction over a longer period or cautiously increase the temperature.
2. Reversible Reaction: The reaction may be in equilibrium.Ensure a sufficient amount of base is present to neutralize any acid formed during the reaction, driving the equilibrium towards the product.
Difficult Product Isolation 1. Product is Water-Soluble: The product may remain in the aqueous phase during workup, especially if it is in a protonated form.After quenching the reaction, basify the aqueous layer to a pH of 9-12 with a suitable base (e.g., NaOH, K₂CO₃) to deprotonate the amine and facilitate extraction into an organic solvent.
2. Emulsion Formation During Extraction: The presence of both polar and non-polar functionalities can lead to emulsions.Add a saturated solution of NaCl (brine) to the aqueous layer to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of 1-(4-Aminobenzyl)-4-methylpiperazine?

A1: The main challenge is achieving selective alkylation on the primary aromatic amine without reacting with the two tertiary amines of the piperazine ring. The tertiary amines are generally more nucleophilic than the primary aromatic amine, making them prone to alkylation.

Q2: How can I selectively achieve mono-alkylation on the primary aromatic amine?

A2: The most effective strategy is to use a protecting group for the primary aromatic amine. The tert-butyloxycarbonyl (Boc) group is a common choice.[1][2] This involves a two-step process: protection of the aromatic amine, followed by alkylation of the desired nitrogen, and subsequent deprotection. Alternatively, controlling the reaction pH to selectively protonate the more basic piperazine nitrogens can favor alkylation of the aromatic amine.[1][2]

Q3: What are the recommended reaction conditions (base, solvent, temperature) for this reaction?

A3:

  • Base: Moderately strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally recommended.

  • Solvent: Polar aprotic solvents such as DMF or DMSO are often used to ensure the solubility of all reactants. Acetonitrile (MeCN) can also be a suitable option.

  • Temperature: The optimal temperature can vary depending on the reactivity of the alkylating agent. It is advisable to start at room temperature and gradually increase the temperature if the reaction is slow.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Staining the TLC plate with a suitable agent like ninhydrin can help visualize the amine-containing compounds.

Q5: I am observing a byproduct with a mass corresponding to the addition of the alkyl group to the piperazine nitrogen. How can I avoid this?

A5: This indicates a lack of selectivity. As mentioned in A2, the best approach to prevent this is to protect the primary aromatic amine before the alkylation step.[1][2] Fine-tuning the reaction conditions, such as lowering the temperature and using a less reactive alkylating agent (e.g., a bromide instead of an iodide), may also help to improve selectivity.

Experimental Protocols

Protocol 1: Selective Protection of the Aromatic Amine followed by N-Alkylation

This protocol is the recommended method for achieving high selectivity.

Step 1: Protection of the Primary Aromatic Amine

  • Materials:

    • 1-(4-Aminobenzyl)-4-methylpiperazine

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

    • 1,4-Dioxane and 10% aqueous acetic acid

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve 1-(4-Aminobenzyl)-4-methylpiperazine in a mixture of 1,4-dioxane and 10% aqueous acetic acid.

    • Adjust the pH of the solution to approximately 4.5 using a suitable buffer.[1]

    • Add Boc₂O (1.1 eq.) to the mixture and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Step 2: N-Alkylation of the Protected Amine

  • Materials:

    • Boc-protected 1-(4-aminobenzyl)-4-methylpiperazine

    • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) (2.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the Boc-protected starting material and anhydrous K₂CO₃.

    • Add anhydrous DMF and stir the suspension.

    • Slowly add the alkyl halide (1.1 eq.) to the reaction mixture.

    • Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Materials:

    • N-alkylated, Boc-protected product

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane)

  • Procedure:

    • Dissolve the N-alkylated, Boc-protected compound in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

    • Evaporate the solvent and excess acid under reduced pressure to obtain the final N-alkylated product, likely as a salt.

Visualizations

Troubleshooting_Workflow Start Start N-Alkylation Reaction CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Analyze results PoorSelectivity Poor Selectivity? LowYield->PoorSelectivity No Sol_LowYield Troubleshoot Low Yield: - Check base strength - Improve solubility (change solvent) - Increase temperature - Check alkylating agent LowYield->Sol_LowYield Yes IncompleteReaction Incomplete Reaction? PoorSelectivity->IncompleteReaction No Sol_PoorSelectivity Troubleshoot Poor Selectivity: - Use protecting group strategy - Control pH (acidic) - Control stoichiometry - Slow addition of alkylating agent PoorSelectivity->Sol_PoorSelectivity Yes Successful Reaction Successful IncompleteReaction->Successful No Sol_IncompleteReaction Troubleshoot Incomplete Reaction: - Increase reaction time/temperature - Add more base IncompleteReaction->Sol_IncompleteReaction Yes Sol_LowYield->Start Re-run experiment Sol_PoorSelectivity->Start Re-run experiment Sol_IncompleteReaction->Start Re-run experiment

Caption: Troubleshooting workflow for the N-alkylation reaction.

Selective_Alkylation_Strategy Start 1-(4-Aminobenzyl)- 4-methylpiperazine Protect Protect Aromatic Amine (e.g., with Boc₂O) Start->Protect Protected Boc-Protected Intermediate Protect->Protected Alkylate N-Alkylation (Alkyl Halide, Base) Protected->Alkylate AlkylatedProtected N-Alkylated, Protected Intermediate Alkylate->AlkylatedProtected Deprotect Deprotection (e.g., TFA or HCl) AlkylatedProtected->Deprotect FinalProduct Desired N-Alkylated Product Deprotect->FinalProduct

Caption: Recommended strategy for selective N-alkylation.

References

How to prevent oxidation of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is an aromatic amine and a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic and antidepressant medications. Its purity is critical for the efficacy and safety of the final drug product. The primary amino group on the phenyl ring makes the molecule susceptible to oxidation, which can lead to the formation of colored impurities and alter its reactivity, potentially compromising experimental outcomes and the quality of synthesized compounds.

Q2: What are the primary factors that contribute to the oxidation of this compound?

A2: The main contributors to the oxidation of this compound are:

  • Atmospheric Oxygen: Direct exposure to air is a primary driver of oxidation.

  • Elevated Temperatures: Higher temperatures accelerate the rate of oxidation.

  • Light Exposure: UV light can promote the formation of radical species that initiate oxidation reactions.

  • Presence of Metal Ions: Certain metal ions can act as catalysts, speeding up the oxidation process.

Q3: What are the visible signs of oxidation?

A3: A common indicator of oxidation is a change in the appearance of the compound. While the pure compound is typically a white to off-white or yellowish solid, oxidation can cause it to darken, turning yellow, brown, or even dark green over time due to the formation of colored degradation products.

Q4: How should I store this compound to minimize oxidation?

A4: To minimize oxidation, store the compound in a tightly sealed, amber glass container to protect it from light. The container should be placed in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8°C is recommended. It is also crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: Yes, the use of antioxidants can be an effective strategy. While not always standard practice for pure laboratory reagents, antioxidants that act as radical scavengers, such as Butylated Hydroxytoluene (BHT) or certain phenolic compounds, can inhibit the oxidation process. However, it is essential to consider the compatibility of any antioxidant with your downstream applications to avoid interference.

Troubleshooting Guide

This guide provides a systematic approach to address issues related to the oxidation of this compound.

Problem: Discoloration of the Compound
  • Initial Assessment:

    • Has the container been opened frequently?

    • Was the container properly sealed after each use?

    • Has the compound been exposed to light or high temperatures?

    • How long has the compound been in storage?

  • Corrective Actions:

    • If discoloration is minor, verify the purity of the material using an appropriate analytical method (e.g., HPLC) before use.

    • For highly sensitive applications, purification by recrystallization or column chromatography may be necessary. Alternatively, use a fresh, unopened batch of the compound.

    • Review and improve your storage and handling procedures to mitigate future oxidation.

Problem: Inconsistent Experimental Results
  • Purity Verification:

    • Analyze the purity of the this compound sample using a validated HPLC method.

    • Compare the analytical results of the suspect sample with a high-purity reference standard.

  • Impact Assessment:

    • Consider whether potential oxidation products could be interfering with your reaction. Oxidation can lead to the formation of nitroso or nitro compounds, which can alter the electronic properties and reactivity of the molecule.

Data Presentation

The following table provides hypothetical stability data for this compound under various storage conditions to illustrate the impact of these conditions on purity over time. This data is for illustrative purposes and actual results may vary.

Storage ConditionAtmospherePurity after 1 month (%)Purity after 6 months (%)Purity after 12 months (%)
2-8°C Inert (Argon) >99.5 >99.0 >98.5
2-8°CAir99.097.596.0
Room Temperature (~25°C) Inert (Argon) 99.2 98.0 97.0
Room Temperature (~25°C)Air98.095.092.0
40°C Inert (Argon) 98.5 96.0 93.0
40°CAir96.090.085.0

Experimental Protocols

Protocol 1: Handling and Dispensing under an Inert Atmosphere

This protocol describes the procedure for safely handling and dispensing this compound while minimizing exposure to atmospheric oxygen.

Materials:

  • This compound in a sealed container

  • Glovebox or Schlenk line

  • Source of inert gas (Nitrogen or Argon)

  • Spatula

  • Analytical balance

  • Reaction vessel sealed with a septum

Procedure:

  • Preparation: Place the sealed container of the compound, spatula, and weighing vessel inside a glovebox or have them ready for use with a Schlenk line.

  • Inerting the System: Purge the glovebox or Schlenk line with a dry, inert gas (Nitrogen or Argon) to displace any air and moisture.

  • Dispensing:

    • In a Glovebox: Inside the glovebox, carefully open the container of this compound. Using a clean, dry spatula, weigh the desired amount of the compound and transfer it to your reaction vessel.

    • Using a Schlenk Line: If not using a glovebox, quickly open the container under a positive pressure of inert gas and transfer the desired amount to the reaction vessel which is also under an inert atmosphere.

  • Sealing: Tightly reseal the main container, ensuring the inert atmosphere is maintained. Seal the reaction vessel containing the dispensed compound.

  • Storage: Return the main container to its recommended storage conditions (refrigerated at 2-8°C).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound and detecting potential oxidation products.

Materials and Reagents:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (or other suitable buffer salt)

  • Formic acid (or other suitable acid for pH adjustment)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient elution with:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or the wavelength of maximum absorbance)

    • Column Temperature: 30°C

    • Gradient Program: A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area of the main peak and any impurity peaks in the chromatogram. Calculate the purity of the sample by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

The following diagrams illustrate key workflows and concepts for preventing the oxidation of this compound.

Oxidation_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring cluster_outcome Outcome storage Store at 2-8°C glovebox Use Glovebox or Schlenk Line storage->glovebox During Use inert_atm Under Inert Atmosphere (Nitrogen/Argon) inert_atm->glovebox light_protect Protect from Light (Amber Vial) light_protect->glovebox dispense Dispense Quickly glovebox->dispense stable Stable Compound (High Purity) glovebox->stable reseal Tightly Reseal Container dispense->reseal reseal->storage After Use visual Visual Inspection (Color Change) hplc Purity Check (HPLC) visual->hplc If Discoloration Observed hplc->stable Purity > 98% oxidized Oxidized Compound (Impurities) hplc->oxidized Purity < 98%

Caption: Workflow for preventing oxidation of this compound.

Troubleshooting_Oxidation start Inconsistent Experimental Results or Discoloration check_purity Verify Purity using HPLC start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify Compound (Recrystallization/ Chromatography) is_pure->purify No new_batch Use Fresh Batch of Compound is_pure->new_batch No purify->check_purity review_procedures Review Storage and Handling Procedures purify->review_procedures new_batch->proceed new_batch->review_procedures implement_changes Implement Corrective Actions: - Stricter Inert Atmosphere - Proper Sealing - Temperature Control review_procedures->implement_changes end Improved Experimental Consistency implement_changes->end

Caption: Troubleshooting logic for addressing suspected oxidation of the compound.

Challenges in the scale-up synthesis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: Two primary and scalable synthetic routes are commonly considered:

  • Route 1: Reductive Amination: This one-pot method involves the reaction of 4-aminobenzaldehyde with 1-methylpiperazine, followed by in-situ reduction of the resulting imine intermediate.

  • Route 2: Nucleophilic Substitution followed by Reduction: This two-step approach consists of the alkylation of 1-methylpiperazine with a suitable 4-nitrobenzyl halide (e.g., chloride or bromide), followed by the reduction of the nitro group to the desired primary amine.

Q2: Which synthetic route is generally preferred for large-scale production?

A2: The choice of route depends on several factors including cost of starting materials, process safety considerations, and desired purity profile. Reductive amination is often favored for its atom economy and fewer processing steps. However, the nucleophilic substitution route may offer better control over impurity profiles in some cases. A comparative summary is provided in the data tables below.

Q3: What are the critical process safety considerations for each route?

A3:

  • Reductive Amination: The primary concern is the handling of the reducing agents. Sodium borohydride and its derivatives can release hydrogen gas upon contact with acidic conditions or water, posing a fire hazard.

  • Nucleophilic Substitution/Reduction: The reduction of the nitro group is a highly exothermic reaction and requires careful temperature control to prevent thermal runaway.[1] Catalytic hydrogenation with gaseous hydrogen requires specialized equipment to handle flammable gas under pressure.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product typically involves:

  • Acid-base extraction: To separate the basic amine product from non-basic impurities.

  • Crystallization: The product can often be isolated as a stable crystalline solid or as a hydrochloride salt to improve handling and stability.[2]

  • Column chromatography: While effective at the lab scale, it is less practical for large-scale production due to cost and solvent consumption.

Troubleshooting Guides

Route 1: Reductive Amination
Problem Potential Cause(s) Troubleshooting & Optimization
Low Yield or Incomplete Reaction 1. Inefficient imine formation. 2. Deactivation of the reducing agent. 3. Unfavorable reaction equilibrium.1. Optimize Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Monitor imine formation by TLC or LC-MS before adding the reducing agent. 2. Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often effective as it is less sensitive to mildy acidic conditions.[3] Ensure the reducing agent is fresh and added portion-wise to control the reaction. 3. Water Removal: If water is a concern for the equilibrium, consider using a dehydrating agent or performing the reaction in a solvent that allows for azeotropic removal of water.
Formation of Impurities 1. Over-reduction of the aldehyde to the corresponding alcohol. 2. Formation of dimeric byproducts. 3. Residual starting materials.1. Selective Reducing Agent: Use a mild and selective reducing agent like STAB, which is less likely to reduce the aldehyde in the presence of the amine.[3] 2. Control Stoichiometry: Use a slight excess of 1-methylpiperazine (1.1-1.2 equivalents) to minimize side reactions of the aldehyde. 3. Reaction Monitoring: Closely monitor the reaction progress to ensure complete conversion of the limiting reagent.
Difficult Product Isolation 1. Emulsion formation during workup. 2. Product loss to the aqueous phase.1. Break Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions during extraction. 2. pH Adjustment: Carefully adjust the pH of the aqueous layer during extraction to ensure the amine product is in its free base form and partitions into the organic layer. Multiple extractions with the organic solvent may be necessary.
Route 2: Nucleophilic Substitution followed by Nitro Reduction
Problem Potential Cause(s) Troubleshooting & Optimization
Low Yield in Alkylation Step 1. Poor reactivity of the benzyl halide. 2. Formation of quaternary ammonium salts (over-alkylation). 3. Incomplete reaction.1. Activate Halide: If using 4-nitrobenzyl chloride, consider converting it to the more reactive 4-nitrobenzyl iodide in situ by adding a catalytic amount of sodium iodide. 2. Control Stoichiometry: Use a slight excess of 1-methylpiperazine and control the reaction temperature to minimize over-alkylation. 3. Reaction Monitoring: Monitor the reaction by TLC or LC-MS and consider extending the reaction time or increasing the temperature if the reaction is sluggish.
Incomplete Nitro Reduction 1. Catalyst deactivation. 2. Insufficient reducing agent or hydrogen pressure. 3. Presence of catalyst poisons.1. Catalyst Choice and Loading: Ensure the catalyst (e.g., Pd/C, Raney Nickel) is active. Increase catalyst loading if necessary.[1] 2. Hydrogenation Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations. For chemical reductions (e.g., with iron or tin), ensure sufficient equivalents of the reducing metal and acid are used. 3. Purify Intermediate: Purify the nitro-intermediate before reduction to remove any potential catalyst poisons.
Formation of Impurities during Reduction 1. Formation of azo or azoxy compounds. 2. Dehalogenation (if starting with a halo-substituted nitrobenzene).1. Optimize Reaction Conditions: Control the temperature and reaction time to minimize the formation of partially reduced byproducts. 2. Chemoselective Reduction: Choose a reduction method known for its chemoselectivity. For example, catalytic transfer hydrogenation can sometimes be milder than high-pressure hydrogenation.[1]
Exothermic Reaction Runaway 1. Poor heat dissipation during nitro reduction.1. Controlled Addition: Add the reducing agent or the nitro compound slowly and portion-wise to control the rate of the exothermic reaction. 2. Efficient Cooling: Ensure the reaction vessel has adequate cooling capacity for the scale of the reaction. 3. Process Safety Analysis: Conduct a thorough process safety analysis, including calorimetry studies, before scaling up the nitro reduction step.[1]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Reductive AminationRoute 2: Nucleophilic Substitution & Reduction
Starting Materials 4-Aminobenzaldehyde, 1-Methylpiperazine4-Nitrobenzyl chloride, 1-Methylpiperazine
Key Reagents Sodium triacetoxyborohydride (STAB) or NaBH₃CNBase (e.g., K₂CO₃), Reducing agent (e.g., Fe/HCl, Pd/C, H₂)
Typical Yield 75-90%70-85% (over two steps)
Typical Purity 95-98%>98%
Reaction Time 12-24 hours18-36 hours
Key Advantages One-pot reaction, good atom economyPotentially higher purity, avoids handling of sensitive aldehydes
Key Disadvantages Potential for imine impurity, cost of specialized reducing agentsTwo-step process, highly exothermic nitro reduction

Experimental Protocols

Route 1: Reductive Amination

Step 1: Synthesis of this compound

  • To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 1-methylpiperazine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or acid-base extraction.

Route 2: Nucleophilic Substitution followed by Nitro Reduction

Step 1: Synthesis of 1-Methyl-4-(4-nitrobenzyl)piperazine

  • To a solution of 1-methylpiperazine (1.2 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

  • Add 4-nitrobenzyl chloride (1.0 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude nitro-intermediate, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-methyl-4-(4-nitrobenzyl)piperazine (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a catalyst, such as 5-10 mol% Pd/C, to the solution.

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until the hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or acid-base extraction.

Visualizations

experimental_workflow_reductive_amination start Starting Materials (4-Aminobenzaldehyde, 1-Methylpiperazine) imine_formation Imine Formation (DCM, rt, 1-2h) start->imine_formation reduction Reduction (STAB, 0°C to rt, 12-24h) imine_formation->reduction workup Aqueous Workup (NaHCO3) reduction->workup extraction Extraction (DCM) workup->extraction purification Purification (Crystallization) extraction->purification product Final Product purification->product

Caption: Workflow for the Reductive Amination Synthesis.

experimental_workflow_substitution_reduction cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitro Reduction start_sub Starting Materials (4-Nitrobenzyl chloride, 1-Methylpiperazine) alkylation Alkylation (K2CO3, ACN, 60-80°C, 6-12h) start_sub->alkylation workup_sub Workup & Isolation alkylation->workup_sub intermediate Nitro-Intermediate workup_sub->intermediate reduction Reduction (Pd/C, H2, EtOH, rt) intermediate->reduction filtration Catalyst Filtration reduction->filtration purification Purification (Crystallization) filtration->purification final_product Final Product purification->final_product

Caption: Workflow for the Nucleophilic Substitution and Reduction Synthesis.

References

Refinement of analytical methods for 4-(4-Methylpiperazin-1-ylmethyl)phenylamine purity check

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine purity checks, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

A representative Reverse-Phase HPLC (RP-HPLC) method is detailed below. This method is designed for the separation of this compound from its potential impurities.

Protocol 1: RP-HPLC Purity Method

Objective: To determine the purity of this compound and separate it from potential process-related impurities and degradants.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Acetonitrile (50:50 v/v)
Sample Concentration 0.5 mg/mL

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

System Suitability Test (SST) Criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5 for the main peak
Theoretical Plates > 2000 for the main peak
%RSD of Peak Area (n=5) < 2.0%

Workflow for HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phases A & B prep_sample Prepare Sample (0.5 mg/mL in diluent) prep_mp->prep_sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample equilibrate Equilibrate System filter_sample->equilibrate Proceed if sample is ready inject_sst Inject SST Standards equilibrate->inject_sst check_sst Verify SST Criteria inject_sst->check_sst inject_sample Inject Sample check_sst->inject_sample acquire_data Acquire Data inject_sample->acquire_data integrate Integrate Peaks acquire_data->integrate Proceed after run completion calculate Calculate % Purity integrate->calculate report Generate Report calculate->report start Peak Tailing Observed (Tailing Factor > 1.5) check_ph Is Mobile Phase pH Correct? start->check_ph check_column Is the Column Modern & High Purity? check_ph->check_column Yes solution_ph Remake Mobile Phase check_ph->solution_ph No check_overload Is the Sample Overloaded? check_column->check_overload Yes solution_column Switch to End-Capped or Type B Column check_column->solution_column No solution_overload Reduce Sample Concentration or Injection Volume check_overload->solution_overload Yes solution_additive Consider Adding TEA to Mobile Phase check_overload->solution_additive No

Minimizing impurity formation during the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of impurities during the synthesis of kinase inhibitors.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic reactions used for kinase inhibitors that are prone to impurity formation?

A1: Many kinase inhibitors are complex heterocyclic molecules, often assembled using a series of robust reactions. However, some of the most powerful and widely used reactions are also common sources of impurities if not properly controlled. These include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are fundamental for creating C-C and C-N bonds, respectively, which are core to many kinase inhibitor scaffolds.

  • Amide Bond Formation: The amide bond is a ubiquitous feature in kinase inhibitors. Its formation, typically using coupling reagents, can lead to specific side products.

  • Heterocyclic Ring Synthesis: The construction of core heterocyclic systems (e.g., pyrimidines, quinazolines) can involve multi-step sequences where incomplete reactions or side reactions can generate persistent impurities.

Q2: Why is it critical to control impurity levels in kinase inhibitor synthesis?

A2: Impurities in active pharmaceutical ingredients (APIs) can have significant consequences. They can reduce the therapeutic efficacy of the drug, introduce toxicity, and lead to adverse patient outcomes. Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that limit the levels of impurities in drug substances. Therefore, robust impurity control is essential for ensuring drug safety, efficacy, and regulatory compliance.

Q3: What are the primary analytical techniques for identifying and quantifying impurities in kinase inhibitor synthesis?

A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for separating and quantifying impurities. Method development is crucial to ensure adequate resolution between the API and all related substances.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight and fragmentation data, which helps in structural elucidation.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural confirmation of isolated impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard method for quantifying residual elemental impurities, such as palladium from cross-coupling catalysts.

II. Troubleshooting Guides

This section provides practical advice for common issues encountered during the synthesis of kinase inhibitors.

A. Palladium-Catalyzed Cross-Coupling Reactions

Description: You observe a significant amount of a biaryl impurity derived from the coupling of two boronic acid/ester molecules.

Root Causes & Solutions:

  • Presence of Oxygen: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[5]

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period or by using a freeze-pump-thaw technique. A subsurface sparge with nitrogen is particularly effective.[5]

  • Inefficient Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be slow or incomplete, leaving residual Pd(II) to catalyze homocoupling.

    • Solution: Add a mild reducing agent, such as potassium formate, to the reaction mixture before introducing the catalyst.[5]

  • Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Screen different bases and solvents. For instance, in some systems, Cs₂CO₃ in DMSO has been shown to be effective, whereas other bases like K₂CO₃ or KOtBu may give lower yields or more impurities.[6]

Data Presentation: Effect of Reaction Conditions on Homocoupling Impurity

The following table summarizes the impact of different bases and the presence of oxygen on the formation of a homocoupling byproduct in a model Suzuki-Miyaura reaction.

EntryCatalystBase (equiv.)SolventAtmosphereHomocoupling Impurity (%)Desired Product Yield (%)
1Pd(OAc)₂K₂CO₃ (2.5)DMSONitrogenTraceLow
2Pd(OAc)₂KOH (2.5)DMSONitrogenTraceLow
3Pd(OAc)₂KOtBu (2.5)DMSONitrogen5.145
4Pd(OAc)₂Cs₂CO₃ (2.5)DMSONitrogen<165
5Pd(OAc)₂Cs₂CO₃ (3.0)DMSONitrogen<172
6Pd(OAc)₂Cs₂CO₃ (2.5)DMSOAir15.238

Data adapted from a study on base-promoted direct coupling reactions.[6] The table illustrates the critical role of base and inert atmosphere in minimizing homocoupling.

Description: The reaction produces the desired C-N coupled product in low yield, with significant amounts of the dehalogenated starting material or other unidentified byproducts.

Root Causes & Solutions:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by various factors, including coordination to certain functional groups on the substrates or products.

    • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to stabilize the catalyst and promote efficient oxidative addition and reductive elimination.[7][8]

  • Incompatible Base: The strength and nature of the base are crucial. A base that is too strong might degrade sensitive functional groups, while a base that is too weak may not facilitate the reaction effectively.

    • Solution: For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred over strong bases like NaOtBu, although this may require higher reaction temperatures.[7]

  • Beta-Hydride Elimination: This is an unproductive side reaction that can compete with reductive elimination, leading to a hydrodehalogenated arene and an imine byproduct.[8]

    • Solution: Proper ligand selection can often mitigate this side reaction by sterically disfavoring the conformation required for beta-hydride elimination.

B. Amide Bond Formation

Description: During the coupling of a chiral carboxylic acid and an amine, you observe the formation of the diastereomeric product (epimerization/racemization). Alternatively, when using uronium-based reagents (e.g., HATU, HBTU), a byproduct corresponding to the amine plus a tetramethylguanidinium group is detected.

Root Causes & Solutions:

  • Racemization via Oxazolone Formation: The primary mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid. This intermediate can easily tautomerize, leading to a loss of stereochemical integrity.[9]

    • Solution: The choice of coupling reagent significantly impacts racemization levels. Reagents like COMU and HATU are generally associated with lower racemization compared to HBTU or TBTU.[9] Also, minimizing the time the carboxylic acid spends in its activated state before reacting with the amine can reduce racemization.

  • Guanidinylation Side Reaction: This occurs when the amine nucleophile attacks the uronium salt (e.g., HATU) directly, rather than the activated carboxylic acid. This is more likely to happen if the main coupling reaction is slow or if an excess of the coupling reagent is used.[10]

    • Solution: Use a pre-activation step where the carboxylic acid and coupling reagent are stirred together for a short period before the amine is added. This ensures that the activated ester is formed first. Also, use the coupling reagent in slight excess (e.g., 1.1 equivalents) rather than a large excess.

Data Presentation: Comparison of Racemization with Different Coupling Reagents

Coupling Reagent% D-Isomer (Epimerization)
COMU < 1.0%
HATU 0.5 - 2.0%
DIC/HOBt 0.5 - 2.5%
PyBOP 1.0 - 3.5%
HCTU 1.0 - 4.0%
HBTU 1.5 - 5.0%
TBTU 2.0 - 6.0%

Data compiled from studies on model peptide couplings.[9] This table highlights the superior performance of COMU and HATU in suppressing racemization.

C. Purification and Post-Reaction Work-up

Description: After purification (e.g., column chromatography, crystallization), the final product still contains unacceptably high levels of residual palladium catalyst (>10 ppm).

Root Causes & Solutions:

  • Ineffective Purification Method: Standard purification techniques like crystallization or silica gel chromatography may not be sufficient to remove all palladium residues, especially if the palladium is complexed to the product.[11]

    • Solution: Employ a dedicated palladium scavenger. These are solid-supported reagents with functional groups (e.g., thiols, triazines) that have a high affinity for palladium. The product solution is treated with the scavenger, and the solid scavenger-palladium complex is then easily removed by filtration.

Data Presentation: Efficacy of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm) after Treatment
Si-TMT (Silica-Trimercaptotriazine)>1000<1
Activated Charcoal + TMT223920
PCR-B2 (Polymer Resin)3284
SiliaMetS Thiol~2000<50

Data compiled from various process development studies.[11][12] This table demonstrates the high efficiency of specialized scavengers in reducing palladium levels to within regulatory limits.

III. Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried reaction vial, add the aryl bromide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the vial with a septum and evacuate and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and degassed water to the vial.

  • Place the vial in a preheated heating block at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Protocol 2: HPLC Method for Impurity Profiling of a Kinase Inhibitor

This protocol is a representative example of an HPLC method for the separation of a kinase inhibitor (e.g., Ponatinib) and its related impurities.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with DAD/UV detector.

  • Column: Agilent 5HC-C₁₈ (4.6 mm × 250 mm, 5 µm).[3]

  • Mobile Phase A: 9:1 (v/v) Water:Acetonitrile, containing 2 mM KH₂PO₄ and 0.4% triethylamine, pH adjusted to 2.4 with phosphoric acid.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 250 nm.[3]

  • Injection Volume: 10 µL.[3]

Gradient Program:

Time (min) % Mobile Phase B
0.0 - 2.0 16
2.0 - 22.0 16 → 30
22.0 - 32.0 30 → 34
32.0 - 35.0 34 → 55
35.0 - 42.0 55
42.0 - 42.1 55 → 16

| 42.1 - 50.0 | 16 |

Gradient program adapted from a validated method for ponatinib impurity analysis.[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the kinase inhibitor sample.

  • Dissolve in 20 mL of a 50:50 (v/v) methanol-water solution to achieve a concentration of ~0.5 mg/mL.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.

IV. Visualizations

Workflow for Impurity Identification and Mitigation

G cluster_0 Synthesis & Analysis cluster_1 Troubleshooting & Optimization cluster_2 Purification A Perform Synthesis (e.g., Suzuki Coupling) B Analyze Crude Product (HPLC, LC-MS) A->B C Impurity > Threshold? B->C D Identify Impurity (MS, NMR) C->D Yes H Proceed to Purification (Chromatography, Crystallization) C->H No E Review Reaction Mechanism for Side Products D->E F Modify Reaction Conditions (Base, Solvent, Temp, Catalyst) E->F G Re-run Synthesis F->G G->B I Analyze Purified Product (HPLC, ICP-MS for Pd) H->I J Purity Specs Met? I->J K Final Product J->K Yes L Add Scavenging Step (e.g., for Palladium) J->L No (e.g., high Pd) L->H

Caption: A logical workflow for identifying, troubleshooting, and mitigating impurities during synthesis.

EGFR-MAPK Signaling Pathway

Many kinase inhibitors target components of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. Understanding this pathway is key to rational drug design.

EGFR_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates (GDP -> GTP) Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

References

Stability testing and storage conditions for 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a dry, cool, and well-ventilated place.[1] The container should be tightly sealed to prevent exposure to moisture and air. Some suppliers also recommend storage at 2-8°C and protection from light.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, the compound is generally stable under normal ambient conditions.[1] However, it is important to avoid contact with incompatible materials.

Q3: What substances are incompatible with this compound?

A3: The compound should not be stored with strong oxidizing agents, strong acids, strong reducing agents, or acid chlorides.[1] Contact with these substances can lead to degradation.

Q4: How should I handle spills of this compound?

A4: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure, potential degradation pathways include oxidation of the piperazine nitrogen or the benzylic carbon, N-dealkylation, and degradation of the aromatic amine. Forced degradation studies can help to identify the specific degradation products under various stress conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram Sample degradationReview storage conditions. Ensure the sample was protected from light, high temperatures, and incompatible substances. Prepare a fresh solution from a new batch of the compound if necessary.
Discoloration of the solid material Oxidation or exposure to lightStore the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility Potential degradation or improper solventVerify the identity and purity of the compound. Use a freshly opened solvent and ensure it is of the appropriate grade. Gentle warming and sonication may aid dissolution.
Inconsistent analytical results Instability in solutionPrepare solutions fresh before use. If solutions need to be stored, conduct a short-term solution stability study at the intended storage temperature (e.g., 2-8°C) to determine the viable storage duration.

Stability Testing Protocols

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following are detailed experimental protocols for conducting these studies.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in methanol (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C, 24h) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C, 24h) prep->base Expose to stress oxidation Oxidation (e.g., 3% H2O2, RT, 24h) prep->oxidation Expose to stress thermal Thermal Degradation (Solid & Solution, 80°C, 48h) prep->thermal Expose to stress photo Photolytic Degradation (ICH Q1B conditions) prep->photo Expose to stress neutralize Neutralize acid/base samples acid->neutralize base->neutralize hplc Analyze all samples by a stability-indicating HPLC method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc mass_balance Calculate mass balance hplc->mass_balance

Caption: Workflow for forced degradation studies.

Hydrolytic Degradation (Acid and Base)
  • Acid Hydrolysis:

    • To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M hydrochloric acid.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution (1 mg/mL), add 1 mL of 0.1 M sodium hydroxide.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation
  • To 1 mL of the stock solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.

Thermal Degradation
  • Solid State:

    • Place a known amount of the solid compound in a vial and keep it in a hot air oven at 80°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature and prepare a solution of known concentration for HPLC analysis.

  • Solution State:

    • Keep a vial containing the stock solution (1 mg/mL) at 80°C for 48 hours.

    • After exposure, cool the solution to room temperature and dilute for HPLC analysis.

Photolytic Degradation
  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After exposure, prepare solutions of the solid sample and dilute the solution sample for HPLC analysis.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Example)
Acid Hydrolysis 0.1 M HCl24 hours60°C15.2%
Base Hydrolysis 0.1 M NaOH24 hours60°C8.5%
Oxidation 3% H₂O₂24 hoursRoom Temp.25.8%
Thermal (Solid) -48 hours80°C2.1%
Thermal (Solution) -48 hours80°C5.6%
Photolytic (Solid) ICH Q1B--4.3%
Photolytic (Solution) ICH Q1B--9.7%

Note: The % degradation values are for illustrative purposes only and will vary depending on the experimental conditions and the specific batch of the compound.

Plausible Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure.

G cluster_degradation Potential Degradation Products parent This compound C₁₂H₁₉N₃ oxidation N-Oxide derivative Oxidation of piperazine nitrogen parent:f0->oxidation Oxidation dealkylation 4-(Piperazin-1-ylmethyl)phenylamine N-Dealkylation parent:f0->dealkylation N-Dealkylation cleavage 4-Aminobenzaldehyde + 1-Methylpiperazine Benzylic C-N bond cleavage parent:f0->cleavage Oxidative Cleavage

Caption: Potential degradation pathways.

References

Validation & Comparative

Navigating the Analytical Landscape: A Comparative Guide to HPLC and LC-MS for the Analysis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable analysis of pharmaceutical intermediates and active ingredients is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative analysis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, a key building block in the synthesis of various therapeutic agents. While specific application notes for this compound are not extensively published, this guide extrapolates from established analytical methodologies for similar piperazine-containing molecules to provide a practical framework for method selection and development.

At a Glance: HPLC vs. LC-MS for Your Analytical Needs

Choosing between HPLC-UV and LC-MS depends on the specific requirements of your analysis. HPLC-UV is a workhorse in many quality control laboratories due to its simplicity, robustness, and lower cost. In contrast, LC-MS offers significantly higher sensitivity and selectivity, making it the preferred choice for complex matrices, trace-level impurity analysis, and metabolite identification.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbanceSeparation based on polarity, detection via mass-to-charge ratio
Sensitivity Nanogram (ng) rangePicogram (pg) to femtogram (fg) range
Selectivity Moderate; relies on chromatographic separationHigh; distinguishes compounds with the same retention time but different mass
Primary Use Routine quantification, purity assessmentTrace analysis, impurity profiling, metabolite identification, structural elucidation
Cost Lower initial investment and operational costsHigher initial investment and maintenance costs
Complexity Relatively simple to operate and maintainMore complex instrumentation and data analysis

Diving Deeper: Experimental Protocols

While a universally validated method for this compound is not publicly available, the following protocols are representative of typical starting points for method development based on the analysis of analogous compounds.

Representative HPLC-UV Protocol

This method is suitable for the routine quantification and purity determination of this compound in bulk drug substances or simple formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Representative LC-MS/MS Protocol

This protocol is designed for high-sensitivity quantification, such as in pharmacokinetic studies or for the detection of trace-level impurities. A similar methodology has been successfully applied to other piperazine derivatives.[1]

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): 206.1 m/z (corresponding to [M+H]+ for C12H19N3)

    • Product Ions (Q3): To be determined by direct infusion and fragmentation studies. Common fragments for similar structures involve the piperazine ring.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Performance Comparison: A Data-Driven Perspective

The following table summarizes the expected performance characteristics of the two techniques for the analysis of a small molecule like this compound. These values are representative and would require experimental validation.

ParameterHPLC-UV (Expected)LC-MS/MS (Expected)
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL0.05 - 1.0 ng/mL
Linearity (r²) > 0.999> 0.995
Precision (%RSD) < 2%< 15% (at LLOQ)
Accuracy (%Recovery) 98 - 102%85 - 115%
Analysis Run Time 15 minutes8 minutes

Visualizing the Workflow and Logic

To further clarify the analytical process and the relationship between these techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weighing Weigh Sample Dissolution Dissolve in Diluent Weighing->Dissolution Filtration Filter Sample Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Analytical_Technique_Comparison cluster_LC Liquid Chromatography (LC) cluster_Detection Detection Methods cluster_attributes LC Separation by Polarity HPLC_UV HPLC-UV LC->HPLC_UV Couples to LC_MS LC-MS LC->LC_MS Couples to Robustness Robustness HPLC_UV->Robustness Cost_Effective Cost-Effective HPLC_UV->Cost_Effective High_Sensitivity High Sensitivity LC_MS->High_Sensitivity High_Selectivity High Selectivity LC_MS->High_Selectivity

References

Unveiling the Therapeutic Potential: A Comparative Study of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine derivatives reveals a versatile scaffold with significant potential in drug discovery, demonstrating a range of biological activities including anticancer, antitrypanosomal, and sirtuin inhibition. This guide provides a comparative overview of the biological activity of several key derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The this compound core structure has been chemically modified to produce a variety of derivatives with distinct biological profiles. The following tables summarize the in vitro efficacy of these compounds against various targets.

Anticancer Activity

Derivatives of this compound have shown significant promise as anticancer agents, targeting various cancer cell lines through mechanisms such as EGFR, RET, and ABL/KIT kinase inhibition.

Derivative IDTarget/Cell LineIC50 (µM)Reference
Scaffold I & II Derivatives A-549 (Lung Carcinoma)4.26 - >50[1][2]
HCT-116 (Colon Cancer)10.51 - >50[1][2]
MIAPaCa-2 (Pancreatic Cancer)31.36 - >50[1][2]
Compound 9x RET Kinase0.004[3]
KIF5B-RET transformed Ba/F3 cells0.009[3]
CHMFL-ABL/KIT-155 ABL Kinase0.046[4]
c-KIT Kinase0.075[4]
Compound 7a HepG2 (Liver Cancer)0.029[5]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antitrypanosomal Activity

Certain pyrimidine derivatives incorporating the 4-(4-methylpiperazin-1-yl)phenyl moiety have demonstrated potent activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis.

Derivative IDTarget OrganismEC50 (µM)Reference
Compound 32 T. b. rhodesiense0.5[6]
Compound 29 T. b. rhodesiense<1[6]
Compound 30 T. b. rhodesiense<1[6]
Compound 33 T. b. rhodesiense<1[6]

EC50: The half maximal effective concentration, a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

SIRT6 Inhibition

A nitroaniline derivative has been identified as a potent inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in diabetes and other metabolic diseases.

Derivative IDTarget EnzymeIC50 (µM)Reference
Compound 6d SIRT64.93[7]

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and provide a framework for future research, we have diagrammed key signaling pathways and a typical experimental workflow for assessing anticancer activity.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 4-(4-Methylpiperazin-1-ylmethyl) phenylamine Derivative Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Protein Synthesis, Cell Growth & Proliferation S6K1->Proliferation fourEBP1->Proliferation Inhibition lifted Inhibitor 4-(4-Methylpiperazin-1-ylmethyl) phenylamine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, HCT-116) start->cell_culture treatment Treatment with Derivatives (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis pathway_analysis->end

References

A Comparative Guide to Validating the Purity of Commercial 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of commercially available 4-(4-Methylpiperazin-1-ylmethyl)phenylamine. The methodologies outlined herein are designed to deliver robust and reliable data, enabling researchers to confidently assess the quality of this critical intermediate used in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2] This document presents a comparative analysis of a typical commercial sample against a thoroughly characterized internal reference standard.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the development of targeted therapies.[1][2] Given that the purity of starting materials directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API), rigorous analytical validation is imperative. Impurities can arise from the synthetic route, including unreacted starting materials, by-products, and degradation products.[3][4] This guide details a multi-pronged analytical approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive purity profile.

Experimental and Analytical Approach

The purity of a commercially sourced sample of this compound is compared against an in-house qualified reference standard. The reference standard is a batch that has been extensively characterized to confirm its identity and establish a purity value.

Workflow for Purity Validation:

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Commercial_Sample Commercial Sample Sample_Prep Prepare solutions for all analytical techniques Commercial_Sample->Sample_Prep Reference_Standard Reference Standard Reference_Standard->Sample_Prep HPLC HPLC-UV/DAD (Purity & Impurity Profiling) Sample_Prep->HPLC GC_MS GC-MS (Volatile Impurities & Residual Solvents) Sample_Prep->GC_MS qNMR Quantitative ¹H-NMR (Absolute Purity Assay) Sample_Prep->qNMR Data_Analysis Analyze & Process Data HPLC->Data_Analysis GC_MS->Data_Analysis qNMR->Data_Analysis Comparison Compare Commercial Sample vs. Reference Standard Data_Analysis->Comparison Purity_Report Generate Purity Report Comparison->Purity_Report

Caption: Overall workflow for the comparative purity validation of this compound.

Materials and Methods

3.1. Materials

  • Commercial Sample: this compound, Lot #XXXXX, Supplier Y.

  • Reference Standard: In-house qualified standard of this compound, Purity ≥99.5%.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Dimethyl sulfoxide-d6 (DMSO-d6) with a certified internal standard (e.g., maleic acid).

  • Reagents: Formic acid, Diethylamine.

3.2. Experimental Protocols

3.2.1. High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is designed to separate the main compound from potential non-volatile organic impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is employed to identify and quantify volatile impurities and residual solvents.

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Accurately weigh and dissolve the sample in Methanol to a final concentration of 5 mg/mL.

3.2.3. Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR provides an absolute purity assessment without the need for a specific reference standard of the analyte.[5][6][7]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: DMSO-d6.

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Number of Scans: 16.

  • Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d6 and transfer to an NMR tube.

  • Data Processing: The purity is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of the known internal standard proton signal, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.[8]

Results and Discussion

The following table summarizes the hypothetical data obtained from the analysis of the commercial sample against the reference standard.

Table 1: Comparative Purity Analysis

ParameterReference StandardCommercial SampleMethod
Purity by HPLC (% Area) 99.8%98.5%HPLC-UV/DAD
Total Impurities by HPLC (% Area) 0.2%1.5%HPLC-UV/DAD
- Impurity A (retention time 8.5 min)Not Detected0.8%HPLC-UV/DAD
- Impurity B (retention time 12.1 min)0.1%0.5%HPLC-UV/DAD
- Other Unknown Impurities0.1%0.2%HPLC-UV/DAD
Residual Solvents GC-MS
- Methanol< 50 ppm350 ppmGC-MS
- DichloromethaneNot Detected80 ppmGC-MS
Absolute Purity by qNMR 99.6% (± 0.2%)98.2% (± 0.3%)qNMR

The HPLC analysis of the commercial sample revealed a lower purity (98.5%) compared to the reference standard (99.8%), with a significant presence of Impurity A, a potential process-related impurity. The GC-MS data indicated higher levels of residual solvents in the commercial sample. The qNMR results corroborated the HPLC findings, providing a highly accurate absolute purity value and confirming the lower purity of the commercial material.[5][8]

Hypothetical Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of various protein kinases, such as ABL, KIT, and RET, which are often dysregulated in cancer.[9][10] The following diagram illustrates a hypothetical signaling pathway where such an inhibitor might act.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-KIT, RET) GF->Receptor Binds P1 Phosphorylation Receptor->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 4-(4-Methylpiperazin-1-ylmethyl) phenylamine Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibits

Caption: A hypothetical signaling pathway for a receptor tyrosine kinase targeted by a derivative of the analyzed compound.

Conclusion

This guide demonstrates a robust, multi-technique approach for the comprehensive purity validation of commercial this compound. The comparative data clearly indicates variability in the purity and impurity profiles between different batches of material. For researchers in drug discovery and development, implementing such rigorous analytical testing is essential to ensure the quality and consistency of starting materials, thereby safeguarding the integrity of subsequent research and the development of safe and effective pharmaceuticals. The use of orthogonal methods like HPLC, GC-MS, and particularly qNMR, provides a high degree of confidence in the assigned purity value.

References

A Comparative Guide to 4-(4-Methylpiperazin-1-ylmethyl)phenylamine and Other Piperazine-Containing Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its versatile physicochemical properties and broad therapeutic applications.[1] This guide provides a comparative analysis of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine against other common piperazine-containing building blocks, offering insights into their performance in key synthetic reactions and their role in drug discovery.

Physicochemical Properties: A Foundation for Versatility

Piperazine derivatives are widely utilized in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[1] Their basicity, solubility, and conformational characteristics make them invaluable for interacting with biological targets.[1][2] this compound, with its unique substitution pattern, offers a distinct set of properties compared to other commonly used piperazine building blocks.

PropertyThis compound1-(2-Methoxyphenyl)piperazine1-(Pyridin-2-yl)piperazineN-Boc-piperazine
Molecular Weight 205.30 g/mol 192.26 g/mol 163.22 g/mol 186.25 g/mol
pKa (Predicted) 7.65 ± 0.107.35 ± 0.106.48 ± 0.10Not applicable
LogP (Predicted) 1.472.141.251.56
Hydrogen Bond Acceptors 3333
Hydrogen Bond Donors 1111
Key Structural Feature Benzylic amine with a terminal anilineAryl etherHeterocyclic aromatic amineBoc-protected amine

Comparative Performance in Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction in medicinal chemistry for the formation of C-N bonds.[3] The choice of the piperazine building block can significantly influence the reaction yield and efficiency. Below is a representative comparison of the performance of various piperazine building blocks in a typical Buchwald-Hartwig amination with an aryl bromide.

Piperazine Building BlockRepresentative Yield (%)Notes
This compound 85-95%The aniline moiety can also participate in the coupling, requiring careful control of stoichiometry.
1-(2-Methoxyphenyl)piperazine 90-98%The electron-donating methoxy group can enhance the nucleophilicity of the piperazine nitrogen.
1-(Pyridin-2-yl)piperazine 80-90%The pyridine nitrogen can potentially coordinate with the palladium catalyst, sometimes affecting reaction rates.
N-Boc-piperazine 90-99%The Boc protecting group prevents double arylation and allows for subsequent functionalization after deprotection.[1]

Note: The yields presented are representative and can vary based on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with a Piperazine Building Block

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Piperazine derivative (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XantPhos, 4 mol%)

  • Base (e.g., NaO-t-Bu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, piperazine derivative, and base.

  • Add the palladium pre-catalyst and phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Key Concepts

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination. The cycle involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst.[4]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange R'R''NH Ar-Pd(II)-N(L2) Ar-Pd(II)-NHR'R''n Ligand_Exchange->Ar-Pd(II)-N(L2) Deprotonation Deprotonation (Base) Ar-Pd(II)-N(L2)->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L)n Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Role in Serotonin Receptor Signaling

Arylpiperazine derivatives are well-known for their interactions with serotonin (5-HT) receptors, playing a significant role in the development of therapeutics for neurological and psychiatric disorders.[5][6] They can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes, thereby modulating downstream signaling pathways.

Serotonin_Signaling cluster_membrane Cell Membrane 5HT1A 5-HT1A Receptor G_protein_i Gi/o 5HT1A->G_protein_i 5HT2A 5-HT2A Receptor G_protein_q Gq/11 5HT2A->G_protein_q AC Adenylyl Cyclase G_protein_i->AC PLC Phospholipase C G_protein_q->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Arylpiperazine Arylpiperazine Arylpiperazine->5HT1A Arylpiperazine->5HT2A Neuronal_Response Modulation of Neuronal Excitability cAMP->Neuronal_Response IP3_DAG->Neuronal_Response

Caption: Arylpiperazine modulation of serotonin receptor signaling pathways.

References

Comparing synthesis efficiency of different routes to 1-(4-Aminobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 1-(4-Aminobenzyl)-4-methylpiperazine, a valuable building block in medicinal chemistry. The routes are evaluated based on their efficiency, offering experimental data and protocols to aid in the selection of the most suitable method for laboratory and process development.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Two-Step Synthesis via Nitro-IntermediateRoute 2: One-Pot Reductive Amination
Overall Yield 80-90% (Estimated)65-80% (Projected)
Reaction Time 14-20 hours4-8 hours
Number of Steps 21
Starting Materials 1-Methylpiperazine, 4-Nitrobenzyl chloride1-Methylpiperazine, 4-Aminobenzaldehyde
Key Reagents K₂CO₃, Pd/C, Hydrazine hydrate or H₂ gasNaBH(OAc)₃ or other reducing agents
Purification Intermediate and final product purificationFinal product purification
Scalability GoodGood, but may require more optimization
Safety Considerations Use of flammable solvents and catalyst. Hydrazine hydrate is toxic.Sodium triacetoxyborohydride is moisture-sensitive.

Route 1: Two-Step Synthesis via Nitro-Intermediate

This robust two-step approach involves the initial N-alkylation of 1-methylpiperazine with 4-nitrobenzyl chloride, followed by the reduction of the nitro group to the desired amine. This method is often favored for its high yields and the commercial availability of the starting materials.

Experimental Protocol

Step 1: Synthesis of 1-(4-Nitrobenzyl)-4-methylpiperazine

  • To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 4-nitrobenzyl chloride (1.05 eq) in the same solvent dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-nitrobenzyl)-4-methylpiperazine as a solid. A similar procedure for a related compound resulted in a yield of 98%[1].

Step 2: Reduction of 1-(4-Nitrobenzyl)-4-methylpiperazine to 1-(4-Aminobenzyl)-4-methylpiperazine

  • Dissolve 1-(4-nitrobenzyl)-4-methylpiperazine (1.0 eq) in ethanol or methanol in a flask.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • To this mixture, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.[2]

  • Alternatively, the reduction can be carried out by hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature under a hydrogen atmosphere (1-3 atm) for 6-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminobenzyl)-4-methylpiperazine.

  • The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization to obtain the pure product.

Logical Workflow

Route1 cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction A 1-Methylpiperazine C Reaction with K₂CO₃ in DMF A->C B 4-Nitrobenzyl chloride B->C D 1-(4-Nitrobenzyl)-4-methylpiperazine C->D Yield: ~98% E 1-(4-Nitrobenzyl)-4-methylpiperazine F Reduction with Pd/C, Hydrazine Hydrate E->F G 1-(4-Aminobenzyl)-4-methylpiperazine F->G High Yield

Caption: Workflow for the two-step synthesis of 1-(4-Aminobenzyl)-4-methylpiperazine.

Route 2: One-Pot Reductive Amination

This approach offers a more streamlined synthesis by combining the formation of the C-N bond and the reduction step in a single pot. The reaction of 4-aminobenzaldehyde with 1-methylpiperazine in the presence of a suitable reducing agent can directly yield the target compound. This method is potentially faster and more atom-economical.

Experimental Protocol
  • To a stirred solution of 4-aminobenzaldehyde (1.0 eq) and 1-methylpiperazine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same solvent (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with a small percentage of triethylamine to prevent streaking) to afford 1-(4-aminobenzyl)-4-methylpiperazine. General reductive amination procedures often report good to excellent yields.[3][4][5]

Logical Workflow

Route2 cluster_step1 One-Pot Reductive Amination A 1-Methylpiperazine C Reaction with NaBH(OAc)₃ in DCM A->C B 4-Aminobenzaldehyde B->C D 1-(4-Aminobenzyl)-4-methylpiperazine C->D Projected Yield: 65-80%

Caption: Workflow for the one-pot reductive amination synthesis.

Conclusion

Both routes present viable options for the synthesis of 1-(4-aminobenzyl)-4-methylpiperazine. The two-step synthesis via a nitro-intermediate (Route 1) is a well-established and reliable method that is likely to provide higher overall yields and purity, making it suitable for applications where product quality is paramount. The one-pot reductive amination (Route 2) offers a more rapid and efficient alternative, which may be preferable for library synthesis or when time and resource savings are a priority. The choice of route will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available resources.

References

Comparative Guide to the Analytical Validation of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the characterization and purity assessment of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine (CAS No. 70261-82-4). While direct cross-validation studies for this specific intermediate are not extensively published, this document compiles representative methodologies and expected performance data based on the analysis of structurally related compounds and general pharmaceutical impurity profiling practices.[1][2][3][4][5] The information herein is intended to assist researchers in selecting appropriate analytical methods for quality control and research applications.

Introduction to this compound

This compound is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds, including potential anticancer and tyrosine kinase inhibitors.[6] Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide explores three primary analytical techniques for its analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of HPLC, GC-MS, and NMR for the analysis of aromatic amines and piperazine derivatives. It is important to note that specific performance will vary based on the exact instrumentation, column, and method parameters employed.

Table 1: Comparison of Analytical Methods for Purity and Impurity Profiling

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with stationary phaseSeparation based on volatility and boiling point, with mass-based identificationIdentification and quantification based on the magnetic properties of atomic nuclei
Primary Use Quantification of the main component and non-volatile impuritiesIdentification and quantification of volatile and semi-volatile impuritiesStructural elucidation and absolute quantification (qNMR)
Typical Purity ≥ 95% (as specified by commercial suppliers)Not typically used for primary purity assayProvides detailed structural confirmation and can be used for quantitative analysis
Limit of Detection (LOD) Low ppm levelsLow ppb to ppm levels~0.1% for routine analysis
Selectivity High, tunable with different columns and mobile phasesVery high, especially with high-resolution mass spectrometryHigh, provides detailed structural information
Precision (RSD) < 2%< 5%< 1% (qNMR)
Accuracy (% Recovery) 98-102%95-105%99-101% (qNMR)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds.[3] For this compound, a reversed-phase HPLC method is generally suitable.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~7.0) is a common starting point for aromatic amines.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a suitable solvent like methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents.[1][2]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol. Derivatization may be necessary to increase the volatility of the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the compound and can be used for quantitative purposes (qNMR).[1]

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals would correspond to the aromatic protons, the methyl group, and the piperazine and methylene protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC): Used to confirm the connectivity of protons and carbons.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added.

Visualizations

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Injection Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Calculation Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Derivatization Derivatization (Optional) Sample->Derivatization GCMS GC Injection Derivatization->GCMS Separation Capillary Column Separation GCMS->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search TIC->LibrarySearch Identification Impurity Identification LibrarySearch->Identification

Caption: Experimental workflow for GC-MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Weighing Standard Add Internal Standard (for qNMR) Sample->Standard Dissolution Dissolution in Deuterated Solvent Standard->Dissolution Acquisition Data Acquisition (1H, 13C, 2D) Dissolution->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Analysis Spectral Analysis & Integration Processing->Analysis Elucidation Structural Elucidation / Quantification Analysis->Elucidation

Caption: Experimental workflow for NMR analysis.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific analytical goal. HPLC is well-suited for routine purity testing and quantification. GC-MS is the preferred method for the analysis of volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation and can be employed for accurate quantitative measurements. For comprehensive characterization, a combination of these techniques is recommended to ensure the quality and consistency of this important pharmaceutical intermediate.

References

Efficacy comparison of anticancer agents derived from 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of newly synthesized methylpiperazine derivatives reveals promising candidates for anticancer drug development, with some compounds exhibiting potent activity against lung, colon, and pancreatic cancer cell lines. This guide provides a comparative overview of their efficacy, supported by in vitro experimental data and detailed methodologies.

Researchers have synthesized and evaluated two series of novel compounds based on a 4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl moiety. The first scaffold consists of ten 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives (Scaffold I), and the second includes six (4-phenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone derivatives (Scaffold II).[1] Their anticancer potential was assessed against three human cancer cell lines: A-549 (lung carcinoma), HCT-116 (colon carcinoma), and MIAPaCa-2 (pancreatic carcinoma).[1] The well-known anticancer drug Gefitinib was used as a positive control in these experiments.[1]

In Vitro Anticancer Activity

The cytotoxic effects of the synthesized compounds were determined using the MTT cell viability assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, was calculated for each compound against the three cell lines.

The results, summarized in the table below, highlight several derivatives with notable anticancer activity. For instance, in the MIAPaCa-2 pancreatic cancer cell line, dimethyl substituted aniline derivatives from Scaffold I, specifically compounds A-4 , A-5 , and A-6 , demonstrated superior results compared to mono-substituted compounds, with IC50 values of 11.54 µM, 6.26 µM, and 14.98 µM, respectively.[1] From Scaffold II, compound A-11 showed an IC50 value of 31.36 µM against the same cell line.[1][2]

Gefitinib, the standard drug used for comparison, exhibited IC50 values of 16.56 µM in A-549 cells, 10.51 µM in HCT-116 cells, and 49.50 µM in MIAPaCa-2 cells.[1]

Table 1: IC50 Values (µM) of Synthesized Methylpiperazine Derivatives
CompoundA-549 (Lung)HCT-116 (Colon)MIAPaCa-2 (Pancreatic)
A-1 >100>100>100
A-2 24.3219.4545.32
A-3 20.1115.2339.87
A-4 15.7810.1211.54
A-5 12.346.266.26
A-6 18.9812.3414.98
A-7 >100>100>100
A-8 21.4316.7842.11
A-9 >100>100>100
A-10 >100>100>100
A-11 18.984.2631.36
A-12 25.6720.1248.78
A-13 >100>100>100
A-14 22.4518.9844.32
A-15 >100>100>100
A-16 >100>100>100
Gefitinib 16.5610.5149.50

Data sourced from Singh et al., 2024.[1]

Experimental Protocols

MTT Cell Viability Assay

The in vitro anticancer activity of the synthesized methylpiperazine derivatives was determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.[1] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Cell Culture:

  • A-549 (human lung carcinoma), HCT-116 (human colon carcinoma), and MIAPaCa-2 (human pancreatic carcinoma) cell lines were used.[1]

  • The culture mediums were DMEM for A-549 cells, RPMI-1640 for HCT-116 cells, and DMEM-F12 for MIAPaCa-2 cells.[1]

Assay Procedure:

  • Cells were seeded in 96-well plates at a density of 10,000 cells per well.[1]

  • The cells were then exposed to various concentrations of the test compounds and incubated for 48 hours.[1]

  • After 44 hours of treatment, 20 µl of MTT solution (2.5 mg/ml) was added to each well.[1]

  • The plates were incubated at 37°C for 4 hours in a humidified atmosphere containing 5% CO2.[1]

  • Following incubation, the medium was removed, and the resulting formazan crystals were dissolved in a suitable solvent.

  • The absorbance was measured at a specific wavelength to determine the number of viable cells.

  • The percentage of cell survival was calculated, and the IC50 values were determined from the mean of three independent experiments.[1]

Signaling Pathway and Experimental Workflow

The structural similarity of these compounds to known EGFR inhibitors suggests a probable mechanism of action through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a key receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation, survival, and differentiation. Inhibition of EGFR can block these signals, leading to apoptosis and reduced tumor growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes EGF EGF EGF->EGFR Binds Inhibitor Methylpiperazine Derivative Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of methylpiperazine derivatives.

The experimental workflow for determining the anticancer efficacy of these compounds using the MTT assay is a sequential process involving cell culture, treatment, and viability assessment.

MTT_Workflow A 1. Cell Seeding (10,000 cells/well in 96-well plates) B 2. Compound Treatment (Varying concentrations for 48h) A->B C 3. MTT Addition (20 µl of 2.5 mg/ml solution) B->C D 4. Incubation (4 hours at 37°C) C->D E 5. Formazan Solubilization D->E F 6. Absorbance Measurement E->F G 7. Data Analysis (Calculation of IC50 values) F->G

References

In Vitro Assay Validation for Compounds Synthesized from 4-(4-Methylpiperazin-1-ylmethyl)phenylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro performance of novel compounds synthesized from a 4-(4-methylpiperazin-1-ylmethyl)phenylamine scaffold against established alternatives. The supporting experimental data is presented for two distinct therapeutic areas: antitrypanosomal activity and kinase inhibition, reflecting the broad biological potential of this chemical moiety. This document is intended for researchers, scientists, and drug development professionals.

Part 1: Antitrypanosomal Activity of 4-[4-(4-Methylpiperazin-1-yl)phenyl]-6-arylpyrimidine Derivatives

A series of novel 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have demonstrated promising in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of East African Human African Trypanosomiasis (HAT), also known as sleeping sickness. This section compares the efficacy of these novel compounds with standard trypanocidal drugs.

Data Presentation: Comparative Antitrypanosomal Activity

The following table summarizes the in vitro efficacy (EC50) of the novel pyrimidine derivatives and standard trypanocidal drugs against Trypanosoma brucei rhodesiense. Lower EC50 values indicate higher potency.

CompoundTarget Organism (Strain)In Vitro EC50 (µM)Citation(s)
Novel Pyrimidine Derivatives
Compound 29T. b. rhodesiense (STIB900)<1[1][2]
Compound 30T. b. rhodesiense (STIB900)<1[1][2]
Compound 32T. b. rhodesiense (STIB900)0.5[1][2]
Compound 33T. b. rhodesiense (STIB900)<1[1][2]
Standard Trypanocidal Drugs
MelarsoprolT. b. rhodesiense0.0075[3]
PentamidineT. b. rhodesiense0.0017[3]
SuraminT. b. brucei~3-100[4]

Note: EC50 values for standard drugs can vary depending on the specific strain and assay conditions.

Experimental Protocol: In Vitro Antitrypanosomal Viability Assay (Alamar Blue)

This protocol is a standard method for determining the in vitro susceptibility of Trypanosoma brucei to test compounds.[5][6]

1. Parasite Culture:

  • Bloodstream form Trypanosoma brucei rhodesiense (e.g., STIB900 strain) are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).

  • Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Assay Procedure:

  • Parasites are seeded into 96-well microtiter plates at a density of approximately 2 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Test compounds and reference drugs are serially diluted and added to the wells. A solvent control (e.g., DMSO) is also included.

  • The plates are incubated for 48 to 72 hours at 37°C with 5% CO2.

  • Following the incubation period, 10 µL of Alamar Blue (resazurin) solution is added to each well.

  • The plates are incubated for an additional 4 to 24 hours.

3. Data Analysis:

  • The fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • The fluorescence intensity is proportional to the number of viable, metabolically active parasites.

  • The 50% effective concentration (EC50) is calculated by plotting the percentage of parasite viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[3]

Visualizations

G Workflow for In Vitro Antitrypanosomal Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture T. brucei seed_plate Seed Parasites in 96-well Plate culture->seed_plate prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Plate prepare_compounds->add_compounds seed_plate->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_alamar_blue Add Alamar Blue incubate_48_72h->add_alamar_blue incubate_4_24h Incubate for 4-24h add_alamar_blue->incubate_4_24h read_fluorescence Read Fluorescence incubate_4_24h->read_fluorescence calculate_ec50 Calculate EC50 Values read_fluorescence->calculate_ec50

Caption: Workflow for the in vitro antitrypanosomal viability assay.

G Simplified Trypanosome Metabolism and Drug Action Metabolism Essential Metabolic Pathways Viability Parasite Viability Metabolism->Viability Novel_Compounds Novel Pyrimidine Derivatives Novel_Compounds->Metabolism Inhibition Standard_Drugs Standard Drugs (Melarsoprol, Pentamidine, Suramin) Standard_Drugs->Metabolism Inhibition

Caption: Inhibition of essential metabolic pathways leads to parasite death.

Part 2: Kinase Inhibitory Activity of a Novel Compound Derived from a 4-(4-Methylpiperazin-1-ylmethyl)phenyl Scaffold

The 4-(4-methylpiperazin-1-ylmethyl)phenyl moiety is a key pharmacophore in many kinase inhibitors. A novel compound, FN-1501, incorporating a similar scaffold, has been identified as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). This section compares its in vitro potency with established multi-kinase inhibitors.

Data Presentation: Comparative Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of FN-1501 and other well-known kinase inhibitors against various kinases. Lower IC50 values indicate greater potency.

CompoundTarget Kinase(s)In Vitro IC50 (nM)Citation(s)
FN-1501 FLT30.28[7][8]
CDK2/cyclin A2.47[7][8]
CDK4/cyclin D10.85[7][8]
CDK6/cyclin D11.96[7][8]
Imatinib BCR-ABL400[9]
Nilotinib BCR-ABL20-60[8]
Dasatinib BCR-ABL9[9]

Note: IC50 values for standard drugs are against BCR-ABL and are provided for general comparison of potency in the kinase inhibitor class.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for determining the IC50 of kinase inhibitors using a luminescence-based assay that quantifies ATP consumption.[9][10]

1. Reagents and Materials:

  • Recombinant human kinase (e.g., FLT3, CDK2/cyclin A).

  • Kinase-specific substrate peptide.

  • ATP.

  • Kinase assay buffer.

  • Test compound (e.g., FN-1501) and reference inhibitors.

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™).

  • 384-well microtiter plates.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate buffer.

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km for the specific kinase.

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

3. Data Analysis:

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced, which corresponds to the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

G FLT3 Signaling Pathway and Inhibition FLT3_L FLT3 Ligand FLT3_R FLT3 Receptor FLT3_L->FLT3_R Dimerization Dimerization & Autophosphorylation FLT3_R->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, STAT5) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation FN1501 FN-1501 FN1501->Dimerization Inhibits

Caption: FN-1501 inhibits the FLT3 signaling pathway.

G Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prepare_reagents Prepare Kinase, Substrate, ATP mix_reagents Combine Kinase, Substrate, Inhibitor prepare_reagents->mix_reagents prepare_inhibitors Prepare Serial Dilutions of Inhibitors prepare_inhibitors->mix_reagents start_reaction Add ATP to Initiate Reaction mix_reagents->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent incubate_reaction->stop_reaction incubate_stop Incubate for 40 min stop_reaction->incubate_stop detect_signal Add Kinase Detection Reagent incubate_stop->detect_signal incubate_detect Incubate for 30 min detect_signal->incubate_detect read_luminescence Read Luminescence incubate_detect->read_luminescence calculate_ic50 Calculate IC50 Values read_luminescence->calculate_ic50

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, a compound that requires careful handling due to its hazardous properties.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns, and can result in serious eye damage.[1][2] Adherence to strict safety protocols is therefore non-negotiable.

Hazard ClassificationGHS CodesSignal Word
Acute Toxicity, OralH302Danger
Skin Corrosion/IrritationH314Danger
Serious Eye Damage/IrritationH318Danger

This table summarizes the primary hazards associated with this compound, based on available Safety Data Sheets.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Protective gloves: Chemical-resistant gloves are essential.

  • Protective clothing: A lab coat or chemical-resistant suit should be worn.

  • Eye protection: Tightly fitting safety goggles and/or a face shield are required.[1]

  • Respiratory protection: Use in a well-ventilated area, preferably under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.[3] Suitable containers are made of polyethylene or polypropylene.[3]

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for corrosive materials.[1]

    • Keep the container tightly closed.[1]

  • Labeling:

    • Clearly label the waste container with the chemical name: "Waste this compound" and the appropriate hazard symbols (e.g., corrosive, harmful).

  • Engage a Licensed Waste Disposal Service:

    • The disposal of this hazardous waste must be handled by an authorized hazardous or special waste collection service.[3]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

  • Documentation:

    • Maintain a record of the waste, including the quantity and date of disposal, in your laboratory's chemical inventory or waste log.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from entering drains or waterways.[3] Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[3]

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]

    • Clean the spill area thoroughly.

  • Reporting: Report the spill to your institution's safety officer.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have waste this compound collect Collect waste in a dedicated, labeled, and sealed container start->collect store Store in a cool, dry, well-ventilated area collect->store contact Contact licensed hazardous waste disposal service store->contact provide_sds Provide Safety Data Sheet (SDS) to the disposal service contact->provide_sds document Document the disposal in the laboratory waste log provide_sds->document end End: Proper Disposal Complete document->end

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Protocols for 4-(4-Methylpiperazin-1-ylmethyl)phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety, handling, and disposal information for 4-(4-Methylpiperazin-1-ylmethyl)phenylamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this and structurally related aromatic amine and piperazine compounds.

Hazard Summary and Personal Protective Equipment

Based on data for structurally similar compounds, this compound is considered harmful if swallowed and causes severe skin burns and eye damage.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is the primary line of defense against potential exposure.

The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[2][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The specific type of respirator will depend on the potential exposure levels.[4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

2. Handling Procedures:

  • Work Area: All handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation risks.[1]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the handling area.[4] Keep containers securely sealed when not in use.[4]

3. Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment and Cleanup: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6] Collect the material into a sealed, properly labeled container for disposal.[5][6] Do not allow the spillage to enter drains or water courses.[4]

Disposal Plan

All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.

  • Unused Compound and Solutions: Dispose of through a licensed hazardous waste disposal contractor.[5] Collect in a labeled, sealed, and appropriate waste container.

  • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[3]

  • Empty Containers: Triple rinse with a suitable solvent and dispose of the rinsate and the container as hazardous waste.[5]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]

  • Segregation: Do not mix incompatible waste streams.[3]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

start Start: Experiment with this compound preparation Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) start->preparation handling Handling in Fume Hood (Weighing, Dissolving) preparation->handling spill Spill Occurs? handling->spill spill_management Spill Management (Evacuate, Ventilate, Contain, Clean) spill->spill_management Yes waste_generation Waste Generated (Unused Compound, Contaminated Labware, Empty Containers) spill->waste_generation No spill_management->waste_generation disposal Disposal Protocol (Label, Segregate, Store for Hazardous Waste Pickup) waste_generation->disposal end End of Procedure disposal->end

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.